molecular formula C13H12N2O2 B145438 ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate CAS No. 126718-04-5

ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

Cat. No.: B145438
CAS No.: 126718-04-5
M. Wt: 228.25 g/mol
InChI Key: BORDUBSKEZATIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-(cyanomethyl)indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)12-9-10-5-3-4-6-11(10)15(12)8-7-14/h3-6,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORDUBSKEZATIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351907
Record name ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126718-04-5
Record name ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

This guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of novel therapeutic agents. The document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a self-validating experimental protocol.

Introduction and Significance

This compound and its derivatives are of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds.[1][2] The introduction of a cyanomethyl group at the N-1 position and an ethyl carboxylate at the C-2 position provides a versatile platform for further chemical modifications, enabling the exploration of new chemical space in drug discovery. These modifications can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity.[3]

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely employed strategy for the synthesis of this compound is the N-alkylation of ethyl 1H-indole-2-carboxylate. This approach is favored for its efficiency and the ready availability of the starting materials.

Core Reaction: The synthesis proceeds via a nucleophilic substitution reaction. The indole nitrogen of ethyl 1H-indole-2-carboxylate is first deprotonated by a strong base to form a highly nucleophilic indolide anion. This anion then attacks an electrophilic alkylating agent, in this case, a haloacetonitrile, to form the desired N-substituted product.

Choice of Reagents and Rationale:

  • Starting Material: Ethyl 1H-indole-2-carboxylate is a commercially available and relatively inexpensive starting material.[4][5] Its ester functionality at the C-2 position is a key feature for further derivatization.

  • Base (Sodium Hydride): Sodium hydride (NaH) is an excellent choice of base for this reaction.[6] As a non-nucleophilic strong base, it efficiently deprotonates the indole nitrogen without competing in the subsequent alkylation step. The reaction with the N-H proton is irreversible and produces hydrogen gas, driving the equilibrium towards the formation of the indolide anion.[7][8][9]

  • Alkylating Agent (2-Bromoacetonitrile): 2-Bromoacetonitrile is a potent electrophile due to the electron-withdrawing nature of both the bromine atom and the nitrile group, making the adjacent carbon atom susceptible to nucleophilic attack. Cyanomethyl bromide can also be used.[6]

  • Solvent (N,N-Dimethylformamide - DMF): DMF is a polar aprotic solvent that is ideal for this type of reaction.[6][10][11] It readily dissolves both the organic substrate and the ionic intermediate (indolide salt). Its high boiling point allows for a wide range of reaction temperatures. Furthermore, being aprotic, it does not interfere with the strong base or the nucleophile.

Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and safety.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
Ethyl 1H-indole-2-carboxylate3770-50-1189.211.0 eqStarting material[4]
Sodium Hydride (60% dispersion in oil)7646-69-724.001.1 - 1.2 eqStrong base, handle with care[8]
2-Bromoacetonitrile590-17-0119.951.1 eqAlkylating agent, toxic
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09Sufficient volumeSolvent[10][11]
Saturated aqueous NH₄Cl solution--As neededFor quenching the reaction
Ethyl acetate141-78-688.11As neededExtraction solvent
Brine--As neededFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent
Safety Precautions
  • Sodium Hydride: Water-reactive and flammable.[7][8][9][12] Handle under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried.

  • 2-Bromoacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled.[13][14][15][16] Causes severe skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and causes serious eye irritation. May damage the unborn child.[10][11][17][18][19] Use in a fume hood.

  • General: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.

Reaction Setup and Procedure

Synthesis_Workflow

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add ethyl 1H-indole-2-carboxylate (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in oil, 1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes.[6]

  • Alkylation: Add 2-bromoacetonitrile (1.1 eq) dropwise to the reaction mixture. After the addition is complete, heat the reaction mixture to 60-65 °C and stir for 30 minutes.[6]

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid. A reported yield for a similar reaction is around 90%.[6]

Reaction Mechanism

The reaction proceeds through a classic SN2 mechanism.

Reaction_Mechanism

  • Deprotonation: The hydride ion (H⁻) from NaH acts as a strong base, abstracting the acidic proton from the indole nitrogen to form a resonance-stabilized indolide anion and hydrogen gas.

  • Nucleophilic Attack: The resulting indolide anion is a potent nucleophile. It attacks the electrophilic carbon atom of 2-bromoacetonitrile in an SN2 fashion, displacing the bromide ion.

  • Product Formation: The final product, this compound, is formed along with sodium bromide as a byproduct.

Characterization

The structure of the synthesized compound can be confirmed using various spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the cyanomethyl group and the overall molecular structure.

  • Mass Spectrometry: To determine the molecular weight of the product (228.25 g/mol ).[6]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and ester (C=O) stretches.

Conclusion

The N-alkylation of ethyl 1H-indole-2-carboxylate with 2-bromoacetonitrile using sodium hydride in DMF is a robust and high-yielding method for the synthesis of this compound. This guide provides a detailed and practical protocol, grounded in established chemical principles, to aid researchers in the successful synthesis of this important chemical intermediate. Adherence to the safety precautions outlined is paramount for the safe execution of this procedure.

References

  • RCI Labscan Limited. (2021). dimethylformamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • Università degli Studi della Campania "Luigi Vanvitelli". (n.d.). N,N-Dimethyl Formamide CAS No 68-12-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). N,N-Dimethylformamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl indole-2-carboxylate. PubChem. Retrieved from [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Retrieved from [Link]

  • Capot Chemical. (2009). Material Safety Data Sheet - Bromoacetonitrile. Retrieved from [Link]

  • ChemWhat. (n.d.). Ethyl indole-2-carboxylate CAS#: 3770-50-1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(10), 2656. Retrieved from [Link]

  • ResearchGate. (2025). Ethyl 7-cyanomethyl-1 H -indole-1-carboxylate. Retrieved from [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Retrieved from [Link]

  • Majdecki, M., & Tyszka-Gumkowska, A. (2022). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 27(3), 968. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Murakami, Y., Tani, M., Tanaka, K., & Yokoyama, Y. (1981). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2-CARBOXYLATES. Heterocycles, 16(6), 959-962. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold in Modern Research

The indole ring system is a privileged scaffold in medicinal chemistry and materials science, found in a vast array of natural products and synthetic compounds with significant biological activity.[1][2] Derivatives of indole are implicated in numerous therapeutic areas, including roles as antifungal, antitumor, and anti-inflammatory agents.[1][3] The specific functionalization of the indole core dictates its physicochemical properties, which in turn govern its behavior in biological and chemical systems.

This guide focuses on Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate , a derivative featuring key functional groups—an ethyl ester and a cyanomethyl substituent at the N1 position. Understanding the physicochemical characteristics of this molecule is paramount for its potential application in drug discovery, where properties like solubility, stability, and lipophilicity are critical determinants of a compound's journey from the lab to clinical relevance.[4][5] This document provides a comprehensive analysis of its known attributes, a framework for its empirical characterization through validated protocols, and insights into the scientific rationale behind these experimental choices.

Chemical Identity and Structure

Establishing a clear chemical identity is the foundational step in any scientific investigation. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource(s)
Chemical Name This compound[6][7]
CAS Number 126718-04-5[6][7]
Molecular Formula C₁₃H₁₂N₂O₂[6][7]
Molecular Weight 228.25 g/mol [6][7]
2D Structure

The structure consists of a central indole bicyclic system. The nitrogen atom of the indole ring (position 1) is substituted with a cyanomethyl group (-CH₂CN). Position 2 of the indole ring bears an ethyl carboxylate group (-COOCH₂CH₃). This specific arrangement of functional groups is expected to significantly influence the molecule's electronic properties, hydrogen bonding capacity, and overall polarity.

Core Physicochemical Properties: A Data-Driven Overview

A molecule's physicochemical profile dictates its suitability for specific applications, from reaction kinetics to pharmacokinetic behavior. While specific experimental data for this compound is not extensively published, we can infer expected properties and outline the necessary characterization workflow.

PropertyExperimental ValueRemarks and Comparative Context
Melting Point Data not availableThe precursor, ethyl 1H-indole-2-carboxylate, has a reported melting point of 122-125 °C. N-alkylation typically alters crystal packing, so the melting point of the title compound will differ and requires experimental determination.
Boiling Point Data not availableHigh molecular weight and polarity suggest the compound would likely decompose before boiling at atmospheric pressure.
Aqueous Solubility Data not availableThe presence of the ester and nitrile groups, coupled with the aromatic core, suggests low aqueous solubility. The calculated LogP of the related N-methyl analog is 2.355, indicating lipophilicity.[8] Poor solubility is a common challenge with indole derivatives that often needs to be addressed in drug development.[4][5]
pKa Data not availableThe indole N-H proton is absent, removing its weakly acidic character. The α-protons on the cyanomethyl group could be weakly acidic, but are unlikely to ionize under physiological conditions. The ester carbonyl is a weak Lewis base.

Synthesis and Characterization Workflow

Synthesis Pathway

The primary route for synthesizing this compound is through the N-alkylation of ethyl 1H-indole-2-carboxylate.[6] This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent.

Causality in Experimental Choice:

  • Base (Sodium Hydride, NaH): NaH is a strong, non-nucleophilic base, making it ideal for deprotonating the relatively acidic indole N-H without competing in side reactions like attacking the ester.

  • Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent, which is excellent for dissolving the reactants and stabilizing the intermediate sodium salt of the indole, thereby facilitating the subsequent Sₙ2 reaction.

  • Alkylating Agent (Bromoacetonitrile): This reagent provides the cyanomethyl group. The bromine atom is a good leaving group, ensuring an efficient reaction.

G Start Ethyl 1H-indole-2-carboxylate (Starting Material) Reagent1 Sodium Hydride (NaH) in DMF Start->Reagent1 Intermediate Indole Anion Intermediate Reagent1->Intermediate Deprotonation Reagent2 Bromoacetonitrile (BrCH₂CN) Intermediate->Reagent2 Product Ethyl 1-(cyanomethyl)-1H- indole-2-carboxylate Reagent2->Product N-Alkylation (Sₙ2)

Caption: Synthetic workflow for the target compound.

Physicochemical Characterization Workflow

Once synthesized, the compound must be rigorously characterized to confirm its identity, purity, and key physical properties. This process is a self-validating system where orthogonal techniques provide a complete and trustworthy picture of the molecule.

G cluster_identity Identity cluster_purity Purity cluster_properties Properties Start Synthesized Crude Product Purify Purification (e.g., Column Chromatography, Recrystallization) Start->Purify Identity Structural Confirmation Purify->Identity Purity Purity Assessment (>95% for research) Identity->Purity NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry Identity->MS IR FT-IR Identity->IR Properties Physicochemical Profiling Purity->Properties HPLC HPLC / UPLC Purity->HPLC NMR_Purity qNMR Purity->NMR_Purity Final Characterized Compound Properties->Final MP Melting Point Properties->MP Sol Solubility Assay Properties->Sol LogP LogP Determination Properties->LogP

Caption: A logical workflow for compound characterization.

Experimental Protocols for Property Determination

The following protocols describe standard, field-proven methodologies for determining the core physicochemical properties of a novel compound like this compound.

Protocol: Melting Point Determination
  • Principle: The melting point is a sensitive indicator of purity. A pure crystalline solid will have a sharp melting range (typically <1°C).

  • Methodology:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.

    • Apparatus: Place the capillary tube into a calibrated digital melting point apparatus.

    • Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point (if unknown, a preliminary rapid run can estimate this).

    • Fine Measurement: Decrease the heating rate to 1-2°C per minute.

    • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

    • Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)
  • Principle: This equilibrium method (gold standard) measures the saturation concentration of a compound in a specific solvent system, which is critical for predicting oral bioavailability.

  • Methodology:

    • Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial to create a slurry.

    • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Sampling: Carefully extract an aliquot of the clear supernatant.

    • Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration using a pre-calibrated HPLC-UV or LC-MS method.

    • Trustworthiness: The presence of solid material at the end of the experiment validates that saturation was achieved.

Protocol: Spectroscopic Characterization
  • Principle: A combination of spectroscopic techniques provides unambiguous structure confirmation.

  • Methodology:

    • ¹H and ¹³C NMR Spectroscopy:

      • Dissolve ~5-10 mg of the pure compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

      • Acquire ¹H and ¹³C spectra.

      • Expected ¹H Signals: Look for the characteristic ethyl ester signals (a quartet and a triplet), aromatic protons of the indole ring, and a key singlet for the N-CH₂-CN protons.

      • Expected ¹³C Signals: Identify the ester carbonyl carbon (~160-170 ppm), the nitrile carbon (~115-120 ppm), and the various aromatic and aliphatic carbons.

    • Mass Spectrometry (LC-MS with ESI):

      • Prepare a dilute solution (~1 mg/mL) in a solvent like methanol or acetonitrile.

      • Inject the solution into an LC-MS system with an electrospray ionization (ESI) source.

      • Expected Result: In positive ion mode, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 229.25. This confirms the molecular weight.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy:

      • Prepare the sample as a KBr pellet or a thin film on a salt plate.

      • Expected Key Peaks: A strong absorption from the C≡N (nitrile) stretch (~2250 cm⁻¹), a strong C=O (ester) stretch (~1700-1720 cm⁻¹), and C-O stretches (~1100-1300 cm⁻¹).

Relevance in Drug Discovery and Development

The physicochemical properties of a molecule are not just academic data points; they are critical predictors of its success as a drug candidate. The interplay between structure, properties, and biological function is a central theme of medicinal chemistry.

G Structure Structural Features - Ethyl Ester - Cyanomethyl Group - Indole Core Properties Physicochemical Properties - Lipophilicity (LogP) - Solubility - H-Bond Acceptors - Metabolic Stability Structure->Properties Dictates ADME Pharmacokinetics (ADME) - Absorption - Distribution - Metabolism - Excretion Properties->ADME Influences Efficacy Biological Outcome - Target Binding - In vivo Efficacy ADME->Efficacy Determines

Caption: Relationship between properties and drug viability.

  • Lipophilicity (LogP): The cyanomethyl group and the overall structure contribute to the molecule's lipophilicity. This property is crucial for membrane permeability (absorption) but can also lead to non-specific binding and higher metabolic clearance if too high.[5]

  • Solubility: As a likely poorly soluble compound, formulation strategies (e.g., amorphous solid dispersions, salt forms if applicable) would be necessary for in vivo studies. Low solubility directly hinders oral absorption.[4]

  • Metabolic Stability: The ethyl ester is a potential site for hydrolysis by esterase enzymes in the body. The indole ring can be hydroxylated by Cytochrome P450 enzymes. Understanding these metabolic liabilities is key to optimizing the molecule for better in vivo exposure.

Conclusion

This compound is a functionalized indole scaffold with potential for further exploration in medicinal chemistry. While its fundamental chemical identity is established, a comprehensive experimental characterization of its physicochemical properties is essential for any future development. The synthesis is straightforward via N-alkylation. Its characterization requires a systematic workflow employing standard analytical techniques as outlined in this guide. The insights gained from determining its melting point, solubility, and spectroscopic profile will provide the solid, trustworthy foundation required for advancing this and related molecules in the complex landscape of drug discovery and materials science.

References

  • This compound synthesis - chemicalbook. (n.d.).
  • This compound | 126718-04-5 - ChemicalBook. (n.d.).
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. Available from [Link]

  • ethyl 1H-indole-2-carboxylate - 3770-50-1, C11H11NO2, density, melting point, boiling point, structural formula, synthesis. (n.d.).
  • Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., Al-Qawasmeh, R. A., & Voelter, W. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(3), 333. Available from [Link]

  • Ethyl indole-2-carboxylate 97 3770-50-1 - Sigma-Aldrich. (n.d.).
  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors | Asian Journal of Organic & Medicinal Chemistry. (n.d.).
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11). ResearchGate. Available from [Link]

  • Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties by Cheméo. (n.d.).
  • de Heuvel, D., Fielden, J., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(9), 6646–6663. Available from [Link]

  • de Heuvel, D., Fielden, J., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available from [Link]

Sources

"ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate CAS number 126718-04-5"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate (CAS: 126718-04-5)

Introduction: Situating the Molecule in Modern Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and synthetic versatility have made it a "privileged scaffold" in drug discovery. Within this broad class, indole-2-carboxylates represent a particularly fruitful area of research, serving as key intermediates and core components in the development of novel therapeutic agents.[2] These derivatives have been implicated in a range of biological activities, including roles as enzyme inhibitors and receptor antagonists.[3][4][5]

This guide focuses on a specific, synthetically valuable derivative: This compound (CAS Number: 126718-04-5). The introduction of the N-cyanomethyl group (-CH₂CN) to the ethyl indole-2-carboxylate core does more than simply add molecular weight; it introduces a versatile functional handle and a potent electronic modulator. The nitrile group can serve as a hydrogen bond acceptor, a precursor to amines or carboxylic acids, or a key component of a pharmacophore. Understanding the synthesis, properties, and potential of this molecule is crucial for researchers aiming to leverage the indole scaffold for novel chemical entities.

Physicochemical and Structural Data

A comprehensive understanding of a molecule begins with its fundamental properties. All quantitative data has been consolidated into the table below for efficient review and comparison.

PropertyValueSource
CAS Number 126718-04-5[6][7][8]
Molecular Formula C₁₃H₁₂N₂O₂[6][8]
Molecular Weight 228.25 g/mol [6]
IUPAC Name This compound[8]
Synonyms 1H-Indole-2-carboxylic acid, 1-(cyanomethyl)-, ethyl ester[9]
Purity Typically ≥97%[8]
Predicted Density 1.47±0.1 g/cm³[10]
Predicted Boiling Point 457.5±35.0 °C[10]
Predicted LogP 3.104[10]

Core Synthesis: N-Alkylation of the Indole Scaffold

The most direct and widely cited method for preparing this compound is the N-alkylation of the parent ethyl indole-2-carboxylate.[6] This reaction is a classic example of nucleophilic substitution, where the deprotonated indole nitrogen acts as the nucleophile.

Mechanistic Rationale

The causality behind this synthetic strategy is rooted in the chemical nature of the indole N-H bond. The proton on the indole nitrogen is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by a sufficiently strong base, such as sodium hydride (NaH). This deprotonation generates a resonance-stabilized indole anion, which is a potent nucleophile.

This anion then readily participates in a bimolecular nucleophilic substitution (Sₙ2) reaction with a suitable electrophile. In this case, bromoacetonitrile (cyanomethyl bromide) serves as the electrophile, where the carbon atom bonded to the bromine is electron-deficient and susceptible to nucleophilic attack. The indole anion attacks this carbon, displacing the bromide leaving group and forming the new nitrogen-carbon bond. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is critical, as it effectively solvates the sodium cation without solvating the nucleophilic anion, thereby accelerating the Sₙ2 reaction rate.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the two-stage synthesis process, from starting materials to the final product.

Synthesis_Workflow Start_Materials Starting Materials: - Ethyl indole-2-carboxylate - Sodium Hydride (NaH) - Bromoacetonitrile - DMF (Solvent) Deprotonation Stage 1: Deprotonation (Formation of Indole Anion) Start_Materials->Deprotonation Add NaH to Indole in DMF at 20°C Alkylation Stage 2: N-Alkylation (Sₙ2 Reaction) Deprotonation->Alkylation Add Bromoacetonitrile Heat to 60-65°C Workup Reaction Quench & Aqueous Work-up Alkylation->Workup Cool and quench with water Purification Purification (Column Chromatography) Workup->Purification Extract with organic solvent, dry, and concentrate Final_Product Final Product: Ethyl 1-(cyanomethyl)-1H- indole-2-carboxylate Purification->Final_Product Isolate pure product

Caption: Workflow for the synthesis of the title compound.

Field-Proven Experimental Protocol

This protocol provides a detailed, self-validating methodology for the synthesis of this compound. The rationale behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Objective: To synthesize this compound via N-alkylation.

Materials:

  • Ethyl indole-2-carboxylate (CAS: 3770-50-1)[11]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Bromoacetonitrile (Cyanomethyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Deionized water

Procedure:

  • Reactor Setup & Inert Atmosphere:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add ethyl indole-2-carboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram of indole).

    • Causality: An inert atmosphere (nitrogen or argon) is crucial to prevent the highly reactive sodium hydride from quenching with atmospheric moisture. Anhydrous solvent is required for the same reason.

  • Stage 1: Deprotonation:

    • Cool the solution to 0°C using an ice-water bath.

    • Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (~20°C) for 30 minutes.[6]

    • Causality: The initial cooling helps to control the exothermic reaction of NaH with the solvent and substrate. Stirring for 30 minutes ensures the complete formation of the nucleophilic indole anion.

  • Stage 2: N-Alkylation:

    • To the resulting solution, add bromoacetonitrile (1.1 eq) dropwise via a syringe.

    • Heat the reaction mixture to 60-65°C and maintain this temperature for 30-60 minutes.[6]

    • Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. The reaction progress should be monitored to determine the optimal time.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully quench the reaction by adding cold water or ice to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Wash the organic layer sequentially with water and then with brine.

    • Causality: The aqueous wash removes the DMF solvent and inorganic salts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation):

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.

Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a building block for more complex molecules with therapeutic applications. The indole-2-carboxylate scaffold is a well-established pharmacophore in several drug classes.

  • Antiviral Agents: The indole core and the C2 carboxyl group are known to chelate Mg²⁺ ions in the active site of HIV-1 integrase, making this class of compounds potent inhibitors of the enzyme.[3][12] Modifications at the N1 position, such as the cyanomethyl group, can modulate binding affinity and pharmacokinetic properties.

  • Oncology: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are recognized as important targets for cancer immunotherapy.[5] Indole-2-carboxylic acid derivatives have been successfully developed as dual inhibitors of these enzymes.[5]

  • Anti-inflammatory and Metabolic Diseases: Functionalized indole-2-carboxamides and carboxylates are explored as antagonists for various G protein-coupled receptors (GPCRs), such as the CysLT1 receptor in asthma and cannabinoid receptors (CB1) for metabolic disorders.[4]

  • Antitubercular Agents: The indole-2-carboxamide scaffold has yielded potent compounds against Mycobacterium tuberculosis, with some derivatives targeting the essential MmpL3 transporter.[13] The N1-cyanomethyl group offers a vector for modification to optimize activity and selectivity.

Synthetic Utility of the Cyanomethyl Group

The N1-substituent is not merely a passive placeholder. The cyanomethyl group is a versatile functional handle:

  • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding N-carboxymethyl derivative.

  • Reduction: The nitrile can be reduced to a primary amine, providing a site for further elaboration to build complex side chains.

  • Cyclization: The nitrile and the C2-ester can potentially be used in cyclization reactions to form fused heterocyclic systems.

This inherent reactivity makes the title compound a valuable intermediate for combinatorial library synthesis and lead optimization campaigns.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • This compound synthesis. ChemicalBook.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
  • This compound | 126718-04-5. ChemicalBook.
  • This compound 97% | CAS: 126718... Oakwood Chemical.
  • 1H-Indole-2-carboxylicacid, 1-(cyanomethyl)... Amadis Chemical.
  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry - ACS Publications.
  • US7067676B2 - N-alkylation of indole derivatives. Google Patents.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central.
  • ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate 201809-30-5. Guidechem.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.
  • Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. RSC Publishing.
  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES.
  • Ethyl indole-2-carboxylate 97 3770-50-1. Sigma-Aldrich.
  • Ethyl 1H-indole-2-carboxylate. PMC - NIH.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
  • Ethyl 7-cyanomethyl-1 H -indole-1-carboxylate | Request PDF. ResearchGate.
  • (PDF) Ethyl 1H-indole-2-carboxylate. ResearchGate.
  • 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook.

Sources

An In-Depth Technical Guide to the Molecular Structure of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate. Designed for professionals in chemical research and drug development, this document synthesizes foundational principles with practical, field-proven insights to deliver a self-validating and authoritative resource.

Introduction: The Significance of the Indole Scaffold

Indole and its derivatives are fundamental heterocyclic structures that form the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The indole nucleus is a key pharmacophore, and its functionalization allows for the modulation of biological activity. The introduction of a cyanomethyl group at the N-1 position and an ethyl carboxylate at the C-2 position, as in the title compound, creates a molecule with potential for diverse applications in medicinal chemistry and materials science. Understanding the precise molecular architecture and spectroscopic signature of this compound is paramount for its effective utilization in research and development.

Molecular Structure and Properties

The core of this compound consists of a bicyclic indole ring system. The nitrogen atom of the pyrrole ring is substituted with a cyanomethyl group (-CH₂CN), and the C-2 position of the indole ring bears an ethyl carboxylate group (-COOCH₂CH₃).

Key Molecular Properties:

PropertyValueSource
CAS Number 126718-04-5[2]
Molecular Formula C₁₃H₁₂N₂O₂[2]
Molecular Weight 228.25 g/mol [2]

The planarity of the indole ring is a key feature, influencing its electronic properties and intermolecular interactions. The cyanomethyl and ethyl carboxylate substituents introduce both steric bulk and specific electronic characteristics that dictate the molecule's reactivity and potential for forming intermolecular interactions, such as hydrogen bonds.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of the title compound is achieved through the N-alkylation of ethyl 1H-indole-2-carboxylate. This reaction is a cornerstone of indole chemistry, allowing for the introduction of various functional groups at the nitrogen atom.

Reaction Scheme:

Synthesis_Scheme reactant1 Ethyl 1H-indole-2-carboxylate product This compound reactant1->product 1. NaH, DMF 2. BrCH₂CN reactant2 Bromoacetonitrile reagent1 Sodium Hydride (NaH) solvent DMF

Caption: Synthesis of this compound.

Experimental Protocol: N-Alkylation

This protocol is adapted from established methods for the N-alkylation of indole derivatives.[3]

Materials and Reagents:

  • Ethyl 1H-indole-2-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Bromoacetonitrile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 1H-indole-2-carboxylate (1.0 equivalent).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.5 equivalents) portion-wise. The addition should be slow to control the evolution of hydrogen gas.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes. The completion of deprotonation is indicated by the cessation of gas evolution.

  • Addition of Alkylating Agent: Slowly add bromoacetonitrile (1.1-1.5 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x the volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Spectroscopic and Structural Characterization

A thorough characterization of the molecular structure is essential for confirming the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Characterization of the Starting Material: Ethyl 1H-indole-2-carboxylate

Understanding the spectroscopic and structural properties of the starting material is crucial for interpreting the data of the final product.

¹H NMR Spectroscopy: The ¹H NMR spectrum of ethyl 1H-indole-2-carboxylate in CDCl₃ shows characteristic signals for the indole ring protons, the ethyl group, and the N-H proton.[4]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of ethyl 1H-indole-2-carboxylate shows a characteristic N-H stretching vibration band around 3406 cm⁻¹.[5] Other significant peaks include C-H stretching vibrations and the C=O stretch of the ester group.

Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.

Crystal Structure: The crystal structure of ethyl 1H-indole-2-carboxylate reveals a nearly planar indole ring system.[6] The molecules form hydrogen-bonded dimers in the solid state.[6]

Predicted Characterization of this compound

¹H NMR Spectroscopy (Predicted):

  • Disappearance of the N-H proton signal: The most significant change will be the absence of the broad singlet corresponding to the N-H proton, confirming successful N-alkylation.

  • Appearance of the cyanomethyl protons: A new singlet is expected for the methylene protons of the cyanomethyl group (-CH₂CN).

  • Shifts in the indole ring protons: The chemical shifts of the aromatic protons on the indole ring will experience slight changes due to the electronic effect of the N-cyanomethyl group.

¹³C NMR Spectroscopy (Predicted):

  • Appearance of new carbon signals: Two new signals are expected for the methylene carbon and the nitrile carbon of the cyanomethyl group.

  • Shifts in the indole ring carbons: The chemical shifts of the carbon atoms in the indole ring will be altered by the N-substitution.

FT-IR Spectroscopy (Predicted):

  • Disappearance of the N-H stretching band: The N-H stretching vibration around 3400 cm⁻¹ will be absent.

  • Appearance of a nitrile stretching band: A characteristic stretching vibration for the nitrile group (C≡N) is expected in the region of 2200-2300 cm⁻¹.

  • Other characteristic bands: The spectrum will also show C-H stretching and bending vibrations, as well as the strong C=O stretching of the ethyl ester.

Mass Spectrometry (Predicted):

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 228.25 g/mol .

  • Fragmentation Pattern: The fragmentation pattern is expected to show characteristic losses of the ethyl group, the ethoxycarbonyl group, and the cyanomethyl group.

Workflow for Structural Elucidation:

Structural_Elucidation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation synthesis N-Alkylation of Ethyl 1H-indole-2-carboxylate purification Column Chromatography synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms xray Single-Crystal X-ray (if suitable crystals are obtained) purification->xray optional confirmation Data Analysis and Structure Confirmation nmr->confirmation ftir->confirmation ms->confirmation xray->confirmation

Caption: A typical workflow for the synthesis and structural elucidation of the title compound.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the molecular structure, synthesis, and predicted characterization of this compound. The provided synthetic protocol offers a reliable method for its preparation, and the predicted spectroscopic data serves as a valuable reference for its identification and characterization.

The functional groups present in this molecule, namely the nitrile and the ester, offer multiple avenues for further chemical transformations, making it a versatile building block for the synthesis of more complex indole derivatives. Future research could focus on exploring its biological activities, its potential as a ligand in coordination chemistry, or its application in the development of novel organic materials. A full experimental characterization, including single-crystal X-ray diffraction, would provide definitive confirmation of its molecular structure and packing in the solid state, further enhancing its utility in scientific research.

References

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

  • Shaaban, M., El-Sayed, R. A., & El-Kashef, H. S. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Shaaban, M., El-Sayed, R. A., & El-Kashef, H. S. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate. [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

  • NMR Spectroscopy Solutions. (2022, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link]

  • Gu, L., & Li, X. (2011). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. [Link]

  • de la Mora-Vargas, J. A., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(7), 3847-3868. [Link]

  • Kulyashova, A. A., et al. (2020). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Molecules, 25(23), 5723. [Link]

  • Wang, H., et al. (2019). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Supporting Information. [Link]

  • Shaaban, M., El-Sayed, R. A., & El-Kashef, H. S. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. [Link]

  • Zhang, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 75. [Link]

  • Murakami, Y., Tani, M., Tanaka, K., & Yokoyama, Y. (1980). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. HETEROCYCLES, 14(12), 1939. [Link]

  • Shie, C. R., & Fang, J. M. (2004). N-alkylation of indole derivatives.
  • Balamurugan, K., & Anbarasan, R. (2016). FT-IR studies on interactions between Indole and Coumarin. International Journal of Engineering Research & Technology, 5(1), 1-4. [Link]

  • Abdel-Hay, K. M., et al. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Applied Spectroscopy, 73(3), 309-318. [Link]

  • Trivedi, M. K., et al. (2015). FT-IR spectrum of control indole. ResearchGate. [Link]

  • Singh, S., et al. (2022). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology, 15(1), 25-30. [Link]

Sources

The Multifaceted Biological Activities of Indole-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1] Among the diverse family of indole-containing molecules, derivatives of indole-2-carboxylic acid and its corresponding carboxamides have emerged as particularly promising candidates in the quest for novel therapeutics. Their inherent structural features, including a stable, hydrogen-bond donating and accepting carboxamide group, provide a versatile platform for designing molecules with high affinity and selectivity for a range of biological targets.[2] This technical guide offers an in-depth exploration of the significant biological activities of indole-2-carboxylate derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. With a focus on anticancer, antiviral, and antimicrobial applications, this guide aims to illuminate the path from rational drug design to the development of potent and selective therapeutic agents.

Part 1: Anticancer Activity: Targeting the Pillars of Malignancy

Indole-2-carboxylate derivatives have demonstrated remarkable potential as anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and survival.[3][4] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways that are often dysregulated in cancer.[3][5]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of indole-2-carboxylate derivatives stems from their ability to interact with multiple intracellular targets, leading to a cascade of events that culminate in cancer cell death.

1.1.1. Inhibition of Key Protein Kinases

A significant number of indole-2-carboxylate and carboxamide derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a pivotal role in cell signaling and are frequently overactive in cancer.[5] Prominent targets include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[5]

  • Human Epidermal Growth Factor Receptor 2 (HER2): Another member of the EGFR family, its overexpression is a key driver in certain types of breast cancer.[5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition can lead to cell cycle arrest.[5]

By simultaneously targeting multiple kinases, certain indole-2-carboxamide derivatives can overcome the resistance mechanisms that often develop with single-target therapies.[5]

1.1.2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Indole-2-carboxylate derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[5][6] For instance, some derivatives have been observed to increase the levels of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2.[5] Furthermore, they can trigger the release of cytochrome C from the mitochondria, a key event in the intrinsic apoptotic pathway.[5][6]

1.1.3. Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] Its aberrant activation is a common feature of many cancers.[8][9] Indole compounds have been documented to inhibit this pathway, thereby suppressing tumor growth.[7][10] The inhibition of this pathway by indole-2-carboxylate derivatives can lead to decreased protein synthesis and cell cycle arrest.[9]

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by Indole-2-Carboxylate Derivatives

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Indole Indole-2-carboxylate Derivative Indole->PI3K Inhibits Indole->Akt Inhibits Indole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole-2-carboxylate derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of indole-2-carboxylate derivatives is highly dependent on the nature and position of substituents on the indole ring and the carboxamide moiety.

Position of SubstitutionSubstituentEffect on Anticancer ActivityReference
Indole N1Alkyl, ArylCan influence potency and selectivity.[5]
Indole C5Halogen (e.g., Cl, F)Often enhances cytotoxic activity.[5]
Amide NitrogenPhenethyl moietyShown to be important for potent antiproliferative action.[5]
Amide NitrogenSubstituted phenyl ringsCan significantly impact kinase inhibitory activity.[5][11]
Experimental Protocols for Evaluating Anticancer Activity

1.3.1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the indole-2-carboxylate derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Causality of Experimental Choices: The choice of cancer cell lines is critical and should represent different tumor types to assess the spectrum of activity. The incubation time allows for the compound to exert its effects on cell proliferation and survival.

1.3.2. Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol (Example: EGFR Kinase Assay):

  • Reaction Setup: In a 96-well plate, add the recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the indole-2-carboxylate derivative at various concentrations in a kinase buffer.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method, such as an ELISA-based assay with an anti-phosphotyrosine antibody.[12]

  • Data Analysis: Determine the IC50 value for the inhibition of kinase activity.

Causality of Experimental Choices: The use of a recombinant kinase allows for the direct assessment of inhibition without the complexity of a cellular environment. The choice of substrate and ATP concentration should be optimized for the specific kinase being studied.

Part 2: Antiviral Activity: A Focus on HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have emerged as a promising class of inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[7][11][13]

Mechanism of Action: Chelating the Catalytic Core

HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for viral replication.[7] This process is dependent on two Mg2+ ions located in the enzyme's active site.[7] Indole-2-carboxylic acid derivatives act as integrase strand transfer inhibitors (INSTIs) by chelating these essential Mg2+ ions through their indole nitrogen and the carboxylate group at the C2 position, thereby blocking the strand transfer reaction.[7][11][14]

Diagram: HIV-1 Integrase Inhibition Workflow

HIV1_Integrase_Inhibition cluster_assay In Vitro HIV-1 Integrase Assay Integrase HIV-1 Integrase (with Mg2+) Integration Viral DNA Integration Integrase->Integration Catalyzes Viral_DNA Viral DNA Viral_DNA->Integration Host_DNA Host DNA Host_DNA->Integration Indole Indole-2-carboxylate Derivative Indole->Integrase Binds & Chelates Mg2+ No_Integration Inhibition of Integration Indole->No_Integration

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylate derivatives.

Structure-Activity Relationship (SAR) Insights
Position of SubstitutionSubstituentEffect on HIV-1 Integrase Inhibitory ActivityReference
Indole C3Long alkyl or aryl groupsCan enhance binding to a hydrophobic pocket near the active site.[14]
Indole C6Halogenated benzene ringCan improve π-π stacking interactions with viral DNA.[7][11]
Carboxylate at C2Free carboxylateEssential for chelating Mg2+ ions; esterification reduces activity.[7]
Experimental Protocol for HIV-1 Integrase Inhibition Assay

A common method for evaluating INSTIs is a strand transfer assay using a commercially available kit.

Protocol (based on a typical kit):

  • Plate Preparation: Use a 96-well plate pre-coated with a donor substrate DNA.

  • Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

  • Inhibitor Addition: Add the indole-2-carboxylic acid derivatives at various concentrations.

  • Strand Transfer Reaction: Add the target DNA to initiate the strand transfer reaction and incubate.

  • Detection: The integrated target DNA is detected using a specific antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a colorimetric or fluorometric substrate.[1][3]

  • Data Analysis: Measure the signal and calculate the IC50 value for the inhibition of the strand transfer reaction.

Causality of Experimental Choices: The use of a cell-free assay with recombinant integrase allows for the direct measurement of enzymatic inhibition. The specific design of the donor and target DNA mimics the in vivo substrates of the enzyme.

Part 3: Antimicrobial Activity: A Broad Spectrum of Action

Indole-2-carboxylate and carboxamide derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[1][2][6]

Mechanism of Action

The antimicrobial mechanisms of indole derivatives are diverse and can include:

  • Inhibition of Essential Enzymes: Some derivatives may target enzymes crucial for microbial survival, such as DNA gyrase.[15]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the indole ring can facilitate insertion into the microbial cell membrane, leading to its disruption.

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance, and some indole derivatives have been shown to inhibit their formation.

Structure-Activity Relationship (SAR) Insights
Position of SubstitutionSubstituentEffect on Antimicrobial ActivityReference
Indole N1Various substituentsCan modulate the spectrum of activity.[16]
Indole C3Thioxothiazolidinone moietyHas been shown to confer potent antibacterial activity.[1]
Carboxamide MoietyDifferent amine substituentsCan influence both potency and spectrum of activity.[2]
Experimental Protocol for Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antimicrobial activity of a compound.

Protocol (Broth Microdilution Method):

  • Compound Preparation: Prepare a series of twofold dilutions of the indole-2-carboxylate derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Causality of Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining the MIC. The choice of growth medium and incubation conditions is tailored to the specific microorganism being tested to ensure optimal growth in the control wells.

Conclusion: The Enduring Promise of Indole-2-Carboxylate Derivatives

The indole-2-carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The insights into their mechanisms of action and structure-activity relationships presented in this guide underscore the immense potential of these compounds in addressing significant unmet medical needs in oncology, virology, and infectious diseases. The provided experimental protocols offer a solid foundation for researchers to rigorously evaluate their own rationally designed derivatives. As our understanding of the intricate cellular pathways involved in disease deepens, the versatility of the indole-2-carboxylate framework will undoubtedly lead to the development of the next generation of targeted and effective medicines.

References

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

  • Zhang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

  • Abdelgawad, M. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. [Link]

  • Gül, H. İ., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Medical Principles and Practice. [Link]

  • Kowalska, K., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules. [Link]

  • Aljabr, G., et al. (2022). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society. [Link]

  • Dwivedi, A. R., et al. (2022). Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies. Current Organic Chemistry. [Link]

  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

  • Yılmaz, F., et al. (2022). Antimicrobial Evaluation, Molecular Docking and ADME Properties of Indole Amide Derivatives. Letters in Drug Design & Discovery. [Link]

  • Khan, I., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets. [Link]

  • Xu, Z., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. [Link]

  • Safe, S., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anticancer Agents in Medicinal Chemistry. [Link]

  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

  • Zhang, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

  • Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry. [Link]

  • Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. [Link]

  • Youssif, B. G., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals. [Link]

  • Pace, V., et al. (2018). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]

  • Wang, Z., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B. [Link]

  • Vijayakumar, K., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry. [Link]

  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute. [Link]

  • Al-Ostoot, F. H., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Bioorganic Chemistry. [Link]

  • Szymańska, M., et al. (2022). PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. International Journal of Molecular Sciences. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Cyanomethyl Indole Compounds as Modulators of Disease Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a cyanomethyl moiety to this versatile heterocycle offers unique electronic and steric properties, creating a chemical space ripe for the exploration of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the most promising therapeutic targets for cyanomethyl indole compounds. We will delve into the mechanistic rationale for targeting key players in oncology, neurodegenerative disorders, and infectious diseases. Furthermore, this guide provides detailed, field-proven experimental protocols and workflows to empower researchers in the identification, validation, and optimization of cyanomethyl indole-based drug candidates. Our focus is on the causality behind experimental choices, ensuring a robust and self-validating approach to drug discovery.

The Cyanomethyl Indole Scaffold: A Gateway to Novel Bioactivity

The indole ring, a fusion of benzene and pyrrole, is a key pharmacophore due to its ability to mimic the structure of tryptophan and interact with a multitude of biological targets. The addition of a cyanomethyl group (-CH₂CN) at various positions on the indole ring significantly influences the molecule's properties. The electron-withdrawing nature of the nitrile can modulate the electron density of the indole ring system, affecting its binding affinity and reactivity. The cyanomethyl group can also act as a hydrogen bond acceptor or participate in other non-covalent interactions within a target's binding site. This unique combination of features makes cyanomethyl indoles an attractive class of compounds for targeting a diverse range of proteins and enzymes implicated in disease.

Key Therapeutic Targets in Oncology

The antiproliferative properties of indole derivatives are well-documented, and cyanomethyl indoles are emerging as potent agents in this domain.[1][2] Several key oncology targets are particularly susceptible to modulation by these compounds.

Tubulin Polymerization: Disrupting the Cytoskeleton of Cancer Cells

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer therapies.[1] Indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[3][4][5][6][7] The cyanomethyl indole scaffold can be rationally designed to optimize interactions within this pocket, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[8]

This fluorescence-based assay provides a quantitative measure of a compound's ability to inhibit the polymerization of purified tubulin into microtubules.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Tubulin Stock Solution: Reconstitute lyophilized porcine brain tubulin to 2 mg/mL in a general tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol.

    • Test Compound Preparation: Prepare a 10X stock solution of the cyanomethyl indole compound in an appropriate solvent (e.g., DMSO).

    • Controls: Prepare 10X stock solutions of a known inhibitor (e.g., nocodazole) and a known stabilizer (e.g., paclitaxel) as positive and negative controls, respectively.

  • Assay Execution:

    • In a 96-well plate, add the test compound, controls, and a vehicle control.

    • Add the tubulin stock solution to each well.

    • Include a fluorescent reporter, such as DAPI, which preferentially binds to polymerized microtubules, leading to an increase in fluorescence.

    • Incubate the plate at 37°C to initiate polymerization.

  • Data Acquisition and Analysis:

    • Monitor the fluorescence intensity over time using a plate reader.

    • Calculate the rate of polymerization and the maximum polymer mass for each condition.

    • Determine the IC₅₀ value of the test compound by plotting the inhibition of tubulin polymerization against the compound concentration.

G

Protein Kinases: Inhibiting Oncogenic Signaling Cascades

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[9] Indole derivatives have been successfully developed as kinase inhibitors, and the cyanomethyl indole scaffold offers a promising framework for designing novel, potent, and selective inhibitors.[10][11][12][13] The nitrile group can form key hydrogen bonds within the ATP-binding pocket of kinases, contributing to high-affinity binding.

This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of kinase activity and its inhibition by test compounds.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase and Substrate: Prepare solutions of the target kinase and its specific substrate in a kinase assay buffer.

    • ATP Solution: Prepare a stock solution of ATP.

    • Test Compound Dilution Series: Prepare a serial dilution of the cyanomethyl indole compound in DMSO.

  • Assay Execution:

    • In a 96-well plate, add the test compound dilutions and a DMSO control.

    • Add the kinase and substrate to each well.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature to allow the kinase reaction to proceed.

  • ADP Detection and Data Analysis:

    • Stop the reaction and add a reagent that converts ADP to ATP.

    • Add a luciferase/luciferin reagent to generate a luminescent signal proportional to the ATP concentration.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

G

Isoprenylcysteine Carboxyl Methyltransferase (Icmt): Targeting Ras-Driven Cancers

Icmt is a key enzyme in the post-translational modification of Ras proteins, which are frequently mutated in cancer.[14] Inhibition of Icmt disrupts the proper localization and function of Ras, making it an attractive therapeutic target.[15] Indole-based compounds have been identified as potent Icmt inhibitors.[16][17] The cyanomethyl indole scaffold can be optimized to enhance binding to the Icmt active site, offering a promising strategy for the treatment of Ras-driven malignancies.

This radioactive filter-binding assay measures the transfer of a radiolabeled methyl group to an isoprenylated substrate, providing a direct measure of Icmt activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • ICMT Enzyme: Prepare a membrane fraction containing ICMT.

    • Substrate: Use an isoprenylated substrate such as N-acetyl-S-farnesyl-L-cysteine (AFC).

    • Radiolabeled Methyl Donor: Use [³H]S-adenosyl-L-methionine ([³H]SAM).

    • Test Compound Dilutions: Prepare a serial dilution of the cyanomethyl indole compound.

  • Assay Execution:

    • In a reaction tube, combine the ICMT enzyme, substrate, and test compound.

    • Initiate the reaction by adding [³H]SAM.

    • Incubate at 37°C.

    • Stop the reaction and spot the mixture onto filter paper.

  • Quantification and Data Analysis:

    • Wash the filter paper to remove unincorporated [³H]SAM.

    • Measure the radioactivity on the filter paper using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Potential Applications in Neurodegenerative Diseases

The neuroprotective properties of indole derivatives make them promising candidates for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.[18]

Lysine-Specific Demethylase 1 (LSD1): An Epigenetic Target

LSD1 is a histone demethylase that plays a role in gene regulation and has been implicated in neurodegeneration. A patent has been filed for 5-cyano indole derivatives as LSD1 inhibitors, highlighting the potential of this scaffold in targeting epigenetic mechanisms of disease.

This fluorescence-based assay measures the production of hydrogen peroxide during the LSD1-mediated demethylation of a substrate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • LSD1 Enzyme and Substrate: Prepare solutions of recombinant human LSD1 and a di-methylated histone H3 peptide substrate.

    • Detection Reagents: Prepare a solution containing horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red).

    • Test Compound Dilutions: Prepare a serial dilution of the cyanomethyl indole compound.

  • Assay Execution:

    • In a 96-well plate, add the LSD1 enzyme, substrate, and test compound.

    • Incubate to allow the demethylation reaction to proceed.

    • Add the HRP and fluorogenic substrate to detect the hydrogen peroxide produced.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Combating Infectious Diseases

Indole derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[19][20][21][22][23] The cyanomethyl indole scaffold can be explored for the development of novel anti-infective agents.

Antiviral Activity

The indole nucleus is present in several antiviral drugs. Cyanomethyl indole derivatives could potentially inhibit viral replication by targeting viral enzymes such as proteases or polymerases, or by interfering with viral entry into host cells.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. Indole compounds have shown activity against a range of bacteria, and cyanomethyl indoles could be investigated for their potential to disrupt bacterial cell wall synthesis, protein synthesis, or other essential bacterial processes.

Modulating Inflammatory Pathways

Chronic inflammation is a key factor in many diseases. Indole derivatives, including those with a cyano group, have shown anti-inflammatory properties.[24][25][26][27] For instance, N-(3-Cyano-1H-Indol-5/6-Yl) derivatives have been identified as novel xanthine oxidase inhibitors, an enzyme involved in inflammation.[25]

Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the cyanomethyl indole scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Key areas for SAR exploration include:

  • Position of the Cyanomethyl Group: The placement of the -CH₂CN group on the indole ring will significantly impact binding to different targets.

  • Substitution on the Indole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at other positions of the indole can fine-tune the electronic and steric properties of the molecule.[3]

  • N-Substitution of the Indole: Modification of the indole nitrogen can influence the compound's overall lipophilicity and potential for hydrogen bonding.

The future of cyanomethyl indole drug discovery lies in a multidisciplinary approach combining rational design, combinatorial chemistry, high-throughput screening, and detailed mechanistic studies. The versatility of this scaffold, coupled with the robust experimental workflows outlined in this guide, provides a solid foundation for the development of the next generation of targeted therapeutics.

Conclusion

Cyanomethyl indole compounds represent a promising class of molecules with the potential to address unmet medical needs across a range of therapeutic areas. Their unique chemical properties and synthetic tractability make them ideal candidates for lead optimization and drug development. By leveraging the technical insights and experimental protocols provided in this guide, researchers can effectively navigate the path from hit identification to the development of clinically viable drug candidates. The continued exploration of this fascinating chemical space holds the key to unlocking novel and effective treatments for some of the most challenging diseases of our time.

References

  • BenchChem. (2025). Application Notes and Protocols for Icmt-IN-11: An In Vitro Assessment of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition.
  • BenchChem. (2025). Application Notes and Protocols for Measuring Icmt Inhibition in Cells.
  • BenchChem. (2025). An In-depth Technical Guide to the Enzymatic Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (ICMT).
  • Chen, X., et al. (2023).
  • La Regina, G., et al. (Year not specified). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry.
  • Sidhu, J. S., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Current Drug Targets.
  • Li, Y., et al. (2018). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. The Journal of Organic Chemistry.
  • Zhang, Y., et al. (2022).
  • Zhang, Y., et al. (2022).
  • Anderson, E. L., et al. (1981). Antitumor and antiinflammatory agents: N-benzoyl-protected cyanomethyl esters of amino acids. Journal of Pharmaceutical Sciences.
  • MedchemExpress. (n.d.). ICMT-IN-1 | ICMT Inhibitor.
  • Patil, S. A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry.
  • Hawash, M., et al. (2023). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. Bioorganic Chemistry.
  • Sachdeva, H., et al. (2020). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Journal of the Chilean Chemical Society.
  • Hassan, R., et al. (2024).
  • Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry.
  • Xiong, Z., et al. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Wang, M., et al. (2014).
  • Al-Ostath, A., et al. (2023).
  • Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia.
  • Prakash, B., et al. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. Medicinal Chemistry Research.
  • Al-Salahi, R., et al. (2023).
  • Wiley, J. L., et al. (1998). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Journal of Pharmacology and Experimental Therapeutics.
  • Ingallinella, P., et al. (2009). Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry.
  • Al-Salahi, R., et al. (2023).
  • Wiley, J. L., et al. (1998). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. The Journal of Pharmacology and Experimental Therapeutics.
  • Sidhu, J. S., et al. (2016). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anticancer Agents in Medicinal Chemistry.
  • Wang, S., et al. (2014).
  • Giraud, F., et al. (2000). [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. Annales Pharmaceutiques Francaises.
  • Al-Ostath, A., et al. (2021). Synthesis, Molecular Docking and Biological Evaluation of N‐Substituted Indole Derivatives as Potential Anti‐Inflammatory and Antioxidant Agents. Chemistry & Biodiversity.
  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry.
  • Uslu, H., et al. (2016). Evaluation of Novel Aminomethyl Indole Derivatives as Src Kinase Inhibitors and Antioxidant Agents. Letters in Drug Design & Discovery.
  • Zhang, C., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry.
  • Rochais, C., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.

Sources

A Technical Guide to Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate: Synthesis, Reactivity, and Potential as a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate, a member of the promising indole-2-carboxylate class of compounds. While direct biological mechanism of action studies on this specific molecule are not extensively documented in current literature, its chemical structure serves as a valuable intermediate in the synthesis of more complex molecules. The indole-2-carboxylate core is a "privileged structure" in medicinal chemistry, known to be a scaffold for compounds with a wide array of biological activities.[1]

This document will delve into the established synthetic pathways, key chemical reactivities, and the hypothesized potential for this molecule to serve as a basis for developing novel therapeutic agents. We will explore the broader context of indole-2-carboxylate derivatives to infer potential mechanisms of action.

The Indole-2-Carboxylate Scaffold: A Foundation for Bioactivity

The indole ring system is a cornerstone in pharmaceutical research, appearing in numerous natural products and synthetic drugs.[2] Specifically, the indole-2-carboxamide and indole-2-carboxylate scaffolds are recognized for their significant biological activities, which include:

  • Antitumor[1][3]

  • Anti-inflammatory[1][4]

  • Antitubercular, antibacterial, and antifungal properties[1][4]

Recent research has further expanded the therapeutic potential of this scaffold, with derivatives showing potent and specific inhibitory activities against critical disease targets.

Derivatives of indole-2-carboxylic acid have been identified as novel and potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[5][6] The mechanism involves the indole nucleus chelating with two Mg²⁺ ions within the active site of the integrase enzyme.[5][6] This interaction, combined with π-stacking interactions with viral DNA, effectively blocks the strand transfer step of integration.[5][6]

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are considered significant targets for cancer immunotherapy.[7] Certain 6-acetamido-indole-2-carboxylic acid derivatives have been developed as potent dual inhibitors of both IDO1 and TDO, with IC50 values in the low micromolar range.[7] Molecular docking studies suggest these compounds bind within the active pocket of both enzymes, highlighting the versatility of the indole-2-carboxylate scaffold.[7]

The indole-2-carboxamide framework has been leveraged to create dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are involved in cancer cell proliferation.[3] Furthermore, the parent compound, ethyl indole-2-carboxylate, is used as a reactant in the preparation of inhibitors for p38 MAP kinase and acetolactate synthase, demonstrating its foundational role in developing agents against diverse cellular targets.

Synthesis and Chemical Reactivity

The primary utility of this compound lies in its role as a synthetic intermediate. Its synthesis involves the N-alkylation of the readily available ethyl 1H-indole-2-carboxylate.

The synthesis is a two-stage process starting from ethyl indole-2-carboxylate. The indole nitrogen is first deprotonated with a strong base, followed by nucleophilic substitution with an appropriate cyanomethylating agent.[8]

Synthesis_Pathway reagent1 Ethyl indole-2-carboxylate reaction + reagent1->reaction reagent2 1. Sodium Hydride (NaH) 2. Bromoacetonitrile (BrCH₂CN) reagent2->reaction product Ethyl 1-(cyanomethyl)-1H- indole-2-carboxylate reaction->product N-Alkylation

Caption: Synthetic route to this compound.

The chemical utility of this compound stems from its three primary functional groups, each offering a handle for further chemical modification:

  • The Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides. This is a common strategy for building peptidomimetic structures or introducing new functionalities.[1][3]

  • The Cyanomethyl Group: The nitrile functionality (-C≡N) is a versatile chemical group. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a linker for attaching other molecular fragments. The adjacent methylene group (-CH₂-) may also exhibit increased acidity, allowing for further functionalization at this position.

  • The Indole Ring: While the N1 position is substituted, the C3 position of the indole ring remains a potential site for electrophilic substitution, a common reaction pathway for indole derivatives.

Reactivity_Diagram main_molecule This compound Ester Group (C2) Cyanomethyl Group (N1) Indole Ring (C3) sub_ester Hydrolysis → Carboxylic Acid Amidation → Amides main_molecule:ester->sub_ester Reacts at Ester sub_nitrile Reduction → Amine Hydrolysis → Carboxylic Acid main_molecule:nitrile->sub_nitrile Reacts at Nitrile sub_ring Electrophilic Substitution main_molecule:ring->sub_ring Reacts at C3

Caption: Key reactive sites on the target molecule for further synthesis.

Experimental Protocol: Synthesis

This section details a representative laboratory-scale synthesis of this compound based on established procedures for N-alkylation of indoles.[2][8]

Objective: To synthesize this compound via N-alkylation of ethyl 1H-indole-2-carboxylate.

Materials:

  • Ethyl 1H-indole-2-carboxylate (1 equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Bromoacetonitrile or Chloroacetonitrile (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, ice bath

Procedure:

  • Preparation: A dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with sodium hydride (1.2 eq). The mineral oil is washed away with anhydrous hexanes, and the NaH is suspended in anhydrous DMF.

  • Deprotonation: The suspension is cooled to 0 °C in an ice bath. A solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF is added dropwise via a dropping funnel over 30 minutes. The mixture is stirred at this temperature for an additional 30 minutes, during which hydrogen gas evolution should be observed.

  • Alkylation: A solution of bromoacetonitrile (1.2 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: The reaction is carefully quenched by the slow addition of water. The mixture is then diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Summary of Reaction Conditions

ParameterCondition
Starting Material Ethyl 1H-indole-2-carboxylate
Base Sodium Hydride (NaH)
Alkylating Agent Bromoacetonitrile
Solvent N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Purification Silica Gel Chromatography
Hypothesized Mechanism of Action & Future Directions

Given the established bioactivity of the indole-2-carboxylate scaffold, it is reasonable to hypothesize that this compound could serve as a precursor to compounds with therapeutic potential.

  • As an Enzyme Inhibitor: The core structure shares features with known HIV-1 integrase inhibitors.[5][6] The ester could be hydrolyzed to the carboxylic acid, which, along with the indole nitrogen, could participate in chelating metal ions in an enzyme's active site. The cyanomethyl group offers a vector for adding functionalities that could engage in additional binding interactions, such as hydrogen bonding or π-stacking, potentially increasing potency and selectivity.

  • As a Scaffold for Kinase Inhibitors: The planar indole ring is a common feature in kinase inhibitors, often forming key hydrogen bonds with the hinge region of the kinase domain. The cyanomethyl and ethyl ester groups provide attachment points to build out molecules that can occupy the ATP-binding pocket.

Future research should focus on the derivatization of this molecule. Creating a small library of compounds by modifying the ester and nitrile functionalities, followed by screening against a panel of targets (e.g., kinases, viral enzymes, dioxygenases), would be a logical next step to unlock the therapeutic potential of this scaffold.

References

  • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing URL: [Link]

  • Source: Google Grounding API (redirect to RSC Publishing)
  • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids Source: Arkat USA URL: [Link]

  • Title: Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors Source: PMC - NIH URL: [Link]

  • Title: Ethyl 1H-indole-2-carboxylate Source: PMC - NIH URL: [Link]

  • Title: Ethyl 7-cyanomethyl-1 H -indole-1-carboxylate | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: MDPI URL: [Link]

  • Title: (PDF) Ethyl 1H-indole-2-carboxylate Source: ResearchGate URL: [Link]

  • Title: Ethyl 1 H-indole-2-carboxyl-ate Source: PubMed URL: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Assessment

Authored by: Gemini AI

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic compounds with significant therapeutic potential.[1][2][3] This guide provides a comprehensive technical overview of the in vitro evaluation of a specific indole derivative, ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate. We will delve into the rationale behind its synthesis and explore a suite of in vitro assays crucial for characterizing its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to ensure technical accuracy and reproducibility. We will cover key assays for assessing cytotoxicity, and apoptosis, with a forward look toward potential antimicrobial applications.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery, renowned for its ability to mimic peptide structures and interact with a wide array of biological targets.[3] This versatility has led to the development of numerous indole-containing drugs with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Prominent examples of indole-based anticancer agents include the vinca alkaloids (vinblastine and vincristine), which function by inhibiting tubulin polymerization.[5] The inherent biological activity of the indole core makes novel derivatives, such as this compound, compelling candidates for preclinical investigation.

Synthesis and Chemical Profile of this compound

The synthesis of this compound is a multi-step process that begins with the readily available ethyl indole-2-carboxylate. A common synthetic route involves the N-alkylation of the indole nitrogen.

Synthesis Pathway:

A typical synthesis involves two main stages:

  • Deprotonation: Ethyl indole-2-carboxylate (also known as 2-carbethoxyindole) is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). This step removes the acidic proton from the indole nitrogen, generating a nucleophilic indolide anion.[6]

  • Alkylation: The resulting anion is then reacted with an alkylating agent, in this case, bromoacetonitrile (cyanomethyl bromide), to introduce the cyanomethyl group at the N1 position.[6]

The reaction is typically carried out at a controlled temperature to ensure selectivity and maximize yield.[6]

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 126718-04-5[6]

  • Molecular Formula: C13H12N2O2[6]

  • Molecular Weight: 228.25 g/mol [6]

In Vitro Anticancer Evaluation: A Step-by-Step Approach

Given the prevalence of indole derivatives in oncology, a primary focus of the in vitro evaluation of this compound is its potential anticancer activity.[1][7] A logical and systematic workflow is essential to ascertain its cytotoxic and apoptotic effects on cancer cell lines.

Workflow for In Vitro Anticancer Screening

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Further Mechanistic Insights start Select Cancer Cell Lines mtt MTT Assay for Cell Viability start->mtt Treat with Compound ic50 Determine IC50 Values mtt->ic50 Analyze Absorbance Data apoptosis Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) ic50->apoptosis Treat at IC50 Concentration flow Flow Cytometry Analysis apoptosis->flow Quantify Apoptotic Cells caspase Caspase Activity Assays flow->caspase western Western Blot for Apoptotic Proteins caspase->western

Caption: Workflow for assessing the anticancer potential of the compound.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating the anticancer potential of a novel compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT substrate to a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Detailed Protocol for MTT Assay:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung adenocarcinoma) in appropriate media.[1]

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[9][11]

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO-treated cells) and an untreated control.

    • Incubate the plates for 24, 48, or 72 hours.[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10][11]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8][10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

Investigating the Mechanism of Cell Death: Apoptosis Assays

Should the MTT assay reveal significant cytotoxic activity, the next logical step is to determine the mode of cell death, specifically whether it is through apoptosis (programmed cell death) or necrosis.

Principle of Annexin V/Propidium Iodide (PI) Staining: This assay differentiates between healthy, apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and binds to the exposed PS on apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[12][13]

Detailed Protocol for Annexin V/PI Staining and Flow Cytometry:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include untreated and vehicle controls.

  • Cell Harvesting and Staining:

    • After treatment, collect both the floating and adherent cells.[13]

    • Wash the cells twice with cold phosphate-buffered saline (PBS).[12]

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.[14]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The results will segregate the cell population into four quadrants:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells[12]

      • Annexin V+ / PI+: Late apoptotic or necrotic cells[12]

      • Annexin V- / PI+: Necrotic cells

Data Presentation:

The results from the cytotoxicity and apoptosis assays can be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h Treatment
HCT116 (Colon)[Insert experimental value]
A549 (Lung)[Insert experimental value]
MCF-7 (Breast)[Insert experimental value]
Positive Control (e.g., Doxorubicin)[Insert experimental value]

Table 2: Apoptosis Induction by this compound in HCT116 Cells

Treatment (at IC50)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control[Insert experimental value][Insert experimental value][Insert experimental value]
Vehicle Control (DMSO)[Insert experimental value][Insert experimental value][Insert experimental value]
Test Compound[Insert experimental value][Insert experimental value][Insert experimental value]

Potential for Antimicrobial Activity

Indole derivatives have also demonstrated significant antimicrobial and antifungal activities.[15][16] Therefore, it is prudent to screen this compound for such properties.

Workflow for Antimicrobial Screening:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Bactericidal/Fungicidal Activity start Select Bacterial and Fungal Strains mic Determine Minimum Inhibitory Concentration (MIC) start->mic Broth Microdilution Method mbc Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic->mbc Subculture from MIC wells

Caption: Workflow for evaluating the antimicrobial activity of the compound.

Minimum Inhibitory Concentration (MIC) Assay:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[15]

Protocol for Broth Microdilution:

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight.[15]

    • Dilute the cultures to a standardized concentration.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.[15]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Concluding Remarks and Future Directions

This guide has outlined a foundational in vitro strategy for the preclinical evaluation of this compound. The described protocols for assessing cytotoxicity, apoptosis, and antimicrobial activity provide a robust framework for characterizing its biological profile. Positive results from these initial studies would warrant further investigation into its specific molecular targets and mechanisms of action. This could involve exploring its effects on key cellular processes such as cell cycle progression, tubulin polymerization, or specific kinase inhibition, areas where other indole derivatives have shown significant activity.[5][7] Ultimately, a thorough and methodologically sound in vitro evaluation is the critical first step in determining the therapeutic potential of this promising indole derivative.

References

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]8]

  • Al-Ostath, A., et al. (2023). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI.[1]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]12]

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines.[2]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]10]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.[11]

  • Prakash, B., et al. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. Semantic Scholar.

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]9]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).[5]

  • PubMed Central. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021).[7]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.[13]

  • BD Biosciences. (n.d.). Apoptosis Protocols.[17]

  • BD Biosciences. (n.d.). Apoptosis Protocols.[18]

  • National Institutes of Health. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.[15]

  • MDPI. (n.d.). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies.[16]

  • PubMed Central. (n.d.). Ethyl 1H-indole-2-carboxylate.[4]

  • ResearchGate. (n.d.). Antimicrobial activity of compounds in vitro.[20]

  • PubMed Central. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.[21]

  • ResearchGate. (2025). Ethyl 7-cyanomethyl-1 H -indole-1-carboxylate | Request PDF.[22]

  • ResearchGate. (n.d.). (PDF) Ethyl 1H-indole-2-carboxylate.[23]

  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.[24]

  • ResearchGate. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors.[25]

  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.[26]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review.[3]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Significance of Indole Derivatives in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The functionalization of the indole ring, particularly at the N1 and C2 positions, allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its pharmacological profile. The introduction of a cyanomethyl group at the N1 position and an ethyl carboxylate at the C2 position, as in ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate, creates a molecule with potential applications as an intermediate in the synthesis of more complex therapeutic agents. Accurate spectroscopic characterization is the cornerstone of synthesizing and developing such novel chemical entities.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the N-alkylation of ethyl 1H-indole-2-carboxylate with a suitable cyanomethylating agent.[1] A common and effective method involves the use of bromoacetonitrile in the presence of a base.

Experimental Protocol: N-Alkylation
  • To a solution of ethyl 1H-indole-2-carboxylate in a polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a strong base like sodium hydride (NaH) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen.

  • Add bromoacetonitrile dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Below is a workflow diagram for the synthesis:

Synthesis_Workflow A Dissolve Ethyl 1H-indole-2-carboxylate in DMF B Add NaH at 0 °C A->B C Stir at RT for 30 min B->C D Add Bromoacetonitrile C->D E Heat to 60-70 °C D->E F Monitor by TLC E->F G Work-up (Quench, Extract, Wash) F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for this compound. The predictions are based on the analysis of the parent compound, ethyl 1H-indole-2-carboxylate, and the expected influence of the N-cyanomethyl substituent.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of the title compound in CDCl₃ is expected to show distinct signals for the aromatic protons of the indole ring, the ethyl ester group, and the newly introduced cyanomethyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~7.70d1HH-4The indole H-4 proton is typically the most deshielded aromatic proton.
~7.40d1HH-7The indole H-7 proton is also deshielded due to the anisotropic effect of the benzene ring.
~7.35t1HH-6The indole H-6 proton will appear as a triplet due to coupling with H-5 and H-7.
~7.15t1HH-5The indole H-5 proton will appear as a triplet due to coupling with H-4 and H-6.
~7.10s1HH-3The indole H-3 proton is a singlet as it has no adjacent protons.
~5.50s2HN-CH₂-CNThe methylene protons of the cyanomethyl group will be a singlet and are expected to be deshielded by the adjacent nitrogen and cyano group.
~4.40q2H-O-CH₂-CH₃The methylene protons of the ethyl group will be a quartet due to coupling with the methyl protons.
~1.40t3H-O-CH₂-CH₃The methyl protons of the ethyl group will be a triplet due to coupling with the methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to TMS (δ = 0.00 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~162.0C=O (ester)The carbonyl carbon of the ester is highly deshielded.
~138.0C-7aQuaternary carbon of the indole ring adjacent to the nitrogen.
~128.5C-2Quaternary carbon bearing the ester group.
~127.0C-3aQuaternary carbon of the indole ring.
~125.0C-6Aromatic CH carbon.
~123.0C-4Aromatic CH carbon.
~121.0C-5Aromatic CH carbon.
~115.0CNThe carbon of the cyano group.
~110.0C-7Aromatic CH carbon.
~105.0C-3Aromatic CH carbon.
~62.0-O-CH₂-CH₃The methylene carbon of the ethyl ester.
~35.0N-CH₂-CNThe methylene carbon of the cyanomethyl group, deshielded by nitrogen and the cyano group.
~14.5-O-CH₂-CH₃The methyl carbon of the ethyl ester.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire the ¹³C NMR spectrum on a 400 or 500 MHz spectrometer using a proton-decoupled pulse sequence.

  • Process the FID similarly to the ¹H NMR spectrum.

  • Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester, cyano, and aromatic moieties.

Predicted IR Data (KBr or ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~2250MediumC≡N stretch of the cyano group.
~1710StrongC=O stretch of the ester carbonyl group.
~1600, ~1470MediumC=C stretching vibrations of the aromatic indole ring.
~1250StrongC-O stretch of the ester group.
~750StrongC-H out-of-plane bending of the ortho-disubstituted benzene ring.

Experimental Protocol: IR Spectroscopy

  • For KBr pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₂N₂O₂), the expected molecular weight is 228.25 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
228[M]⁺ (Molecular ion)
188[M - CH₂CN]⁺
183[M - OCH₂CH₃]⁺
160[M - COOCH₂CH₃]⁺
116[Indole ring fragment]⁺

Experimental Protocol: Mass Spectrometry

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a direct infusion or through a gas or liquid chromatograph.

  • Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Below is a diagram illustrating the key spectroscopic correlations:

Spectroscopic_Correlations cluster_molecule This compound cluster_spectra Spectroscopic Techniques Indole Indole Ring (H-3, H-4, H-5, H-6, H-7) (C-2, C-3, C-3a, C-4, C-5, C-6, C-7, C-7a) HNMR ¹H NMR Indole->HNMR δ 7.10-7.70 CNMR ¹³C NMR Indole->CNMR δ 105-138 IR IR Indole->IR ~1600, 1470 cm⁻¹ MS MS Indole->MS Fragments at m/z 116 Ester Ethyl Ester (-O-CH2-CH3) (C=O) Ester->HNMR δ ~4.40, ~1.40 Ester->CNMR δ ~162.0, ~62.0, ~14.5 Ester->IR ~1710, ~1250 cm⁻¹ Ester->MS Loss of OEt, COOEt Cyano Cyanomethyl (N-CH2-CN) Cyano->HNMR δ ~5.50 Cyano->CNMR δ ~115.0, ~35.0 Cyano->IR ~2250 cm⁻¹ Cyano->MS Loss of CH₂CN

Caption: Correlation of molecular fragments with expected spectroscopic signals.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of established spectroscopic principles with detailed experimental protocols, researchers can confidently verify the identity and purity of this and other novel indole derivatives. This meticulous approach to structural elucidation is fundamental to advancing the field of medicinal chemistry and drug development.

References

  • High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Introduction to Spectroscopy. Cengage. [Link]

  • Spectrometric Identification of Organic Compounds. Wiley. [Link]

Sources

A Technical Guide to the Homologs and Analogs of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate, a key heterocyclic scaffold, and explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of its homologs and analogs. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics based on the indole nucleus.

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. This compound serves as a valuable starting point for the development of potent and selective modulators of various biological targets. This guide delves into the synthetic methodologies for this core structure and its derivatives, elucidates the critical aspects of their structure-activity relationships, and discusses their potential applications in oncology, virology, and neurology. By providing detailed experimental protocols, quantitative biological data, and visual representations of key concepts, this document aims to empower researchers to rationally design and synthesize novel indole-based drug candidates.

The Core Scaffold: this compound

This compound is a derivative of indole-2-carboxylic acid, a privileged structure in drug discovery. The presence of the cyanomethyl group at the N1 position and the ethyl ester at the C2 position provides synthetic handles for further modification, allowing for the exploration of a wide chemical space. The indole nucleus itself is known to interact with various biological targets through hydrogen bonding, pi-stacking, and hydrophobic interactions.

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through the N-alkylation of ethyl 1H-indole-2-carboxylate with a cyanomethylating agent.

Experimental Protocol: Synthesis of this compound [1]

  • Step 1: Deprotonation of Ethyl 1H-indole-2-carboxylate. To a solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 20°C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the corresponding sodium salt.

  • Step 2: N-Alkylation. Bromoacetonitrile (1.2 equivalents) is then added to the reaction mixture. The temperature is raised to 60-65°C, and the reaction is stirred for 30 minutes.

  • Step 3: Work-up and Purification. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the indole nitrogen without competing in the subsequent alkylation step.

  • N,N-Dimethylformamide (DMF): This polar aprotic solvent is chosen for its ability to dissolve the starting materials and intermediates, facilitating the reaction.

  • Bromoacetonitrile: This reagent serves as the source of the cyanomethyl group. Other similar reagents like chloroacetonitrile could also be used.

Homologs of this compound

Homologs are compounds belonging to a series that differ from each other by a repeating unit, such as a methylene group (-CH2-). The systematic modification of the ester and N-alkyl groups allows for the fine-tuning of physicochemical properties like lipophilicity and solubility, which in turn can affect pharmacokinetic and pharmacodynamic profiles.

Variation of the C2-Ester Group

The ethyl ester can be readily replaced by other alkyl esters (e.g., methyl, propyl, butyl) by performing the esterification of 1H-indole-2-carboxylic acid with the corresponding alcohol in the presence of an acid catalyst or by using a coupling agent.[2]

Table 1: Examples of C2-Ester Homologs

CompoundR GroupSynthetic Method
Methyl 1H-indole-2-carboxylate-CH3Esterification of indole-2-carboxylic acid with methanol and H2SO4.
Ethyl 1H-indole-2-carboxylate-CH2CH3Esterification of indole-2-carboxylic acid with ethanol and H2SO4.[3]
Propyl 1H-indole-2-carboxylate-CH2CH2CH3Esterification of indole-2-carboxylic acid with propanol and H2SO4.
Variation of the N1-Substituent

The cyanomethyl group at the N1 position can be extended by using longer chain ω-haloalkanenitriles in the N-alkylation step. This allows for the investigation of the optimal linker length for interaction with specific biological targets.

Analogs of this compound: A Gateway to Diverse Biological Activities

Analogs are compounds that are structurally similar to the parent compound but differ in the nature and position of their substituents. The indole scaffold offers multiple positions for modification (N1, C3, C4, C5, C6, and C7), each influencing the biological activity in a distinct manner.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for identifying the key structural features required for a desired biological effect. For indole-2-carboxylates and their derivatives, extensive research has highlighted the importance of substitutions at various positions.

Key Positions for Modification:

  • N1-Position: The substituent at the indole nitrogen can significantly impact the compound's properties. While our core molecule has a cyanomethyl group, other substitutions like allyl and benzyl groups have been explored.[4]

  • C3-Position: This position is often a key determinant of biological activity. Introduction of various substituents can lead to potent compounds with diverse pharmacological profiles.[5][6]

  • C5-Position: Substitution at the C5 position with electron-withdrawing or electron-donating groups can modulate the electronic properties of the indole ring and influence binding affinity. Halogen substitutions (e.g., chloro, fluoro) are common.[7]

  • C6-Position: Similar to the C5 position, modifications at C6 can significantly enhance biological activity, as seen in some HIV-1 integrase inhibitors.[8]

Analogs as Enzyme Inhibitors and Receptor Modulators

Indole-2-carboxamide derivatives have emerged as potent anticancer agents, often acting as dual inhibitors of key signaling proteins like EGFR and CDK2.[9]

Table 2: Antiproliferative Activity of Indole-2-carboxamide Analogs [9]

CompoundR1R2R3R4Mean GI50 (µM)
5d ClHH4-morpholin-4-yl phenethyl1.10
5e ClHH2-methylpyrrolidin-1-yl phenethyl0.95
5j ClHH4-(diethylamino)phenethyl1.20

Data represents the mean growth inhibition across four cancer cell lines.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Indole derivatives have been shown to modulate this pathway, making them attractive candidates for cancer therapy.[10]

Workflow for Synthesis of Indole-2-carboxamide Anticancer Agents

G cluster_0 Synthesis of Carboxylic Acid Intermediate cluster_1 Amide Coupling Phenyl Hydrazine Phenyl Hydrazine 3-Methylindole-2-carboxylate 3-Methylindole-2-carboxylate Phenyl Hydrazine->3-Methylindole-2-carboxylate Fischer Indole Synthesis (PTSA, EtOH) 2-Oxopropanoic Acid 2-Oxopropanoic Acid 2-Oxopropanoic Acid->3-Methylindole-2-carboxylate Indole-2-carboxylic Acid Indole-2-carboxylic Acid 3-Methylindole-2-carboxylate->Indole-2-carboxylic Acid Alkaline Hydrolysis (NaOH, EtOH) Target Indole-2-carboxamide Target Indole-2-carboxamide Indole-2-carboxylic Acid->Target Indole-2-carboxamide BOP, DIPEA, DCM Amine Amine Amine->Target Indole-2-carboxamide G Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration into Host DNA Integration into Host DNA Viral DNA->Integration into Host DNA Mediated by Integrase Integrase Integrase Integrase->Integration into Host DNA Indole-2-carboxylate Inhibitor Indole-2-carboxylate Inhibitor Indole-2-carboxylate Inhibitor->Integrase Inhibits

Caption: Inhibition of HIV-1 integrase by indole-2-carboxylate analogs.

Indole-2-carboxamides have been investigated as allosteric modulators of the cannabinoid CB1 receptor. [7]These compounds bind to a site on the receptor that is distinct from the orthosteric site, allowing for the modulation of the endogenous cannabinoid system with potentially fewer side effects than direct agonists or antagonists. SAR studies have shown that substitutions at the C3 and C5 positions of the indole ring, as well as on the N-phenethyl group, are critical for activity. [7]

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of the indole nucleus allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research should focus on:

  • Exploration of novel substitutions: Investigating a wider range of functional groups at key positions to improve potency, selectivity, and pharmacokinetic properties.

  • Multi-target drug design: Developing single molecules that can modulate multiple targets involved in a disease pathway, which could lead to enhanced efficacy and reduced drug resistance. [9]* Quantitative Structure-Activity Relationship (QSAR) and computational modeling: Employing in silico methods to guide the design of new analogs with improved biological activity. [11][12] In conclusion, the systematic exploration of the homologs and analogs of this compound, grounded in a thorough understanding of their synthesis and structure-activity relationships, holds significant promise for the development of next-generation therapeutics.

References

  • Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed. Available at: [Link]

  • QSAR Studies of the Inhibitory Activity of a Series of Substituted Indole and Derivatives Againt Isoprenylcysteine Carboxyl Meth. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. Available at: [Link]

  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. PubMed. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • Ethyl 1H-indole-2-carboxylate. PubMed Central. Available at: [Link]

  • Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed. Available at: [Link]

  • Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. Available at: [Link]

  • 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PubMed Central. Available at: [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Ethyl 1H-indole-2-carboxylate. ResearchGate. Available at: [Link]

  • Ethyl 1 H-indole-2-carboxyl-ate. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. Available at: [Link]

  • Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. PubMed. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available at: [Link]

Sources

Methodological & Application

"using ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate in enzyme inhibition assays"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate in enzyme inhibition assays.

Introduction: The Indole Scaffold and the Frontier of Enzyme Inhibition

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal starting point for designing potent and selective enzyme inhibitors.[1] this compound is one such molecule, belonging to a class of compounds with significant therapeutic potential. Derivatives of indole-2-carboxylic acid have been explored as inhibitors for diverse enzyme targets, including HIV-1 integrase,[2][3] carboxylesterases,[4] and various kinases.[5][6]

This guide serves as a comprehensive application note and protocol for researchers seeking to characterize the enzyme inhibitory activity of this compound or similar novel indole-based compounds. As a Senior Application Scientist, this document moves beyond a simple recitation of steps; it provides the strategic framework and experimental causality necessary to generate robust, reliable, and meaningful data in the context of drug discovery. We will navigate the entire workflow, from initial compound handling and preliminary checks for assay artifacts to detailed kinetic studies for elucidating the mechanism of action.

Part 1: Pre-Assay Compound Characterization

Before any inhibition assay, a thorough characterization of the test compound is paramount. The integrity of all subsequent data depends on understanding the compound's fundamental physicochemical properties.

Physicochemical Profile:

  • Compound: this compound

  • Molecular Formula: C₁₃H₁₂N₂O₂[7]

  • Molecular Weight: 228.25 g/mol [7]

Solubility and Stock Solution Preparation: The limited aqueous solubility of many organic compounds is a primary source of experimental artifacts.

  • Solvent Selection: High-purity dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).[8] DMSO is relatively inert and miscible with most aqueous assay buffers.[8]

  • Stock Concentration: Prepare a concentrated primary stock (e.g., 20 mM) to minimize the final percentage of DMSO in the assay. The final DMSO concentration in the enzymatic reaction should ideally not exceed 1-2% for biochemical assays, as higher concentrations can interfere with enzyme activity or compound solubility.[8]

  • Procedure:

    • Accurately weigh a small amount of the compound (e.g., 2.28 mg).

    • Add the calculated volume of DMSO to achieve the desired molarity (e.g., 500 µL for a 20 mM stock).

    • Ensure complete dissolution using a vortex mixer. Gentle warming may be applied if necessary, but monitor for compound degradation.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Purity Assessment: The purity of the test compound must be confirmed, as impurities can lead to false positives or inaccurate potency measurements. If not provided by the supplier, purity should be assessed via methods like HPLC-MS or NMR.

Part 2: Mitigating Assay Artifacts - The PAINS Problem

A significant challenge in early-stage drug discovery is the presence of Pan-Assay Interference Compounds (PAINS).[9] These molecules generate false-positive results through non-specific mechanisms rather than by binding specifically to the enzyme target.[10][11] Mechanisms include compound aggregation, covalent reactivity, metal chelation, or interference with the assay's detection method (e.g., fluorescence).[11][12] While not all indole-containing molecules are PAINS, it is a critical and necessary step to rule out such behavior.

Protocol for Identifying Non-Specific Inhibition:

  • Detergent Test for Aggregation: Compound aggregates can non-specifically sequester and inhibit enzymes. This can often be disrupted by a non-ionic detergent.

    • Run the standard inhibition assay in parallel with an identical assay containing 0.01% Triton X-100.

    • Interpretation: A significant rightward shift (increase) in the IC₅₀ value in the presence of the detergent suggests the compound may be acting via aggregation.[13]

  • Enzyme Concentration Test for Tight-Binding or Stoichiometric Inhibition: For a true reversible inhibitor, the measured IC₅₀ should be independent of the enzyme concentration.[14]

    • Perform the IC₅₀ determination at two or more different enzyme concentrations (e.g., 1x and 5x).

    • Interpretation: A significant increase in the IC₅₀ value with increasing enzyme concentration points towards tight-binding or stoichiometric inhibition, where the inhibitor concentration is depleted by binding to the enzyme.[14] This violates the assumptions of standard Michaelis-Menten kinetics.

  • Pre-incubation Test for Time-Dependent Inhibition: To check if the inhibitor acts irreversibly or has a slow binding mechanism, vary the pre-incubation time.

    • Incubate the enzyme and inhibitor together for different durations (e.g., 15 min, 60 min, 120 min) before adding the substrate to start the reaction.

    • Interpretation: A time-dependent decrease in the IC₅₀ value suggests slow-binding or irreversible inhibition, which requires more complex kinetic models for analysis.[15]

Part 3: Primary Screening Protocol - IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is the primary metric for quantifying inhibitor potency.[16]

Principle: A fixed concentration of enzyme and substrate are incubated with a range of inhibitor concentrations. The reaction rate is measured, and the percentage of inhibition relative to a no-inhibitor control is calculated. The data are then fit to a dose-response curve to determine the IC₅₀.[17][18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer that ensures optimal enzyme activity and stability (e.g., 50 mM Tris-HCl, pH 7.5, with necessary cofactors like MgCl₂).

    • Enzyme Working Solution: Dilute the enzyme stock in cold assay buffer to the desired final concentration. Keep on ice.

    • Substrate Working Solution: Dilute the substrate stock in assay buffer to the desired final concentration. The substrate concentration is typically set at or near its Michaelis constant (Kₘ) to ensure sensitivity to different modes of inhibition.[14]

    • Inhibitor Dilution Series: Prepare a serial dilution of the test compound in DMSO. A common approach is a 1:3 dilution series over 8-10 points, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup (96-well format):

    • Negative Control (0% Inhibition): Add assay buffer and DMSO (at the same final concentration as the test wells).

    • Positive Control (100% Inhibition): Add assay buffer and a known inhibitor of the enzyme (if available) or simply omit the enzyme.

    • Test Wells: Add assay buffer and the corresponding dilutions of the test compound.

  • Enzyme Addition: Add the enzyme working solution to all wells except the positive control where the enzyme is omitted.

  • Pre-incubation: Mix the plate gently and pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[17] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add the substrate working solution to all wells to start the reaction. Mix immediately.

  • Signal Detection: Measure the reaction progress using a plate reader. The method depends on the substrate:

    • Colorimetric: Measure absorbance at a specific wavelength over time.

    • Fluorometric: Measure fluorescence intensity over time.

    • Luminometric: Measure luminescence at a single endpoint.

  • Data Analysis:

    • Calculate the initial reaction rate (velocity, v) for each well from the linear portion of the progress curve.[15]

    • Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (v_inhibitor - v_background) / (v_no_inhibitor - v_background))

    • Plot % Inhibition versus the log[Inhibitor] concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism or an equivalent analysis tool.[19][20]

    • The IC₅₀ is the concentration of the inhibitor that corresponds to 50% on the fitted curve.[16]

Experimental Workflow for IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate add_inhibitor Dispense Inhibitor & Controls into 96-well Plate prep_reagents->add_inhibitor prep_inhibitor Create Inhibitor Serial Dilution prep_inhibitor->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate (15-30 min) add_enzyme->pre_incubate start_reaction Initiate with Substrate pre_incubate->start_reaction read_plate Measure Reaction Rate (Plate Reader) start_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_data fit_curve Fit Sigmoidal Dose-Response Curve plot_data->fit_curve det_ic50 Determine IC50 Value fit_curve->det_ic50

Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.

Part 4: Secondary Assay Protocol - Mechanism of Action (MoA) Studies

Once potency is established, determining the mechanism of inhibition (MoA) is crucial for understanding how the inhibitor interacts with the enzyme. This provides invaluable information for lead optimization.[14][21] The most common reversible inhibition mechanisms are competitive, non-competitive, uncompetitive, and mixed.[22][23]

Principle: The MoA is determined by measuring the inhibitor's effect on the enzyme's kinetic parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate). This is achieved by measuring reaction rates across a matrix of varying substrate and inhibitor concentrations.[24]

Step-by-Step Methodology:

  • Experimental Design:

    • Select a range of fixed inhibitor concentrations based on the previously determined IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).

    • For each inhibitor concentration, determine the enzyme's initial velocity across a wide range of substrate concentrations (e.g., 0.1x Kₘ to 10x Kₘ).

  • Assay Execution:

    • Follow the same general procedure as the IC₅₀ assay, but for each row (or column) of the plate corresponding to a fixed inhibitor concentration, add a serial dilution of the substrate.

  • Data Analysis and Visualization:

    • Calculate the initial velocity (v) for each combination of substrate and inhibitor concentration.

    • The most common method for visualizing this data is the Lineweaver-Burk plot (double reciprocal plot) , which plots 1/v versus 1/[S].[25] While other plots like the Dixon plot exist, the Lineweaver-Burk plot provides a clear visual diagnosis of the inhibition mechanism.

    • Generate a separate Lineweaver-Burk plot for each fixed inhibitor concentration.

  • Interpreting Lineweaver-Burk Plots:

    • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site.[26] On the plot, the lines will intersect at the y-axis (1/Vₘₐₓ). The apparent Kₘ increases.[25]

    • Non-competitive Inhibition: The inhibitor binds to an allosteric site on either the free enzyme or the enzyme-substrate complex with equal affinity.[23] The lines will intersect on the x-axis (-1/Kₘ). The apparent Vₘₐₓ decreases.[25]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[25] The lines will be parallel. Both apparent Kₘ and Vₘₐₓ decrease.[25]

    • Mixed Inhibition: The inhibitor binds to an allosteric site but has different affinities for the free enzyme and the enzyme-substrate complex.[22] The lines will intersect in the second or third quadrant (off-axis). Both apparent Kₘ and Vₘₐₓ are affected.

Models of Reversible Enzyme Inhibition

G img_comp img_comp img_noncomp img_noncomp img_uncomp img_uncomp

Caption: Lineweaver-Burk plots illustrating different inhibition mechanisms.

Part 5: Data Presentation and Interpretation

Clear and concise data presentation is essential. Use tables to summarize key quantitative results.

Table 1: Hypothetical Potency Data for this compound

Enzyme TargetAssay ConditionIC₅₀ (µM)Hill Slope
Kinase AStandard1.2 ± 0.151.05
Kinase A+ 0.01% Triton X-1001.5 ± 0.210.98
Protease BStandard> 50N/A
HIV-1 IntegraseStandard3.11[2]1.10

Data for Kinase A and Protease B are hypothetical for illustrative purposes. Data for HIV-1 Integrase is from published literature on a related compound.[2]

Table 2: Hypothetical Kinetic Parameters for Inhibition of Kinase A

Inhibitor Conc. (µM)Apparent Vₘₐₓ (RFU/min)Apparent Kₘ (µM)
0 (Control)15005.0
0.614857.5
1.2151010.2
2.4149015.1

Note: The near-constant Vₘₐₓ with an increasing Kₘ is characteristic of competitive inhibition.[25][27]

Part 6: Troubleshooting Guide

Even with robust protocols, unexpected results can occur. This section provides solutions to common issues.

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability - Inaccurate pipetting- Incomplete mixing- Compound precipitation- Use calibrated pipettes; practice good technique[28]- Ensure thorough mixing after each reagent addition- Visually inspect plate for precipitation; check compound solubility limit[13]
No Inhibition Observed - Inhibitor is inactive against the target- Incorrect inhibitor concentration range- Degraded compound or enzyme- Confirm compound integrity; test against a different target- Test a wider and higher concentration range- Use fresh enzyme and compound stocks; verify enzyme activity with a known inhibitor[29]
Assay Signal is Unstable or Drifts - Reagent instability- Temperature fluctuations- Assay interference (e.g., fluorescence)- Prepare reagents fresh daily[28]- Allow all reagents and plates to equilibrate to assay temperature- Run a control plate with compound but no enzyme to check for signal interference[30]
IC₅₀ Curve is Flat or has a Poor Fit - Compound solubility limit reached- Non-specific inhibition mechanism- Insufficient concentration range- Do not test above the known solubility limit- Perform PAINS counter-screens (Part 2)[11]- Extend the dilution series to ensure a full curve (top and bottom plateaus) is captured[19]

Conclusion

Characterizing a novel compound like this compound requires a systematic and rigorous approach. By following the protocols outlined in this guide—from careful pre-assay characterization and checks for non-specific activity to detailed kinetic analysis—researchers can generate high-quality, reliable data. This structured methodology not only determines the potency (IC₅₀) but also elucidates the mechanism of action, providing the critical insights needed to advance a promising inhibitor through the drug discovery pipeline. The indole scaffold continues to be a rich source of potential therapeutics,[31] and the application of these robust evaluation principles is essential to unlocking its full potential.

References

  • Baell J, Walters MA. (2014). Chemistry: Chemical con artists foil drug discovery. Nature. [Link]

  • Various Authors. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry.
  • Baell JB, Holloway GA. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]

  • Fuller, M. What are PAINS? BIT 479/579 High-throughput Discovery. [Link]

  • Dahlin JL, Walters MA. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]

  • Fiveable. Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes. [Link]

  • Sparkl. Revision Notes - Enzyme kinetics and inhibition. IB DP Biology HL. [Link]

  • Cha, S. (1975). Mechanistic and kinetic studies of inhibition of enzymes. Biochemical Pharmacology. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Chemistry LibreTexts. (2022). 2.5: Enzyme Kinetics and Inhibition. Chemistry LibreTexts. [Link]

  • Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • Various Authors. (2024). Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. NAR Molecular Medicine. [Link]

  • Lounkine, E., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs Antibody. Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. [Link]

  • ResearchGate. (2022). I am looking for an accurate method for determining the IC50 value? ResearchGate. [Link]

  • Tipton, K. F., & Davey, G. P. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences. [Link]

  • Various Authors. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. [Link]

  • Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Biology LibreTexts. (2025). 6.4: Enzyme Inhibition. Biology LibreTexts. [Link]

  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences. [Link]

  • Hyatt, J. L., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link]

  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? ResearchGate. [Link]

  • Al-Fahad, A. J., et al. (2018). Ethyl 1H-indole-2-carboxylate. IUCrData. [Link]

  • ResearchGate. (2025). Ethyl 7-cyanomethyl-1 H -indole-1-carboxylate. ResearchGate. [Link]

  • Wikipedia. Enzyme inhibitor. Wikipedia. [Link]

  • El-Dean, A. M. K., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

  • PubChem. ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate. PubChem. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of Ethyl Indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in a vast array of natural products, pharmaceuticals, and agrochemicals, making it a focal point of synthetic and medicinal chemistry.[1] Functionalization of the indole core is a critical strategy for modulating biological activity, and among these modifications, N-alkylation is a key transformation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the N-alkylation of ethyl indole-2-carboxylate. We will delve into the mechanistic principles, provide a step-by-step experimental protocol, and offer a comparative analysis of various reaction conditions to ensure successful and efficient synthesis of N-alkylated indole derivatives.

Introduction: The Significance of N-Alkylated Indoles

The indole nucleus possesses two primary sites for nucleophilic attack: the N1-position and the C3-position.[2] While the C3 position is inherently more nucleophilic, leading to potential competition in alkylation reactions, the presence of an electron-withdrawing group at the C2-position, such as an ethyl ester, significantly increases the acidity of the N-H proton.[3][4] This heightened acidity facilitates deprotonation and subsequent N-alkylation, making ethyl indole-2-carboxylate an ideal substrate for selectively generating N-substituted indoles.

N-alkylated indoles are crucial building blocks in drug discovery. The substituent on the indole nitrogen can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity to biological targets, solubility, and metabolic stability.

Mechanistic Insights into N-Alkylation

The N-alkylation of ethyl indole-2-carboxylate proceeds via a two-step SN2 mechanism. The initial and crucial step is the deprotonation of the indole nitrogen by a suitable base to form a nucleophilic indole anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing a leaving group and forming the new N-C bond.

The choice of base is critical for efficient deprotonation. Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are commonly employed to ensure the complete formation of the indole anion, thereby favoring N-alkylation over potential C3-alkylation.[2][5]

N_Alkylation_Mechanism Start Ethyl Indole-2-carboxylate (N-H) IndoleAnion Indole Anion (Nucleophile) Start->IndoleAnion Deprotonation Base Base (e.g., NaH, KOH) Base->IndoleAnion Product N-Alkylated Product IndoleAnion->Product SN2 Attack AlkylHalide Alkylating Agent (R-X) AlkylHalide->Product Byproduct Byproduct (H-Base+, X-)

Caption: Mechanism of Indole N-Alkylation.

Experimental Protocol: A General Procedure

This protocol provides a robust method for the N-alkylation of ethyl indole-2-carboxylate. The specific alkylating agent, base, solvent, and reaction temperature may be modified based on the desired product and the information provided in Table 1.

Materials and Reagents
  • Ethyl indole-2-carboxylate

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Hydroxide (KOH)

  • Alkylating agent (e.g., benzyl bromide, allyl bromide, methyl iodide)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl indole-2-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or acetone to dissolve the starting material.

  • Deprotonation:

    • Using NaH: Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, or until hydrogen gas evolution ceases.

    • Using KOH: Add powdered potassium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature for 30 minutes.[6]

  • Alkylation: Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C (for NaH) or room temperature (for KOH).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, carefully quench the reaction with deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired N-alkylated ethyl indole-2-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A key indicator of successful N-alkylation is the disappearance of the N-H proton signal in the ¹H NMR spectrum.[6]

Experimental_Workflow Start Start: Ethyl Indole-2-carboxylate Dissolve Dissolve in Anhydrous Solvent (DMF or Acetone) Start->Dissolve Deprotonate Deprotonation with Base (NaH or KOH) Dissolve->Deprotonate AddAlkylatingAgent Add Alkylating Agent Deprotonate->AddAlkylatingAgent Reaction Reaction Monitoring (TLC) AddAlkylatingAgent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalProduct Final Product: N-Alkylated Indole Characterization->FinalProduct

Caption: General Experimental Workflow.

Comparative Analysis of Reaction Conditions

The choice of base, solvent, and alkylating agent can significantly impact the efficiency and outcome of the N-alkylation reaction. The following table summarizes various reported conditions for the N-alkylation of ethyl indole-2-carboxylate.

Alkylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
Allyl Bromideaq. KOHAcetone20 °C2Excellent[6]
Benzyl Bromideaq. KOHAcetone20 °C2Excellent[6]
Amyl Bromideaq. KOHAcetone20 °C8-[6]
Various Alkyl HalidesK₂CO₃DMF50 °C24-[7]
Methyl IodideNaHDMF0 °C to RT--[8]
Benzyl BromideNaHDMFRT15 min91[9]

Note: Yields reported as "Excellent" were not quantified in the source material.

Troubleshooting and Key Considerations

  • Competitive C3-Alkylation: While the C2-ester favors N-alkylation, highly reactive electrophiles or incomplete deprotonation can lead to C3-alkylation.[2] Ensure complete deprotonation by using a sufficient excess of a strong base.

  • Transesterification: The use of sodium methoxide (NaOMe) in methanol can lead to transesterification of the ethyl ester to a methyl ester instead of N-alkylation.[6]

  • Hydrolysis of the Ester: In the presence of excess aqueous base and elevated temperatures, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.[6] This can be a desired one-pot transformation if the acid is the target molecule.

  • Moisture Sensitivity: Sodium hydride is highly reactive with water. Ensure all glassware is flame-dried and solvents are anhydrous to prevent quenching of the base.

Conclusion

The N-alkylation of ethyl indole-2-carboxylate is a fundamental and versatile reaction in organic synthesis and medicinal chemistry. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide range of N-substituted indole derivatives. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this important transformation in a laboratory setting.

References

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Technical Support Center: Selective N-Alkyl
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC - NIH.
  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.
  • Enantioselective Catalytic Synthesis of N-alkyl
  • N-alkylation of indole derivatives.
  • in the chemical literature: N-alkyl
  • Synthesis of substituted N-heterocycles by N-alkyl
  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?.
  • Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central.
  • Troubleshooting N-Allylation Side Reactions in Indole Synthesis. Benchchem.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.

Sources

Application Notes & Protocols: Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] Its structural resemblance to tryptophan allows it to participate in various biological interactions, making it a frequent feature in natural products and synthetic drugs. Within this vast chemical space, ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate emerges not as an end-product, but as a highly strategic and versatile starting material for the synthesis of novel therapeutic agents.

This document serves as a technical guide for researchers and drug development professionals, outlining the synthesis, derivatization, and application of this key intermediate. We will explore its utility in constructing libraries of compounds targeting a range of diseases, from cancer to infectious and inflammatory conditions. The unique combination of a reactive C2-ester and an N1-cyanomethyl group provides multiple handles for chemical modification, enabling a broad exploration of structure-activity relationships (SAR).

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental for its effective use in synthesis.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 126718-04-5[3]
Molecular Formula C₁₃H₁₂N₂O₂[3]
Molecular Weight 228.25 g/mol [3]
Appearance Typically an off-white to beige solidN/A
Solubility Soluble in common organic solvents like DMF, DMSO, AcetoneN/A

Synthesis Protocol: Accessing the Core Intermediate

The title compound is most reliably prepared via N-alkylation of the readily available ethyl 1H-indole-2-carboxylate. The following protocol details a standard and efficient procedure.

Protocol 1: Synthesis of this compound

This protocol describes the deprotonation of the indole nitrogen followed by nucleophilic substitution with an appropriate C2 synthon.

Causality and Experimental Rationale:

  • Base Selection (NaH): Sodium hydride (NaH) is a strong, non-nucleophilic base. It is ideal for this reaction as it efficiently and irreversibly deprotonates the indole N-H without competing in the subsequent alkylation step.

  • Solvent Choice (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that readily dissolves the indole substrate and the resulting sodium salt, facilitating a homogenous reaction environment. Its high boiling point also allows for heating to drive the reaction to completion.

  • Alkylating Agent: Bromoacetonitrile (cyanomethyl bromide) is a potent electrophile, ensuring an efficient Sₙ2 reaction with the generated indole anion.

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Bromoacetonitrile (or Chloroacetonitrile)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl 1H-indole-2-carboxylate (1.0 eq). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Anion Formation: Allow the mixture to stir at 20 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may become darker, indicating the formation of the sodium salt of the indole.[3]

  • Alkylation: Add a solution of bromoacetonitrile (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Completion: Heat the mixture to 60-65 °C and stir for 30-60 minutes, monitoring the reaction by TLC until the starting material is consumed.[3]

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Indole Ethyl 1H-indole-2-carboxylate Deprotonation 1. Deprotonation in DMF (0-20 °C) Indole->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation Alkylator Bromoacetonitrile Alkylation 2. Sₙ2 Alkylation (60-65 °C) Alkylator->Alkylation Deprotonation->Alkylation Indole Anion Intermediate Purification Work-up & Purification Alkylation->Purification Product Ethyl 1-(cyanomethyl)- 1H-indole-2-carboxylate Purification->Product

Caption: Synthetic workflow for this compound.

Applications: A Scaffold for Targeted Derivatization

The true value of this compound lies in its capacity to serve as a platform for generating diverse molecular architectures. The primary points of modification are the C2-ester and the N1-cyanomethyl group.

Modifications at the C2-Ester Group: Gateway to Carboxamides

The ester at the C2 position is the most common site for derivatization. It provides a reliable entry point to indole-2-carboxamides, a class of compounds with proven therapeutic efficacy.[4][5]

A. Hydrolysis to Carboxylic Acid: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., LiOH, KOH in an alcohol/water mixture) to furnish the corresponding 1-(cyanomethyl)-1H-indole-2-carboxylic acid.[6] This acid is a stable, versatile intermediate poised for amide coupling reactions.

B. Amide Coupling: The synthesis of indole-2-carboxamides is a cornerstone strategy in drug discovery programs targeting kinases, ion channels, and parasites.[5][7]

Protocol 2: General Procedure for Amide Coupling

Causality and Experimental Rationale:

  • Coupling Agents (HATU/EDC): Reagents like HATU or EDC/HOBt are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This forms a highly reactive acyl-intermediate that is readily attacked by the amine nucleophile, forming the stable amide bond under mild conditions and minimizing side reactions.

Materials:

  • 1-(cyanomethyl)-1H-indole-2-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • Coupling agent (e.g., HATU, 1.2 eq)

  • Base (e.g., DIPEA, 2.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Preparation: Dissolve the carboxylic acid in anhydrous DMF.

  • Activation: Add the amine, followed by the base (DIPEA). Stir for 5 minutes.

  • Coupling: Add the coupling agent (HATU) and stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by column chromatography to yield the desired indole-2-carboxamide.

G cluster_pathways Derivatization Pathways at C2 Start Ethyl 1-(cyanomethyl)- 1H-indole-2-carboxylate Hydrolysis Base-catalyzed Hydrolysis (e.g., KOH) Start->Hydrolysis Hydrazinolysis Hydrazinolysis (NH₂NH₂) Start->Hydrazinolysis Acid 1-(cyanomethyl)-1H-indole- 2-carboxylic acid Hydrolysis->Acid AmideCoupling Amide Coupling (HATU/EDC + R₂NH) Acid->AmideCoupling Amide Indole-2-Carboxamides (Bioactive Derivatives) AmideCoupling->Amide Hydrazide Indole-2-Carbohydrazide (Heterocycle Precursor) Hydrazinolysis->Hydrazide

Caption: Key derivatization pathways of the C2-ester group.

C. Hydrazinolysis: Treatment of the ester with hydrazine hydrate affords indol-2-carbohydrazide. This intermediate is a valuable precursor for synthesizing various heterocyclic systems, such as thiazoles and pyridazinones, by reacting with aldehydes, ketones, or other electrophiles.[6][8]

Potential of the N1-Cyanomethyl Group

While less explored in the cited literature, the N1-cyanomethyl group offers significant potential for diversification. Standard organic transformations can convert the nitrile into other valuable functional groups:

  • Reduction to Amine: Catalytic hydrogenation or reduction with reagents like LiAlH₄ can convert the nitrile to a 1-(2-aminoethyl) group. This introduces a basic side chain, which can improve aqueous solubility and serve as a new point for amide or sulfonamide formation.

  • Hydrolysis to Acid: Acid- or base-catalyzed hydrolysis can transform the nitrile into a carboxylic acid, yielding a di-acid derivative that could be explored for its metal-chelating properties or as a linker in bifunctional molecules.

Case Studies: Therapeutic Applications of Derivatives

Derivatives originating from the indole-2-carboxylate scaffold have shown promise in several therapeutic areas.

Case Study 1: Anticancer Agents - Dual EGFR/CDK2 Inhibitors

The indole-2-carboxamide scaffold has been successfully employed to design potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer proliferation.[5]

Rationale: Dual inhibition can overcome resistance mechanisms and provide a more potent antiproliferative effect compared to single-target agents.

Representative Data: A study on indole-2-carboxamide derivatives demonstrated significant antiproliferative activity against various cancer cell lines.[5]

Compound ID (Example)Target Cell LineGI₅₀ (µM)Activity Notes
5e A-549 (Lung)0.95More potent than reference drug Doxorubicin.
5e MCF-7 (Breast)0.80Strong antiproliferative effect.
5e Panc-1 (Pancreas)1.00Effective against pancreatic cancer cells.
Data sourced from Youssif, B.G.M., et al. (2022).[5]
Case Study 2: Anti-Infective Agents - Anti-Trypanosoma cruzi Activity

Chagas disease, caused by the parasite Trypanosoma cruzi, is a neglected tropical disease with limited treatment options. Research has identified 1H-indole-2-carboxamides as a promising class of compounds with anti-T. cruzi activity.[4][9] Medicinal chemistry efforts have focused on optimizing this scaffold to improve potency and pharmacokinetic properties, highlighting its global health relevance.

Case Study 3: Pain and Inflammation - TRPV1 Agonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a key mediator of pain and inflammation. The indole-2-carboxamide framework has been used as an effective scaffold to design novel TRPV1 agonists.[7][10] These compounds are investigated for their potential as topical analgesics, functioning similarly to capsaicin but with potentially improved drug-like properties.

Conclusion and Future Perspectives

This compound is a high-value intermediate for medicinal chemists. Its straightforward synthesis and strategically placed functional groups provide a robust platform for generating diverse libraries of bioactive molecules. The proven success of its derived indole-2-carboxamides in oncology, infectious disease, and pain management validates the utility of this scaffold.

Future work should continue to explore the vast chemical space accessible from this starting material. In particular, systematic derivatization of the N1-cyanomethyl group could unlock novel biological activities and lead to the discovery of compounds with unique pharmacological profiles. The combination of modifications at both the C2 and N1 positions offers a compelling strategy for developing next-generation therapeutics.

References

  • This compound synthesis - chemicalbook. ChemicalBook.
  • Ethyl 1H-indole-2-carboxylate - PMC - NIH. National Center for Biotechnology Information.
  • Ethyl 7-cyanomethyl-1 H -indole-1-carboxylate | Request PDF - ResearchGate. ResearchGate.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. MDPI.
  • (PDF) Ethyl 1H-indole-2-carboxylate - ResearchGate. ResearchGate.
  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed. PubMed.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
  • The Biological and Pharmacological Potentials of Indole-based Heterocycles. Bentham Science.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. MDPI.
  • Recent advancements on biological activity of indole and their derivatives: A review. Springer.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. National Center for Biotechnology Information.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. National Center for Biotechnology Information.

Sources

Application Notes and Protocols for Drug Design Utilizing the Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have established it as a critical component in the design of novel therapeutic agents.[4][5] This document provides a detailed guide on the synthesis, derivatization, and biological evaluation of compounds based on the versatile ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate scaffold. This particular scaffold is of significant interest as it incorporates three distinct, chemically tractable functional groups—the N-cyanomethyl, the C2-ester, and the indole core itself—providing multiple avenues for chemical modification and the generation of diverse compound libraries for drug discovery programs targeting cancer, viral infections, and inflammatory diseases.[1][4][6]

Rationale and Strategic Overview

The strategic selection of this compound as a foundational scaffold is based on its inherent synthetic versatility. The design allows for systematic exploration of the chemical space around the indole core to establish robust Structure-Activity Relationships (SAR).

  • N1-Cyanomethyl Group: This functional group is not merely a placeholder. The nitrile can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine. This creates a crucial attachment point for introducing a wide range of substituents to probe interactions with specific pockets of a biological target.

  • C2-Ethyl Carboxylate Group: The ester is a classic handle for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for a vast library of amides via coupling with diverse amines.[7][8][9] Alternatively, it can be converted to a hydrazide, opening another branch of chemical possibilities.[10]

  • Indole Core: The indole ring system itself, particularly at the C3 position, is susceptible to electrophilic substitution, such as Vilsmeier-Haack formylation, allowing for further functionalization.[11] Moreover, the benzene portion of the indole can be pre-functionalized to modulate the scaffold's electronic and lipophilic properties.

The following workflow diagram illustrates the central role of this scaffold in a typical drug discovery cascade.

G cluster_0 Scaffold Synthesis & Diversification cluster_1 Biological Screening cluster_2 Lead Optimization Scaffold Synthesis of Core Scaffold (Protocol 1) Library Parallel Synthesis of Analog Library Scaffold->Library Derivatization (Amidation, etc.) QC Purification & QC (HPLC, NMR, MS) Library->QC PrimaryAssay Primary Screening (e.g., Antiproliferative Assay) (Protocol 2) QC->PrimaryAssay Qualified Compounds SecondaryAssay Secondary/Mechanistic Assay (e.g., Kinase Inhibition) (Protocol 3) PrimaryAssay->SecondaryAssay Active Compounds HitID Hit Identification SecondaryAssay->HitID SAR SAR Analysis HitID->SAR Validated Hits SAR->Library Iterative Design ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate ADME->Lead

Caption: Drug discovery workflow using the indole scaffold.

Synthesis and Derivatization Protocols

Protocol 1: Synthesis of the Core Scaffold

This protocol details the N-alkylation of ethyl 1H-indole-2-carboxylate to yield the title scaffold. The mechanism involves the deprotonation of the indole nitrogen by a strong, non-nucleophilic base, followed by a nucleophilic attack on an alkyl halide.

Rationale for Reagent Selection:

  • Sodium Hydride (NaH): A powerful base that irreversibly deprotonates the indole nitrogen, ensuring the reaction proceeds to completion.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that effectively solvates the sodium cation without interfering with the nucleophilic reaction.

  • Bromoacetonitrile: A potent electrophile for introducing the cyanomethyl group.

Reagent Formula MW Amount Mmol Equiv.
Ethyl 1H-indole-2-carboxylateC₁₁H₁₁NO₂189.215.00 g26.41.0
Sodium Hydride (60% in oil)NaH24.001.16 g29.11.1
BromoacetonitrileC₂H₂BrN119.953.48 g29.11.1
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL--
Ethyl AcetateC₄H₈O₂88.11---
Saturated NaCl SolutionNaCl58.44---

Step-by-Step Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.16 g, 29.1 mmol).

  • Carefully add anhydrous DMF (50 mL) via syringe.

  • Dissolve ethyl 1H-indole-2-carboxylate (5.00 g, 26.4 mmol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension at 0 °C (ice bath).

  • Allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium salt of the indole may be observed.

  • Add bromoacetonitrile (3.48 g, 29.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-65 °C and maintain for 1-2 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the reaction to room temperature and cautiously quench by the slow addition of water (100 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with saturated NaCl solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound as a solid.

Self-Validation/Characterization:

  • Expected Yield: 85-95%.

  • Appearance: Off-white to pale yellow solid.

  • NMR/MS: Confirm the structure via ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the presence of the cyanomethyl singlet and the correct molecular ion peak.

Scaffold Derivatization Strategies

The true power of the scaffold lies in its potential for diversification. The following diagram illustrates the primary points for chemical modification.

Caption: Key diversification points of the scaffold.

Application Notes & Biological Evaluation

Application Note 1: Design of Anticancer Agents

Rationale: The indole scaffold is a well-established pharmacophore in oncology, with numerous derivatives reported as potent inhibitors of protein kinases (e.g., EGFR, VEGFR-2, CDK2) and tubulin polymerization.[4][9][12] By converting the C2-ester of our scaffold to a series of amides, researchers can explore key interactions within the ATP-binding pocket of various kinases.

Protocol 2: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein basic amino acid residues in fixed cells. The amount of bound dye is proportional to the total protein mass, and thus to the cell number.

Materials:

  • Human cancer cell lines (e.g., A549 - non-small cell lung cancer).

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO.

  • Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base.

Step-by-Step Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4 °C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry completely.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Shake for 5 minutes on a mechanical shaker.

  • Data Acquisition: Read the optical density (OD) at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value for each compound using non-linear regression analysis.

Compound ID R-Group (at C2-amide) GI₅₀ vs. A549 (µM)
Scaffold-A014-Fluorobenzylamine8.5
Scaffold-A023,4-Dichlorobenzylamine2.1
Scaffold-A03Cyclohexylamine> 50
Doxorubicin(Positive Control)0.09
Application Note 2: Development of Antiviral Agents

Rationale: Derivatives of indole-2-carboxylates have demonstrated significant potential as broad-spectrum antiviral agents, showing activity against viruses such as Influenza A and Coxsackie B3.[6][13] The mechanism often involves inhibiting viral entry or replication.

Protocol 3: General Plaque Reduction Assay

Principle: This assay quantifies the ability of a compound to inhibit the cytopathic effect (CPE) of a virus, specifically its ability to form plaques (localized areas of cell death) in a monolayer of host cells.

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for Influenza).

  • Virus stock of known titer (e.g., Influenza A/FM/1/47).

  • Infection medium (e.g., serum-free DMEM with TPCK-trypsin).

  • Agarose or Avicel overlay.

  • Crystal violet staining solution.

Step-by-Step Procedure:

  • Cell Monolayer: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Adsorption: Remove growth medium, wash cells with PBS, and infect with a dilution of virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37 °C.

  • Compound Treatment: Remove the virus inoculum. Add 2 mL of overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37 °C, 5% CO₂ for 2-3 days, or until visible plaques have formed in the virus control wells.

  • Plaque Visualization: Aspirate the overlay. Fix the cells with 10% formaldehyde for 30 minutes. Remove the fixative and stain the monolayer with 0.5% crystal violet solution for 15 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

Data Analysis: Calculate the percentage of plaque reduction relative to the virus control for each compound concentration. Determine the EC₅₀ (concentration causing 50% reduction in plaques) using dose-response curve fitting.

References

  • Ethyl 1H-indole-2-carboxylate - PMC - NIH. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - NIH. [Link]

  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. [Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC - NIH. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed. [Link]

  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - MDPI. [Link]

  • The Biological and Pharmacological Potentials of Indole-based Heterocycles. [Link]

  • Indole: A privileged scaffold for the design of anti-cancer agents - PubMed. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. [Link]

  • Synthesis and Anti-Hepatitis C Virus Activity of Novel Ethyl 1H-indole-3-carboxylates in Vitro. [Link]

  • Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - NIH. [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing). [Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. [Link]

Sources

Application Notes and Protocols: A Guide to Assessing the Cytotoxicity of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual-Faced Nature of Indole Derivatives in Drug Discovery

Indole and its derivatives represent a significant class of heterocyclic compounds, forming the backbone of numerous natural and synthetic molecules with profound biological activities.[1] Their prevalence in pharmacologically active agents, from anticancer to anti-inflammatory drugs, has positioned them as a focal point in drug discovery and development.[2][3] However, the therapeutic potential of these compounds is intrinsically linked to their cytotoxic profile. Understanding the concentration-dependent toxicity of novel indole derivatives is a critical, non-negotiable step in preclinical evaluation.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust experimental setup for testing the cytotoxicity of indole derivatives. We will delve into the mechanistic underpinnings of cytotoxicity assays, provide detailed, field-proven protocols, and offer insights into data interpretation, ensuring a scientifically rigorous evaluation of your compounds.

The Rationale Behind a Multi-Assay Approach to Cytotoxicity

A single cytotoxicity assay provides only one perspective on a compound's effect on cell health. To build a comprehensive and trustworthy cytotoxicity profile, a multi-assay approach is paramount. This strategy allows for the interrogation of different cellular events associated with cell death, providing a more nuanced understanding of the compound's mechanism of action. We will focus on three widely adopted and complementary assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cell membrane integrity by measuring the release of a cytosolic enzyme.

  • Caspase-3/7 Assay: Detects the activation of key executioner caspases, a hallmark of apoptosis (programmed cell death).

This tripartite approach allows for the differentiation between cytotoxic effects that lead to immediate cell lysis (necrosis) and those that induce a more controlled, programmed cell death pathway (apoptosis).

Core Experimental Workflow

The journey from a novel indole derivative to a well-characterized cytotoxic profile follows a logical and systematic workflow. Understanding this flow is crucial for planning experiments, allocating resources, and ensuring data integrity.

G cluster_0 Phase 1: Preparation & Seeding cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Cytotoxicity Assays cluster_3 Phase 4: Data Analysis & Interpretation A Cell Line Selection & Culture Maintenance B Compound Preparation & Serial Dilutions C Cell Seeding in 96-well Plates D Treatment of Cells with Indole Derivatives C->D E Incubation (e.g., 24, 48, 72 hours) D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Caspase-3/7 Assay (Apoptosis) E->H I Data Acquisition (Plate Reader) F->I G->I H->I J Calculation of % Viability & IC50 Values I->J K Comparative Analysis & Mechanistic Insights J->K

Caption: General experimental workflow for assessing indole derivative cytotoxicity.

Part 1: Cell Viability Assessment via Metabolic Activity

The MTT Assay: A Window into Mitochondrial Function

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing.[4][6] Its principle lies in the ability of metabolically active cells, specifically their mitochondrial dehydrogenases, to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Why it's a good choice for initial screening: The MTT assay is robust, cost-effective, and amenable to high-throughput screening, making it an excellent first-pass assessment of a compound's cytotoxic potential.[4][8]

Protocol: MTT Assay for Indole Derivatives

Materials:

  • Selected cancer and/or normal cell lines (e.g., HepG2, MCF-7, HeLa, and HEK293)[9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Indole derivatives stock solutions (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[4][7]

  • Solubilization solution (e.g., DMSO or a 1:1 DMSO-ethanol solution)[10]

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[4]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[4]

  • Compound Treatment:

    • Prepare serial dilutions of your indole derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[4]

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (medium with 0.5% DMSO) and untreated control wells.[4]

    • Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]

    • Incubate the plate for 4 hours at 37°C in the dark.[4][10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.[4]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently agitate the plate on a shaker for 10-15 minutes in the dark to ensure complete solubilization.[4][7]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]

Data Analysis: The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Part 2: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) Assay: A Marker of Cell Lysis

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis.[12][13]

Why it's a valuable secondary assay: The LDH assay complements the MTT assay by specifically detecting cell lysis. A compound that is highly cytotoxic in the LDH assay but shows less effect in the MTT assay at early time points may be inducing necrosis rather than inhibiting metabolic activity or inducing apoptosis.

Principle of the LDH Assay: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH.[12] The NADH then reduces a tetrazolium salt (like INT or WST) to a colored formazan product, which can be measured spectrophotometrically.[12][14] The amount of color produced is directly proportional to the amount of LDH released and, therefore, the number of damaged cells.[13][14]

G cluster_0 Cellular Events cluster_1 Enzymatic Reaction Cascade cluster_2 Detection A Damaged Cell (Compromised Membrane) B LDH Release into Culture Supernatant A->B Lysis C Lactate + NAD+ B->C D Pyruvate + NADH C->D LDH F Formazan (Colored Product) D->F Diaphorase E Tetrazolium Salt (INT) G Measure Absorbance (e.g., 490 nm) F->G

Caption: Principle of the colorimetric LDH cytotoxicity assay.

Protocol: LDH Cytotoxicity Assay

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • LDH Assay Kit (containing LDH reaction mixture and stop solution).

  • Lysis buffer (often 10X, provided in the kit).

  • 96-well clear flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Crucially, set up additional control wells:

      • Maximum LDH Release Control: Treat cells with the lysis buffer provided in the kit to induce 100% cell death.[15]

      • Medium Background Control: Wells containing only cell culture medium.[15]

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Where:

  • Treated LDH Activity: Absorbance of the treated wells.

  • Spontaneous LDH Activity: Absorbance of the untreated control wells.

  • Maximum LDH Activity: Absorbance of the lysis buffer-treated wells.

Part 3: Investigating Programmed Cell Death

The Caspase-3/7 Assay: A Key Indicator of Apoptosis

Many anticancer agents, including indole derivatives, exert their effects by inducing apoptosis.[2][3] Caspases are a family of proteases that are key mediators of apoptosis.[16] Caspase-3 and Caspase-7 are executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[16][17]

Why it provides mechanistic insight: Detecting the activation of caspase-3/7 provides strong evidence that a compound is inducing apoptosis. This is crucial for understanding the mechanism of action of a potential therapeutic agent.

Principle of the Caspase-3/7 Assay: These assays typically use a substrate that contains the DEVD (Asp-Glu-Val-Asp) peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[17][18] The substrate is linked to a reporter molecule, which can be a chromophore, a fluorophore, or a luminogenic molecule.[18][19] Upon cleavage by the active caspases, the reporter molecule is released, generating a measurable signal that is proportional to the caspase activity.[18][19]

Protocol: Caspase-Glo® 3/7 Assay (Luminescent)

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar).

  • 96-well opaque-walled plates (for luminescence).

  • Multichannel pipette.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent by adding the substrate to the buffer according to the manufacturer's instructions.

    • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation:

    • Gently mix the contents of the wells on a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Data Analysis: The results are typically expressed as Relative Luminescence Units (RLU). An increase in RLU in treated cells compared to control cells indicates an induction of caspase-3/7 activity and, therefore, apoptosis.

Data Presentation and Interpretation

For a clear and comparative analysis of your results, it is essential to present the data in a structured format.

Table 1: Cytotoxicity of Indole Derivatives on Various Cell Lines (IC₅₀ in µM)

CompoundHepG2 (Liver Cancer)MCF-7 (Breast Cancer)HeLa (Cervical Cancer)HEK293 (Normal Kidney)Selectivity Index (SI)*
Indole-A 15.210.812.5>100>9.26
Indole-B 5.63.24.150.315.7
Indole-C 0.90.550.50>100>200
Doxorubicin 0.80.40.35.213.0

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells. Data is hypothetical and for illustrative purposes. Real data can be found in sources such as[9].

Interpreting the Results:

  • Potency: A lower IC₅₀ value indicates higher cytotoxic potency. In the example above, Indole-C is the most potent compound.

  • Selectivity: A high selectivity index is desirable, as it suggests that the compound is more toxic to cancer cells than to normal cells. Indole-C shows excellent selectivity.

  • Mechanism of Action: By comparing the results from the three assays, you can start to infer the mechanism of cell death.

    • High MTT and LDH activity with low Caspase-3/7 activity: Suggests necrotic cell death.

    • High MTT and Caspase-3/7 activity with low LDH activity (at early time points): Suggests apoptotic cell death.

Conclusion: A Rigorous Approach to Cytotoxicity Profiling

The experimental setup detailed in these application notes provides a robust framework for the comprehensive evaluation of the cytotoxic properties of novel indole derivatives. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and apoptotic pathways, researchers can gain a deeper understanding of their compounds' biological effects. This rigorous, evidence-based approach is fundamental to identifying promising drug candidates and ensuring their safety and efficacy in the long and challenging journey of drug development.

References

  • Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824. Retrieved from [Link]

  • Bentham Science Publishers. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Garrow, T. A., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Heliyon. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Purandharan, A., et al. (2024). Cytotoxicity study of some indole derivatives. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]

  • Essen BioScience. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Retrieved from [Link]

  • Chen, S. J., et al. (2022). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Antioxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of some indole derivatives showing anticancer activity. Retrieved from [Link]

  • G-Biosciences. (2016). Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity?. Retrieved from [Link]

  • Kumar, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Reported indole derivatives with apoptotic activity. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. Retrieved from [Link]

  • Scope. (n.d.). Toxicity Tests with Mammalian Cell Cultures. Retrieved from [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide with integrated protocols for the definitive structural characterization and purity assessment of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate (Molecular Formula: C₁₃H₁₂N₂O₂, Molecular Weight: 228.25 g/mol ).[1] As a functionalized indole, this compound represents a key synthetic intermediate in medicinal chemistry and materials science. Achieving unambiguous structural verification and ensuring high purity are critical for its downstream applications. We present an orthogonal, multi-technique workflow, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to create a self-validating analytical system.

Introduction and Rationale

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and pharmaceuticals.[2][3] The targeted compound, this compound, features three key functional regions ripe for further chemical modification: the N-substituted cyanomethyl group, the C2-ethyl ester, and the indole ring itself. The efficacy and safety of any subsequent compound derived from this intermediate depend entirely on the foundational purity and confirmed structure of the starting material.

The analytical challenge lies not just in confirming the presence of these functional groups but in verifying their precise connectivity and the overall integrity of the molecule. A single technique is insufficient. For instance, while FTIR can confirm the presence of a nitrile and an ester, it cannot define their positions on the indole ring. Similarly, mass spectrometry confirms the molecular weight but cannot distinguish between isomers. Only through the logical integration of data from complementary techniques can a complete and trustworthy characterization be achieved.

cluster_synthesis Synthesis & Isolation cluster_characterization Structural Elucidation & Purity cluster_result Final Confirmation Synthesis Crude Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - Structural Backbone Synthesis->NMR Analytical Workflow FTIR FTIR Spectroscopy - Functional Group ID (C≡N, C=O) Synthesis->FTIR Analytical Workflow MS Mass Spectrometry - Molecular Weight - Formula Confirmation Synthesis->MS Analytical Workflow HPLC HPLC Analysis - Purity Assessment - Quantification Synthesis->HPLC Analytical Workflow Final Characterized Compound (Structure & Purity Verified) NMR->Final Data Integration FTIR->Final Data Integration MS->Final Data Integration HPLC->Final Data Integration

Caption: Overall Analytical Workflow.

Spectroscopic Structure Elucidation

The cornerstone of characterization is the combined use of NMR, FTIR, and MS. Each technique provides a unique piece of the structural puzzle, and together they offer a definitive molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR reveals the proton environment and neighboring protons, while ¹³C NMR maps the carbon skeleton.

Protocol 1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for indole derivatives due to its high solubilizing power. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.[4]

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Ethyl CH₃~1.35Triplet (t)3HCoupled to the OCH₂ group (2 protons).
Ethyl OCH₂~4.35Quartet (q)2HCoupled to the CH₃ group (3 protons).
N-CH₂-CN~5.90Singlet (s)2HNo adjacent protons for coupling. Deshielded by the indole nitrogen and nitrile group.
Indole H-3~7.30Singlet (s)1HNo adjacent protons for coupling.
Indole H-5, H-6~7.20 - 7.40Multiplet (m)2HComplex coupling with neighboring aromatic protons.
Indole H-7~7.60Doublet (d)1HCoupled to H-6.
Indole H-4~7.75Doublet (d)1HCoupled to H-5.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

AssignmentPredicted δ (ppm)Rationale
Ethyl CH₃~14Typical aliphatic carbon.
N-C H₂-CN~36Aliphatic carbon attached to nitrogen.
Ethyl OCH₂~61Aliphatic carbon attached to oxygen.
Indole C-3~109Shielded indole carbon.
C ≡N~116Characteristic chemical shift for a nitrile carbon.
Indole C-7~112Aromatic CH.
Indole C-5~122Aromatic CH.
Indole C-4~123Aromatic CH.
Indole C-6~126Aromatic CH.
Indole C-3a~128Aromatic quaternary carbon.
Indole C-2~132Aromatic quaternary carbon, deshielded by ester.
Indole C-7a~138Aromatic quaternary carbon.
Ester C=O~161Carbonyl carbon, highly deshielded.

Note: Predicted shifts are based on data for similar indole derivatives and general principles. Actual values may vary slightly.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, the nitrile (C≡N) and ester carbonyl (C=O) groups provide strong, unambiguous signals.

Protocol 2: FTIR Analysis

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the peaks corresponding to the key functional groups.

Expected FTIR Data

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
Aromatic C-H Stretch3100 - 3000MediumCharacteristic of sp² C-H bonds in the indole ring.
Aliphatic C-H Stretch2980 - 2850MediumFrom the ethyl and cyanomethyl groups.
Nitrile (C≡N) Stretch2260 - 2240Medium-SharpA highly characteristic and clean signal for the nitrile group.[5]
Ester Carbonyl (C=O) Stretch~1710StrongA very strong and sharp absorbance typical for a conjugated ester carbonyl.
Aromatic C=C Stretch1600 - 1450Medium-VariableMultiple bands from the indole ring system.[6][7]
C-O Stretch1300 - 1100StrongFrom the ester linkage.
Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight of the compound, allowing for the confirmation of its molecular formula. The fragmentation pattern can also offer corroborating structural evidence.

Protocol 3: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or by coupling with an HPLC system (LC-MS). Electrospray ionization (ESI) in positive ion mode is typically effective for this class of compounds.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu). For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is used to obtain the exact mass.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value with the theoretical mass. Analyze major fragment ions to see if they correspond to logical losses from the parent structure.

Expected Mass Spectrometry Data

IonTheoretical m/zDescription
[M+H]⁺229.0977The protonated molecular ion. This is the primary ion for confirming the molecular formula C₁₃H₁₂N₂O₂.
[M+Na]⁺251.0796A common adduct seen in ESI-MS.
[M-C₂H₅]⁺201.0664Fragmentation corresponding to the loss of the ethyl group.
[M-OC₂H₅]⁺184.0715Fragmentation corresponding to the loss of the ethoxy group.
[M-CH₂CN]⁺189.0712Fragmentation corresponding to the loss of the cyanomethyl radical.

Chromatographic Analysis for Purity Assessment

While spectroscopic methods confirm structure, they are not inherently quantitative for purity unless using complex internal standard methods. HPLC is the gold standard for assessing the purity of a synthesized compound.

Protocol 4: Reverse-Phase HPLC (RP-HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid. (Formic acid improves peak shape and is MS-compatible).[8]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm (Indole systems have strong absorbance in this region).

  • Sample Preparation: Prepare a sample solution of ~1 mg/mL in acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Integrated Data Analysis

cluster_data Experimental Data cluster_interp Interpretation cluster_final Conclusion MS_Data MS Data [M+H]⁺ = 229.0977 MS_Interp Confirms Molecular Formula C₁₃H₁₂N₂O₂ MS_Data->MS_Interp FTIR_Data FTIR Data ν(C≡N) = 2250 cm⁻¹ ν(C=O) = 1710 cm⁻¹ FTIR_Interp Confirms Presence of Nitrile and Ester Groups FTIR_Data->FTIR_Interp NMR_Data NMR Data ¹H: Signals for Et, CH₂CN, Indole ¹³C: 13 unique signals NMR_Interp Confirms Connectivity and Isomeric Structure NMR_Data->NMR_Interp HPLC_Data HPLC Data Main Peak >99% Area HPLC_Interp Confirms High Purity HPLC_Data->HPLC_Interp Conclusion Structure and Purity of Ethyl 1-(cyanomethyl)-1H- indole-2-carboxylate Verified MS_Interp->Conclusion Structural Confirmation FTIR_Interp->Conclusion Structural Confirmation NMR_Interp->Conclusion Structural Confirmation HPLC_Interp->Conclusion Purity Confirmation

Caption: Integrated Data Analysis Workflow.

A successful characterization would show:

  • MS: A molecular ion peak corresponding to the exact mass of the target compound.

  • FTIR: Clear absorbance bands for the nitrile and ester groups.

  • NMR: ¹H and ¹³C spectra where every signal can be unambiguously assigned to a specific proton or carbon in the proposed structure.

  • HPLC: A single major peak, indicating the absence of significant impurities.

Conclusion

The analytical protocols detailed in this application note provide a robust and self-validating framework for the complete characterization of this compound. By systematically applying NMR for structural mapping, FTIR for functional group identification, MS for molecular formula confirmation, and HPLC for purity assessment, researchers can proceed with confidence in the quality and identity of their material. This orthogonal approach ensures scientific integrity and is essential for reproducible research and development in any field utilizing this versatile indole intermediate.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. PubMed. Retrieved from [Link]

  • Molecules. (2022). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PubMed Central. Retrieved from [Link]

  • Journal of the American Chemical Society. (1968). The Mass Spectrometry of Simple Indoles. ACS Publications. Retrieved from [Link]

  • Molecules. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. MDPI. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Retrieved from [Link]

  • Molecules. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. National Institutes of Health. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl indole-2-carboxylate. SIELC. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (1981). 13 C NMR spectra of some indole derivatives. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Indole - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

  • Molecules. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate. Retrieved from [Link]

  • Acta Crystallographica Section E. (2020). Ethyl 1H-indole-2-carboxylate. National Institutes of Health. Retrieved from [Link]

  • Pharmaceutical and Analytical Chemistry: Open Access. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. Retrieved from [Link]

  • American Journal of Analytical Chemistry. (2016). Study of Mass Spectra of Some Indole Derivatives. Scirp.org. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl indole-2-carboxylate. National Institutes of Health. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST. Retrieved from [Link]

  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. RSC. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl indole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 7-cyanomethyl-1 H -indole-1-carboxylate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Ethyl 1H-indole-2-carboxylate. ResearchGate. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. Retrieved from [Link]

  • Molecules. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. PubMed Central. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]

  • Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Retrieved from [Link]

  • Brazilian Journal of Microbiology. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed Central. Retrieved from [Link]

Sources

Application Note: Structural Characterization of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate, a heterocyclic compound featuring the indole scaffold prevalent in many pharmacologically active molecules.[1][2] We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the unambiguous characterization of novel small molecules. The causality behind experimental choices, data interpretation, and expected outcomes are discussed in detail to ensure scientific integrity and reproducibility.

Introduction

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] this compound (Molecular Formula: C₁₃H₁₂N₂O₂, Molecular Weight: 228.25 g/mol ) is a functionalized indole derivative with potential applications in synthetic chemistry and drug discovery.[3] Accurate structural confirmation is a critical step in the development pipeline, ensuring the identity and purity of the target compound.

This guide outlines the application of ¹H NMR, ¹³C NMR, and high-resolution ESI-MS to provide a complete spectroscopic profile of the title compound. By combining the connectivity information from NMR with the precise mass and fragmentation data from MS, a self-validating and definitive structural assignment can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of nuclei.

Rationale for Experimental Design

The choice of solvent and specific NMR experiments is critical for acquiring high-quality, interpretable data.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its strong solubilizing power is suitable for a wide range of polar organic compounds, and its residual proton signal (δ ≈ 2.50 ppm) typically does not obscure key analyte resonances.[4][5] Furthermore, it is aprotic, preventing the exchange of the indole N-H proton if the parent compound, ethyl 1H-indole-2-carboxylate, were being analyzed, though this is not a concern for our N-substituted title compound.[6][7]

  • Experiment Selection: Standard 1D ¹H and ¹³C{¹H} experiments are sufficient for initial characterization. For more complex molecules, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively.[5]

Protocol: NMR Sample Preparation
  • Accurately weigh approximately 5-10 mg of this compound.

  • Transfer the solid to a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Cap the tube and vortex gently until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

Protocol: NMR Data Acquisition

The following parameters are typical for a 400 MHz spectrometer. Instrument-specific optimization may be required.

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400 MHz101 MHz
Pulse Program zg30zgpg30 (proton-decoupled)
Acquisition Time ~4 seconds~1.5 seconds
Relaxation Delay (d1) 2 seconds2 seconds
Number of Scans 161024 or more
Spectral Width -2 to 12 ppm-10 to 220 ppm
Temperature 298 K298 K
Data Interpretation: ¹H and ¹³C NMR Spectra

The structural assignment is based on characteristic chemical shifts (δ), spin-spin coupling patterns (J), and signal integrations. The numbering scheme used for assignment is shown in the diagram below.

Caption: Numbering scheme for NMR assignments.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

PositionAssignmentExpected δ (ppm)MultiplicityJ (Hz)IntegrationRationale
H-3Indole CH~7.30s-1HSinglet, typical for H-3 in 2-substituted indoles.[1]
H-4Aromatic CH~7.75d~8.01HDoublet due to ortho-coupling with H-5.
H-5Aromatic CH~7.20t~7.51HTriplet due to coupling with H-4 and H-6.
H-6Aromatic CH~7.35t~7.51HTriplet due to coupling with H-5 and H-7.
H-7Aromatic CH~7.60d~8.01HDoublet due to ortho-coupling with H-6.
H-8N-CH₂-CN~5.90s-2HSinglet, deshielded by adjacent nitrogen and nitrile group.
H-11O-CH₂-CH₃~4.40q~7.12HQuartet due to coupling with the three H-12 protons.
H-12O-CH₂-CH₃~1.35t~7.13HTriplet due to coupling with the two H-11 protons.

Table 2: Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

PositionAssignmentExpected δ (ppm)Rationale
C-2Indole C-CO~130.0Quaternary carbon attached to ester and nitrogen.
C-3Indole CH~109.0Shielded indole carbon.[1]
C-3aIndole C~128.0Quaternary bridgehead carbon.
C-4Aromatic CH~123.0Aromatic carbon.
C-5Aromatic CH~121.5Aromatic carbon.
C-6Aromatic CH~125.5Aromatic carbon.
C-7Aromatic CH~112.0Aromatic carbon shielded by nitrogen's lone pair effect.
C-7aIndole C~138.0Quaternary bridgehead carbon, deshielded by nitrogen.
C-8N-CH₂-CN~36.0Aliphatic carbon attached to nitrogen.
C-9-C≡N~116.0Nitrile carbon, characteristic chemical shift.
C-10C=O~161.0Ester carbonyl carbon, most deshielded.
C-11O-CH₂-CH₃~62.0Aliphatic carbon attached to ester oxygen.
C-12O-CH₂-CH₃~14.0Aliphatic methyl carbon.

Mass Spectrometric (MS) Analysis

Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing moderately polar, thermally labile small molecules.[8][9] It provides accurate molecular weight information and, when coupled with tandem MS (MS/MS), yields structural data through controlled fragmentation.

Rationale for Experimental Design
  • Ionization Mode: Positive ion mode ESI is chosen because the indole nitrogen can be readily protonated, leading to the formation of a stable [M+H]⁺ ion. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also commonly observed.[8]

  • Sample Preparation: A dilute solution in a volatile solvent like methanol or acetonitrile is essential. High concentrations can lead to signal suppression and the formation of non-covalent dimers [2M+H]⁺, while non-volatile salts or buffers can contaminate the instrument and suppress the analyte signal.[10][11]

Protocol: ESI-MS Sample Preparation
  • Prepare a stock solution of the sample at ~1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Take 10 µL of the stock solution and dilute it with 1 mL of methanol or acetonitrile/water (50:50 v/v). If acidification is needed to promote protonation, add 0.1% formic acid. Do not use trifluoroacetic acid (TFA) as it can cause ion suppression.[10]

  • Filter the final solution through a 0.22 µm syringe filter if any precipitate is observed.

  • Transfer the solution to a 2 mL autosampler vial. The final concentration should be in the low µg/mL range.[10]

Protocol: ESI-MS Data Acquisition

The following are typical parameters for a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Parameter Setting
Ionization Mode ESI Positive
Mass Range (m/z) 50 - 500
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV)
Collision Gas Argon or Nitrogen
Data Interpretation: ESI-MS and MS/MS Spectra

Full Scan MS: The primary goal is to identify the molecular ion. For this compound (C₁₃H₁₂N₂O₂), the expected exact mass is 228.0899.

  • [M+H]⁺: Expected m/z = 229.0977

  • [M+Na]⁺: Expected m/z = 251.0796

Tandem MS (MS/MS) of [M+H]⁺: Fragmentation of the parent ion (m/z 229.1) provides confirmation of the compound's substructures. The fragmentation cascade is initiated by collision-induced dissociation (CID).

fragmentation_pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 parent [M+H]⁺ m/z 229.1 frag1 m/z 189.1 parent->frag1 - C₂H₄ (28) or - CH₂CN radical + H (41) frag3 m/z 184.1 parent->frag3 - C₂H₅O• (45) frag5 m/z 144.1 parent->frag5 - C₃H₃NO₂ (85) frag2 m/z 161.1 frag1->frag2 - CO (28) frag4 m/z 156.1 frag3->frag4 - CO (28)

Caption: Plausible ESI-MS/MS fragmentation pathways for [M+H]⁺.

Table 3: Predicted Major Fragment Ions in ESI-MS/MS

Observed m/zProposed Neutral LossLost FragmentProposed Fragment Structure
189.1- C₂H₄ (ethene)C₂H₄[M+H - C₂H₄]⁺ (Indole-2-carboxylic acid with N-cyanomethyl)
184.1- C₂H₅O• (ethoxy radical)•OCH₂CH₃[M+H - •OC₂H₅]⁺ (Acylium ion)
161.1- C₂H₄, - COC₂H₄, CO[M+H - C₂H₄ - CO]⁺
156.1- C₂H₅O•, - CO•OCH₂CH₃, CO[M+H - •OC₂H₅ - CO]⁺
144.1- C₃H₃NO₂•COOCH₂CH₃ + H[M+H - C₃H₃NO₂]⁺ (Indole core with N-cyanomethyl)

Rationale: The fragmentation of even-electron ions like [M+H]⁺ often proceeds via the loss of stable neutral molecules.[11] The ester group is a common site for fragmentation, leading to losses of ethene (via rearrangement) or the ethoxy radical. Subsequent loss of carbon monoxide (CO) from acylium ions is also a characteristic fragmentation pathway.[12] The loss of the entire ethyl carboxylate group can also occur, leading to a fragment corresponding to the N-substituted indole core.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a powerful and definitive workflow for the structural characterization of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework and atom connectivity, while high-resolution ESI-MS confirms the elemental composition and provides substructural evidence through MS/MS fragmentation. The protocols and data presented in this note serve as a reliable reference for researchers engaged in the synthesis and analysis of novel indole derivatives, ensuring high confidence in compound identity for subsequent stages of research and development.

References

  • National Center for Biotechnology Information. "A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC". Available at: [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). "13C NMR spectroscopy of indole derivatives". Magnetic Resonance in Chemistry, 25(5), 377-395. Available at: [Link]

  • YouTube. (2025). "H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation". Available at: [Link]

  • Balanday, M. G., et al. (2014). "UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis". Journal of the American Chemical Society, 136(33), 11821-11829. Available at: [Link]

  • Li, D., et al. (2017). "Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL". Marine Drugs, 15(3), 85. Available at: [Link]

  • University of Oxford. "Sample Preparation Protocol for ESI Accurate Mass Service". Available at: [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). "Ethyl 1H-indole-2-carboxylate". IUCrData, 5(11). Available at: [Link]

  • de Hoffmann, E., & Stroobant, V. (2013). "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation". Journal of Mass Spectrometry, 48(5), 563-577. Available at: [Link]

  • Al-Hussain, S. A., & El-Sayed, M. A. (2016). "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate". Molecules, 21(3), 333. Available at: [Link]

  • Venter, A., & Botha, J. J. (2018). "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation". Molecules, 23(10), 2539. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. "Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors". Available at: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). "Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy". Geochimica et Cosmochimica Acta, 71(13), 3246-3258. Available at: [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications". The Clinical Biochemist Reviews, 24(1), 3-12. Available at: [Link]

  • Royal Society of Chemistry. "VI. 1H and 13C NMR Spectra". Available at: [Link]

  • ResearchGate. "Ethyl 7-cyanomethyl-1 H -indole-1-carboxylate | Request PDF". Available at: [Link]

  • Menger, F. M., & Cai, X. (2019). "Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds". Analytical Chemistry, 91(1), 22-38. Available at: [Link]

  • ResearchGate. "Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate". Available at: [Link]

  • Supporting Information. "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". Available at: [Link]

  • Danell, A. S., & Mansoori, B. A. (2012). "Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation". Journal of the American Society for Mass Spectrometry, 23(8), 1349-1358. Available at: [Link]

  • NIST. "1H-Indole-2-carboxylic acid, ethyl ester". Available at: [Link]

  • ResearchGate. "(PDF) Ethyl 1H-indole-2-carboxylate". Available at: [Link]

  • Magritek. "Methyl 1H-indole-3-carboxylate". Available at: [Link]

  • ResearchGate. "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF". Available at: [Link]

  • ResearchGate. "Exploring the Fragmentation of Sodiated Species Involving Covalent‐Bond Cleavages for Metabolite Characterization". Available at: [Link]

Sources

High-Throughput Screening of Indole-2-Carboxylate Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including inhibitors of HIV-1 integrase and potent inducers of apoptosis.[1][2][3] The effective exploration of chemical libraries based on this scaffold requires robust, sensitive, and scalable high-throughput screening (HTS) assays. This guide provides an in-depth analysis of key HTS technologies suitable for screening indole-2-carboxylate libraries. We delve into the fundamental principles, provide field-tested insights into experimental design, and offer detailed, step-by-step protocols for Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA®, and high-throughput Cellular Thermal Shift Assays (HT-CETSA). The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, validate, and execute successful screening campaigns, transforming chemical diversity into actionable biological insights.

Section 1: Strategic Foundations for Screening Indole-2-Carboxylate Libraries

The success of any high-throughput screening campaign hinges on a meticulously planned strategy that aligns the chemical nature of the library with the biological question and the chosen detection technology. Indole-2-carboxylate libraries, while promising, present specific challenges that must be addressed during assay development.

The Interplay of Target, Library, and Assay Format

The initial and most critical decision is the selection of an appropriate assay format. This choice is dictated by the biological target and the specific interaction being measured.

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors, binding partners) and are ideal for measuring direct molecular interactions, such as enzyme inhibition or receptor-ligand binding. They offer a clean system with high sensitivity but lack the physiological context of a cellular environment.

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data on target engagement, pathway modulation, or cytotoxicity.[2] While powerful, they can be more complex to develop and are susceptible to off-target effects.

A common strategy is to perform a primary screen using a biochemical assay to identify direct binders or inhibitors, followed by a secondary cell-based assay to confirm on-target activity and assess cellular permeability and potency.

Mitigating Compound Interference: A Key Challenge

A significant technical hurdle when screening indole-containing libraries is their potential for intrinsic fluorescence. When excited by light, these compounds can emit their own signal, which can interfere with fluorescence-based readouts, leading to false positives or negatives. Therefore, selecting an assay technology with inherent resistance to compound interference is paramount.

  • Time-Resolved FRET (TR-FRET): This technology uses long-lifetime lanthanide donors and a time-gated detection window, which effectively eliminates short-lived background fluorescence from interfering compounds.[4][5]

  • AlphaLISA®/AlphaScreen®: As a chemiluminescent, bead-based proximity assay, Alpha technology is not reliant on direct fluorescence excitation of the sample at the point of signal emission, making it highly robust against fluorescent compounds.[6]

  • Luminescence-Based Assays: Bioluminescent assays, such as those using luciferase, are generally less prone to interference from fluorescent library compounds.[7]

Understanding and planning for these potential artifacts are crucial for a trustworthy screening outcome.

Section 2: HTS Workflow and Quality Control

A standardized workflow ensures reproducibility and reliability. The diagram below outlines the critical phases of an HTS campaign, from initial development to hit confirmation.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Validation dev Assay Development (Reagent Optimization, Buffer Selection) min Miniaturization (e.g., 96 to 384-well) dev->min Scale Down val Validation (Z' > 0.5) (DMSO Tolerance, S/B Ratio) min->val Test Robustness pilot Pilot Screen (~2,000 Compounds) val->pilot Go/No-Go Decision full Full Library Screen pilot->full Proceed if Z-factor > 0.5 data Data Analysis (Hit Identification) full->data Generate Dose-Response confirm Hit Confirmation (Re-test from fresh stock) data->confirm Prioritize Hits ortho Orthogonal Assays (e.g., Label-free, CETSA) confirm->ortho Confirm Mechanism sar Structure-Activity Relationship (SAR) ortho->sar Guide Chemistry

Caption: Generalized workflow for a high-throughput screening campaign.

The Litmus Test: Assay Quality Metrics

Before committing to a full-scale screen, the assay must be rigorously validated. The Z'-factor is the gold standard for quantifying assay robustness and is calculated using positive and negative controls.[8]

Formula for Z'-Factor: Z' = 1 - ( (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| )

MetricDescriptionAcceptance Criteria
Z'-Factor Measures the statistical separation between positive and negative controls.Z' > 0.5 indicates an excellent assay suitable for HTS.[8]
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B > 2 is generally required, though higher is better.
DMSO Tolerance The assay's performance across a range of DMSO concentrations (as compounds are stored in DMSO).The Z' should remain stable up to the final DMSO concentration used in the screen (typically 0.5-1%).

Section 3: Application Notes and Protocols

This section provides detailed protocols for four powerful HTS technologies well-suited for screening indole-2-carboxylate libraries.

A. Fluorescence Polarization (FP) for Competitive Binding Assays
  • Principle of Operation: FP measures the change in the rotational speed of a small fluorescently labeled molecule (a "tracer") in solution. When the tracer is unbound, it tumbles rapidly, and its emitted light is depolarized. When bound to a larger protein target, its movement slows dramatically, and the emitted light remains polarized. Library compounds that compete with the tracer for binding to the target will cause a decrease in polarization, providing a direct measure of displacement.[9][10]

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization Tracer Fluorescent Tracer Emission1 Depolarized Light Tracer->Emission1 Fast Tumbling Excitation1 Polarized Light Excitation1->Tracer Target Target Protein BoundTracer Tracer Target->BoundTracer Emission2 Polarized Light Target->Emission2 Slow Tumbling Excitation2 Polarized Light Excitation2->Target Inhibitor Indole Inhibitor Inhibitor->Target Displaces Tracer, Signal Drops

Caption: Principle of a Fluorescence Polarization competitive binding assay.

  • Application Note: FP is a homogeneous, robust, and cost-effective method for primary screening of inhibitors that disrupt protein-ligand interactions.[11][12] Its primary limitation is the need for a high-affinity fluorescent tracer. The assay is sensitive, making it suitable for measuring even weak interactions.[11]

  • Protocol: FP Competitive Binding Assay

    • Reagent Preparation:

      • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Triton X-100 or Tween-20 to prevent aggregation.

      • Target Protein: Prepare a 2X stock solution at a concentration determined by a preliminary protein titration (typically 2-3 times the Kd of the tracer).

      • Fluorescent Tracer: Prepare a 2X stock solution at a concentration equal to its Kd value.

      • Controls: Prepare a positive control (e.g., a known unlabeled binder) and a negative control (assay buffer with DMSO).

    • Assay Procedure (384-well format):

      • Using an automated liquid handler, dispense 10 µL of 2X Target Protein solution into all wells except the "no protein" control wells. Add 10 µL of assay buffer to the "no protein" wells.

      • Dispense 100 nL of library compounds (typically at 10 mM in DMSO) into sample wells. Dispense 100 nL of DMSO into control wells.

      • Dispense 10 µL of 2X Fluorescent Tracer solution into all wells. The final volume is 20 µL.

      • Seal the plate and incubate at room temperature for 30-60 minutes, protected from light.

      • Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence intensity. Calculate polarization in millipolarization units (mP).

    • Data Analysis:

      • Normalize the data: Set the mean of the "no protein" control as 0% binding and the mean of the "DMSO only" control as 100% binding.

      • Identify hits as compounds that reduce the FP signal by a defined threshold (e.g., >3 standard deviations from the mean of the negative controls).

      • Perform dose-response experiments on hits to determine their IC50 values.

B. Time-Resolved FRET (TR-FRET) for Biochemical Assays
  • Principle of Operation: TR-FRET is an advanced form of FRET that uses a long-lifetime lanthanide (e.g., Terbium or Europium) as the donor fluorophore. Upon excitation, energy is transferred to a nearby acceptor fluorophore only if they are in close proximity (1-10 nm). By introducing a delay (microseconds) between excitation and detection, short-lived background fluorescence is eliminated, resulting in a highly sensitive and robust ratiometric signal.[4][13]

  • Application Note: TR-FRET is exceptionally versatile and is a preferred method for HTS due to its high signal-to-noise ratio and resistance to compound interference.[5] It can be configured for competitive binding assays, enzymatic assays (e.g., kinase activity using phosphospecific antibodies), and protein-protein interaction studies.

  • Protocol: TR-FRET Competitive Binding Assay

    • Reagent Preparation:

      • Assay Buffer: Buffer composition is target-dependent; consult manufacturer guidelines (e.g., from Thermo Fisher Scientific for LanthaScreen™ assays).[4]

      • Donor-Acceptor Pair: Prepare 4X stocks of the lanthanide-labeled donor (e.g., Terbium-anti-GST antibody) and the fluorescently-labeled acceptor (e.g., a fluorescent tracer).

      • Target Protein: Prepare a 2X stock of the target protein (e.g., a GST-tagged kinase).

    • Assay Procedure (384-well format, 20 µL final volume):

      • Dispense 100 nL of library compounds or DMSO controls into the appropriate wells.

      • Add 10 µL of the 2X Target Protein solution to each well.

      • Add 5 µL of the 4X fluorescent tracer (acceptor) solution.

      • Add 5 µL of the 4X Terbium-labeled antibody (donor) solution.

      • Seal the plate, centrifuge briefly, and incubate at room temperature for 1-2 hours, protected from light.

    • Data Acquisition and Analysis:

      • Read the plate using a TR-FRET enabled plate reader. Configure the instrument with the appropriate excitation and emission wavelengths for the donor and acceptor, and include a delay time (e.g., 100 µs) and an integration time (e.g., 200 µs).

      • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

      • In a competitive binding assay, inhibitors will disrupt the donor-acceptor proximity, leading to a decrease in the TR-FRET ratio. Determine IC50 values from dose-response curves.

ParameterTypical SettingReference
Excitation Wavelength~340 nm
Donor Emission~615 nm (Eu) or ~495/520 nm (Tb)[5]
Acceptor Emission~665 nm
Delay Time50 - 100 µs[4][5]
Integration Time100 - 400 µs[14]
C. AlphaLISA® for Versatile Proximity Assays
  • Principle of Operation: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology. A "Donor" bead, when excited by a laser at 680 nm, generates singlet oxygen. If an "Acceptor" bead is within ~200 nm, the singlet oxygen travels to it and triggers a chemiluminescent light emission at ~615 nm. This large proximity tolerance makes it suitable for detecting a wide range of molecular interactions, including large protein complexes.[6][15]

  • Application Note: AlphaLISA is extremely sensitive and robust, performing well in complex biological matrices like cell lysates, which makes it ideal for target engagement studies and biomarker quantification.[6][16] It is a "no-wash" assay that is easily automated.

  • Protocol: AlphaLISA Assay for Protein-Protein Interaction Inhibition

    • Reagent Preparation:

      • AlphaLISA Buffer: Use a manufacturer-provided buffer (e.g., from Revvity).[17]

      • Biotinylated Protein A: Prepare a 5X stock.

      • Tagged Protein B (e.g., FLAG-tag): Prepare a 5X stock.

      • Beads: Prepare 2.5X stocks of Streptavidin-Donor beads and Anti-FLAG-Acceptor beads in the dark.

    • Assay Procedure (384-well format, 25 µL final volume):

      • Dispense 5 µL of library compound (or buffer/DMSO controls) into wells.

      • Add 5 µL of Biotinylated Protein A and 5 µL of Tagged Protein B to all wells.

      • Incubate for 60 minutes at room temperature.

      • In subdued light, add 10 µL of the 2.5X mixture of Streptavidin-Donor and Anti-FLAG-Acceptor beads.

      • Seal the plate, protect from light, and incubate for 30-60 minutes at room temperature.

      • Read the plate on an Alpha-enabled plate reader (e.g., EnVision®).

    • Data Analysis:

      • The raw signal is a luminescent count.

      • Inhibitors that disrupt the Protein A-Protein B interaction will prevent the beads from coming into proximity, resulting in a loss of signal.

      • Calculate IC50 values from dose-response curves of hit compounds.

D. High-Throughput Cellular Thermal Shift Assay (HT-CETSA)
  • Principle of Operation: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, increasing its resistance to thermal denaturation. In a cellular context, cells are treated with a compound, heated, and then lysed. Unstabilized proteins aggregate and can be separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining is then quantified.[18][19]

  • Application Note: CETSA is the definitive assay for confirming target engagement in a physiological setting.[20] Adapting this method for HTS involves replacing the traditional low-throughput Western blot readout with a high-throughput method like AlphaLISA or a reporter-based system.[21]

  • Protocol: HT-CETSA with AlphaLISA Readout

    • Cell Treatment:

      • Plate cells in 96-well or 384-well plates and grow to desired confluency.

      • Treat cells with a dose-response of a hit compound (or DMSO control) and incubate under standard culture conditions to allow for cell entry and target binding.

    • Thermal Challenge:

      • Seal the cell plates and place them in a PCR thermal cycler.

      • Heat the plates to a predetermined melting temperature (Tagg) for the target protein for 3 minutes, followed by a cooling step.[18] This Tagg must be optimized during assay development.

    • Lysis and Separation:

      • Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease inhibitors.

      • Centrifuge the plates at high speed to pellet the aggregated proteins.

    • Quantification:

      • Carefully transfer the supernatant (containing the soluble protein fraction) to a new 384-well AlphaLISA assay plate.

      • Quantify the amount of soluble target protein using a specific AlphaLISA kit according to the manufacturer's protocol (see Protocol C).[20]

    • Data Analysis:

      • Plot the AlphaLISA signal (proportional to soluble protein) against the compound concentration.

      • A stabilizing compound will result in a higher signal at the Tagg compared to the DMSO control. This confirms target engagement in the cell.

Section 4: Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Suboptimal reagent concentrations.- Short incubation time.- High variability in dispensing.- Re-optimize protein, tracer, or bead concentrations.- Increase incubation time to ensure equilibrium.- Service and calibrate liquid handlers.
High Percentage of Hits - Assay is detecting non-specific inhibitors or aggregators.- Compound reactivity (e.g., with assay components).- Add a detergent (e.g., 0.01% Triton X-100) to the assay buffer.- Run a counter-screen to identify false positives (e.g., a screen without the target protein).
Compound Fluorescence Interference (in FP/FRET) - The indole scaffold is intrinsically fluorescent.- Confirm interference by measuring compound fluorescence at assay wavelengths.- Prioritize TR-FRET or AlphaLISA technologies.- Use red-shifted fluorophores to avoid excitation of library compounds.
Poor Hit Confirmation Rate - Initial hits were statistical flukes or artifacts.- Compound instability or degradation in solution.- Always re-test hits from a freshly prepared powder stock.- Use orthogonal assays with different detection principles to validate the mechanism of action.

Conclusion

Screening indole-2-carboxylate libraries offers a fertile ground for the discovery of novel therapeutics. A successful HTS campaign is not merely a matter of automation but a thoughtful integration of chemistry, biology, and technology. By carefully selecting a target-appropriate assay, anticipating and mitigating potential interferences from the indole scaffold, and adhering to rigorous quality control standards, researchers can confidently navigate the complexities of HTS. The protocols and strategic insights provided herein serve as a comprehensive guide to maximizing the probability of identifying meaningful, validated hits that can progress into lead optimization and beyond.

References

  • (No resource available)
  • Zhang B, et al. (2008). Back to basics: label-free technologies for small molecule screening. Comb Chem High Throughput Screen, 11(3):231-7.
  • Li, M. (n.d.).
  • Tatrai, P., et al. (n.d.).
  • Zhu, X., et al. (n.d.). High Throughput, Label-free Screening Small Molecule Compound Libraries for Protein-Ligands using Combination of Small Molecule Microarrays and a Special Ellipsometry-based Optical Scanner. NIH.
  • DCReport.org. (2025).
  • Landry, J. P., et al. (n.d.). Label-Free Screening Small-Molecule Compound Libraries for Protein-Ligands Using a High-Throughput Optical Scanning Microscope. UC Davis.
  • Prabhu, L., et al. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks.
  • Shrestha, S. K., et al. (n.d.).
  • Lim, S. M., et al. (n.d.). High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay.
  • Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. Thermo Fisher Scientific.
  • Sussex Drug Discovery Centre. (2018). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. Sussex Drug Discovery Centre.
  • Stewart, R. A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Thermo Fisher Scientific. (2017). LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions. Thermo Fisher Scientific.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Poly-Dtech.
  • Molecular Devices. (n.d.).
  • Butler, K. W., et al. (2023).
  • Vasta, J. D., & Robers, M. B. (n.d.). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS Discovery.
  • Zhang, J. H., et al. (n.d.). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. NIH.
  • (No resource available)
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • (No resource available)
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays. Revvity.
  • Hart, K. A., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Ye, N., et al. (n.d.). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. PubMed.
  • Revvity. (n.d.). AlphaLISA assay development guide. Revvity.
  • (No resource available)
  • (No resource available)
  • (No resource available)
  • (No resource available)
  • (No resource available)
  • (No resource available)
  • Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central.
  • Coussens, N. P., et al. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH.
  • Gabriel, D., et al. (n.d.).
  • (No resource available)
  • Small Molecule Discovery Center. (n.d.). High-Throughput Screening Steps. Small Molecule Discovery Center (SMDC).
  • Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie.
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, answer frequently asked questions, and provide a robust experimental protocol to ensure the successful N-cyanomethylation of the ethyl indole-2-carboxylate scaffold.

Introduction: The Chemistry at Play

The target molecule is synthesized via a nucleophilic substitution reaction, specifically the N-alkylation of ethyl 1H-indole-2-carboxylate with an appropriate cyanomethylating agent, such as bromoacetonitrile. The core of this reaction involves the deprotonation of the indole nitrogen to form a highly nucleophilic indolate anion, which then displaces the halide on the alkylating agent.

The presence of the electron-withdrawing ethyl ester group at the C2 position is a critical feature of the substrate. This group increases the acidity of the N-H proton, facilitating its removal by a base. Furthermore, it deactivates the indole ring, particularly the C3 position, towards competitive C-alkylation, which is a common challenge in indole chemistry.[1][2] This electronic influence strongly favors the desired N-alkylation pathway.

Reaction Mechanism Overview

The general mechanism involves two key steps: deprotonation and nucleophilic attack.

reaction_mechanism sub Ethyl 1H-indole-2-carboxylate (Indole-NH) inv1 sub->inv1 Step 1: Deprotonation base Base (e.g., NaH) base->inv1 anion Indolate Anion (Indole-N⁻) inv2 anion->inv2 Step 2: SN2 Attack alkyl_halide Bromoacetonitrile (Br-CH₂CN) alkyl_halide->inv2 product Ethyl 1-(cyanomethyl)-1H- indole-2-carboxylate salt NaBr h2 H₂ gas inv1->anion inv1->h2 inv2->product inv2->salt

Caption: General mechanism for N-cyanomethylation of ethyl indole-2-carboxylate.

Troubleshooting Guide (Q&A)

This section addresses specific experimental failures and provides actionable solutions.

Q1: My reaction shows very low conversion, and I've recovered most of my starting material. What went wrong?

A: This is a common issue often related to incomplete deprotonation of the indole nitrogen. Several factors could be at play:

  • Inactive Base: Sodium hydride (NaH) is highly reactive and can be deactivated by moisture. If you are using NaH from a previously opened bottle, its activity may be compromised. It is crucial to use a fresh vial or properly stored NaH (e.g., dispersion in mineral oil, handled under an inert atmosphere).

  • Insufficient Base: While theoretically one equivalent of base is needed, it is standard practice to use a slight excess (1.1-1.2 equivalents) to compensate for any incidental quenching by trace moisture in the solvent or on the glassware.

  • Reaction Temperature: The deprotonation step with NaH is typically initiated at 0 °C to control the initial exotherm and hydrogen evolution, then allowed to stir at room temperature for 30-60 minutes to ensure completion before the electrophile is added.[3]

  • Poor Solvent Quality: Using anhydrous solvents is non-negotiable. Polar aprotic solvents like DMF or THF must be thoroughly dried. Water will quench the NaH and the indolate anion as it forms.

Troubleshooting Workflow

troubleshooting_workflow cluster_check Initial Diagnosis cluster_sm_present SM Remaining cluster_sm_gone SM Consumed, No Product start Problem: Low Yield / Low Conversion q1 TLC Analysis: Is Starting Material (SM) consumed? start->q1 cause1 Potential Cause: Incomplete Deprotonation q1->cause1  No cause2 Potential Cause: Degradation or Side Reactions q1->cause2  Yes sol1 Solutions: 1. Use fresh, high-purity NaH. 2. Ensure solvent is anhydrous. 3. Use 1.1-1.2 eq. of base. 4. Allow sufficient time for deprotonation. cause1->sol1 sol2 Solutions: 1. Check purity of bromoacetonitrile. 2. Add electrophile slowly at 0 °C. 3. Do not overheat the reaction. 4. Check for ester hydrolysis. cause2->sol2

Caption: A workflow for diagnosing low-yield N-alkylation reactions.

Q2: The reaction worked, but the yield is moderate, and purification by column chromatography is difficult due to a close-running impurity. What is this impurity?

A: The most likely impurity is unreacted ethyl 1H-indole-2-carboxylate. However, if the starting material is consumed, you may be observing a side product. A possible, though less likely, side reaction is C3-alkylation.

While the C2-ester strongly favors N-alkylation, certain conditions can lead to trace amounts of the C3-alkylated isomer.[1] This can occur if deprotonation is incomplete, allowing the neutral indole to react at its most nucleophilic site (C3).

To improve selectivity and yield:

  • Ensure Full Deprotonation: Use a strong base like NaH in a highly polar aprotic solvent like DMF. DMF solvates the sodium cation effectively, creating a more "naked" and reactive indolate anion that preferentially attacks at the nitrogen.[4][5]

  • Control Temperature: While higher temperatures can favor the thermodynamically stable N-alkylated product, excessive heat can cause degradation. A common protocol involves running the alkylation step at room temperature or with gentle heating (e.g., 60-65 °C).[4][6]

Q3: During workup, I noticed a significant amount of a different, more polar product by TLC. What could it be?

A: This is likely the hydrolyzed product, 1-(cyanomethyl)-1H-indole-2-carboxylic acid. The ethyl ester can undergo saponification if exposed to strong aqueous base during workup, especially if heat is applied.

Preventative Measures:

  • Careful Quenching: Quench the reaction by slowly adding it to ice-cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic and will neutralize any remaining base without being harsh.[3]

  • Avoid Basic Extraction: Do not use a strong base (e.g., 1M NaOH) in your aqueous extraction washes. If a basic wash is needed to remove acidic impurities, use a milder base like saturated sodium bicarbonate (NaHCO₃) solution and perform the wash quickly at low temperatures.

Frequently Asked Questions (FAQs)

Q1: Which base is best for this reaction? NaH, K₂CO₃, or something else?

A: The choice of base is critical for achieving high regioselectivity and yield.

  • Sodium Hydride (NaH): This is the most common and highly effective choice. As a strong, non-nucleophilic base, it irreversibly deprotonates the indole, driving the equilibrium fully to the indolate anion. This strongly favors N-alkylation.[1][4]

  • Potassium Carbonate (K₂CO₃): A milder base that can also be effective, often used in solvents like acetone or acetonitrile.[5][7] It can be advantageous for substrates that are sensitive to harsher conditions, but may require higher temperatures or longer reaction times and can sometimes result in lower yields compared to NaH.

  • Other Bases: Potassium hydride (KH) behaves similarly to NaH. Cesium carbonate (Cs₂CO₃) is known to enhance N-alkylation rates due to the "caesium effect," but it is more expensive.

For this specific transformation, NaH is the recommended starting point for its reliability and effectiveness.

Q2: What is the optimal solvent for this N-alkylation?

A: Polar aprotic solvents are essential.

  • N,N-Dimethylformamide (DMF): Often the best choice. Its high polarity effectively solvates the metal counter-ion (e.g., Na⁺), leading to a highly reactive "naked" indolate anion that favors N-alkylation.[4][5]

  • Tetrahydrofuran (THF): Also a very common and effective solvent. It is less polar than DMF, which can sometimes lead to slightly lower rates or selectivity, but it is easier to remove under vacuum.[1][8]

  • Acetonitrile (CH₃CN): Can be used, particularly with bases like K₂CO₃, but may give mixed results depending on the substrate.[5]

Recommendation: Start with anhydrous DMF for the highest probability of success.

Q3: How do reaction parameters influence the outcome?

A: The interplay of base, solvent, and temperature determines the success of the synthesis. This relationship is crucial for optimizing the reaction.

factors_diagram center N-Alkylation Outcome base Base Choice (Strength) base->center Deprotonation Efficiency solvent Solvent (Polarity) solvent->center Anion Reactivity temp Temperature temp->center Reaction Rate & Thermodynamics substrate Substrate (C2-Ester) substrate->center N-H Acidity & Regioselectivity

Caption: Key factors influencing the regioselectivity and yield of indole N-alkylation.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound.

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Bromoacetonitrile

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl 1H-indole-2-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the indole). Stir the solution until the starting material is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 20 minutes, then remove the ice bath and allow the mixture to stir at room temperature for an additional 40 minutes. The cessation of gas evolution and the formation of a homogenous solution or fine suspension indicates the formation of the sodium salt.

  • Alkylation: Cool the mixture back down to 0 °C. Add bromoacetonitrile (1.1 eq) dropwise via syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The product should be less polar than the starting material.

  • Workup (Quenching): Once the reaction is complete, cool the flask to 0 °C and very slowly pour the reaction mixture into a beaker containing ice-cold saturated aqueous NH₄Cl solution with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product. A typical synthesis reports a yield of around 90%.[6]

Optimization Parameters

For challenging cases or scale-up operations, consider adjusting the following parameters.

ParameterCondition A (Standard)Condition B (Mild)Condition C (Alternative)Expected Outcome
Base (eq.) NaH (1.1)K₂CO₃ (2.0)Cs₂CO₃ (1.5)NaH provides highest yield; K₂CO₃ is safer for large scale.
Solvent DMFTHFAcetonitrileDMF promotes the fastest rate and highest N-selectivity.
Temperature 0 °C to RTRT to 40 °C60 - 65 °CHigher temps can increase rate but risk side reactions.
Alkylating Agent BromoacetonitrileChloroacetonitrile-Bromo- is more reactive than chloroacetonitrile.

References

  • Buchwald, S. L., & Bolm, C. (Eds.). (2009). Transition Metals for Organic Synthesis: Building Blocks and Fine Chemicals, Vol. 1. Wiley-VCH. (Note: General principles of indole functionalization are covered in texts like this; a direct URL is not practical for a comprehensive book).
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available at: [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Available at: [Link]

  • Merour, J. Y., & Cossais, A. C. (1993). Regioselective N-Alkylation of Methyl Indole-2-carboxylate. Synthetic Communications, 23(13), 1813-1818. Available at: [Link]

  • Smith, A. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9747-9754. Available at: [Link]

  • Al-Hussain, S. A., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2936. Available at: [Link]

  • Sundberg, R. J. (2002). Indoles (Best Synthetic Methods). Academic Press. (Note: A foundational text on indole chemistry; a direct URL is not practical).
  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2009). Catalytic Asymmetric Friedel-Crafts Alkylations. Wiley-VCH. (Note: Covers principles of indole nucleophilicity; a direct URL is not practical).
  • Phillips, E. M., & Sammakia, T. (2011). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic letters, 13(16), 4368–4371. Available at: [Link]

  • Merour, J. Y., & Cossais, A. C. (1993). Regioselective N-Alkylation of Methyl Indole-2-carboxylate. Synthetic Communications, 23(13), 1813-1818. Available at: [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of Quaternary Carbon Centers. Proceedings of the National Academy of Sciences, 101(15), 5363-5367. Available at: [Link]

  • Bartoli, G., et al. (2007). The Bartoli Indole Synthesis. Chemical Reviews, 107(5), 1929–1960. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]

  • Lynch, D. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(6), x200609. Available at: [Link]

  • Le, C. M., et al. (2018). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. ACS Catalysis, 8(9), 8307–8316. Available at: [Link]

  • Kamal, A., et al. (2009). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole-2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Arkivoc, 2010(1), 16-29. Available at: [Link]

  • Wang, C., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(45), 28203-28206. Available at: [Link]

  • ResearchGate. (2025). Ethyl 7-cyanomethyl-1 H -indole-1-carboxylate | Request PDF. Available at: [Link]

  • Le, C. M., et al. (2018). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. PubMed. Available at: [Link]

  • ACS Catalysis. (2021). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of indoles. Available at: [Link]

  • National Institutes of Health. (2019). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. Available at: [Link]

  • ACS Omega. (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. Available at: [Link]

  • Organic Chemistry Portal. (2023). Site-Selective Electrochemical C-H Cyanation of Indoles. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation with Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of indoles using ethyl chloroacetate. Our goal is to provide in-depth, actionable insights to help you troubleshoot common side reactions, optimize your reaction conditions, and achieve your desired product with high selectivity and yield.

Introduction: The Challenge of Regioselectivity

The N-alkylation of indole is a fundamental transformation in synthetic organic chemistry, crucial for the synthesis of numerous biologically active compounds. However, the indole nucleus presents a classic challenge in regioselectivity due to the presence of two primary nucleophilic sites: the N1-position and the C3-position.[1] While N-alkylation is often the desired outcome, competitive C3-alkylation is a frequent and troublesome side reaction.[1] The inherent nucleophilicity of the C3 position can often lead to a mixture of products, complicating purification and reducing the overall efficiency of the synthesis.[1]

This guide will walk you through the common pitfalls of this reaction and provide detailed, evidence-based strategies to steer the reaction toward the desired N-alkylated product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is producing a significant amount of the C3-alkylated byproduct. What are the primary factors controlling N- vs. C-alkylation, and how can I favor the N-substituted product?

Answer:

This is the most common issue encountered in indole alkylation. The regioselectivity is a delicate balance of several factors, primarily the nature of the indole anion and the reaction conditions.[2]

Underlying Mechanism:

The key to favoring N-alkylation is to generate and maintain a high concentration of the indolate anion. When the indole nitrogen is deprotonated by a strong base, it forms a more nucleophilic "harder" anion, which preferentially attacks the alkylating agent at the nitrogen atom.[1][2] In contrast, if the indole is not fully deprotonated, the neutral indole can react via its more nucleophilic C3 position, especially with reactive electrophiles.[1]

Troubleshooting Strategies:

  • Choice of Base and Solvent: This is the most critical parameter.

    • Recommendation: Use a strong, non-nucleophilic base to ensure complete deprotonation of the indole N-H. Sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic and effective combination.[1][3][4] The resulting sodium indolate is more likely to undergo N-alkylation.

    • Solvent Effects: The choice of solvent can significantly influence the N/C selectivity. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the cation of the base, leaving a "naked" and highly reactive indolate anion.[2] In some cases, increasing the proportion of DMF in a THF/DMF mixture has been shown to enhance N-alkylation.[1]

  • Reaction Temperature:

    • Insight: N-alkylation is often the thermodynamically more stable product, while C3-alkylation can be the kinetically favored pathway.

    • Recommendation: Running the reaction at a slightly elevated temperature may favor the formation of the N-alkylated product.[1] However, this should be optimized carefully, as excessively high temperatures can lead to other decomposition pathways.

  • Counter-ion Effects:

    • Insight: The nature of the cation from the base (e.g., Na⁺, K⁺, Cs⁺) can influence the reaction's regioselectivity through coordination effects.

    • Recommendation: If NaH is not providing the desired selectivity, consider experimenting with other bases such as potassium hydride (KH) or cesium carbonate (Cs₂CO₃).[1]

Workflow Diagram: Optimizing for N-Alkylation

G cluster_0 Problem: Predominant C3-Alkylation cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Optimization cluster_3 Desired Outcome start Reaction produces mixture of N- and C-alkylated products base_solvent Optimize Base and Solvent System (e.g., NaH in DMF) start->base_solvent Initial Check temperature Adjust Reaction Temperature (Slight increase may favor N-alkylation) base_solvent->temperature If selectivity is still low end Selective N-Alkylation base_solvent->end counter_ion Evaluate Different Counter-ions (e.g., KH, Cs₂CO₃) temperature->counter_ion For further refinement temperature->end ptc Consider Phase Transfer Catalysis counter_ion->ptc Advanced Strategy counter_ion->end ptc->end

Caption: Troubleshooting workflow for minimizing C3-alkylation.

Q2: I'm observing the formation of a dialkylated product. How can I prevent this?

Answer:

Dialkylation, where both the N1 and C3 positions are alkylated, can occur, particularly if the initially formed N-alkylated indole is sufficiently nucleophilic to react further.

Troubleshooting Strategies:

  • Stoichiometry Control:

    • Recommendation: Carefully control the stoichiometry of your reagents. Use a slight excess of the indole relative to the ethyl chloroacetate to ensure the alkylating agent is the limiting reagent.

  • Slow Addition of the Alkylating Agent:

    • Recommendation: Add the ethyl chloroacetate dropwise to the solution of the deprotonated indole at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the electrophile, minimizing the chance of a second alkylation event.

  • Reaction Time and Temperature:

    • Recommendation: Monitor the reaction closely by TLC or LC-MS. Once the starting indole is consumed, quench the reaction promptly to prevent the over-alkylation of the desired product. Avoid prolonged reaction times or excessively high temperatures.

Q3: My reaction is sluggish, and I'm getting a low yield of the desired N-alkylated product. What can I do to improve the reaction rate and conversion?

Answer:

Low reactivity can be due to several factors, including incomplete deprotonation, poor solubility, or a deactivated alkylating agent.

Troubleshooting Strategies:

  • Ensure Anhydrous Conditions:

    • Insight: Strong bases like NaH are highly sensitive to moisture.[3] Any water present will consume the base and reduce the concentration of the active indolate anion.

    • Recommendation: Use freshly dried solvents and ensure your glassware is oven-dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Phase Transfer Catalysis (PTC):

    • Insight: PTC can be a powerful technique for enhancing the rate of N-alkylation, especially when dealing with heterogeneous reaction mixtures (e.g., solid base in an organic solvent).[5] The phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the indolate anion into the organic phase where it can react with the electrophile.

    • Recommendation: Consider adding a catalytic amount of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) to your reaction mixture.[5] This can often lead to higher yields and milder reaction conditions.

  • Addition of an Iodide Source:

    • Insight: Ethyl chloroacetate can be converted in situ to the more reactive ethyl iodoacetate via the Finkelstein reaction.

    • Recommendation: Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This can significantly accelerate the rate of alkylation.[6]

Experimental Protocol: N-Alkylation of Indole using NaH in DMF

This protocol provides a general procedure for the N-alkylation of an indole with ethyl chloroacetate.

Materials:

  • Indole substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl chloroacetate

  • Anhydrous diethyl ether or ethyl acetate for extraction

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add the indole (1.0 equiv) to a flask containing anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1-1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the indolate anion.

  • Slowly add ethyl chloroacetate (1.05-1.1 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q4: Are there any alternative methods to consider if I continue to struggle with selectivity?

Answer:

Yes, if classical methods prove challenging, several alternative strategies can be employed:

  • Protecting Groups: Introducing an electron-withdrawing group at the C2 or C3 position can increase the acidity of the N-H bond and sterically hinder the C3 position, thereby promoting N-alkylation.[7] This group can be removed later in the synthetic sequence.

  • Transition Metal Catalysis: Modern synthetic methods have introduced transition metal-catalyzed reactions that offer different reactivity patterns. For instance, certain palladium or iridium-catalyzed reactions can achieve selective N-alkylation under different conditions.[8][9]

  • Mitsunobu Reaction: For the introduction of an alkyl group from an alcohol, the Mitsunobu reaction can be a highly effective method for selective N-alkylation, although it requires stoichiometric reagents.

Summary of Key Parameters and their Effects on Regioselectivity
ParameterCondition Favoring N-AlkylationCondition Favoring C-AlkylationRationale
Base Strong base (e.g., NaH, KH)Weaker base or acidic conditionsComplete deprotonation to form the indolate anion favors N-alkylation.[1][3]
Solvent Polar aprotic (e.g., DMF, DMSO)Less polar or protic solventsPolar aprotic solvents solvate the cation, leading to a more reactive "naked" anion.[2]
Temperature Moderately elevatedLower temperaturesN-alkylation is often the thermodynamic product.[1]
Counter-ion Cs⁺ > K⁺ > Na⁺-Larger, "softer" cations can lead to a looser ion pair and increased N-selectivity.
Additives Phase Transfer Catalyst (e.g., TBAB)-Enhances the reactivity of the indolate anion in the organic phase.[5]
Reaction Mechanism: N- vs. C-Alkylation Pathways

G cluster_0 Indole Deprotonation cluster_1 Alkylation Pathways Indole Indole Indolate Indolate Anion Indole->Indolate + Base C_Alkylation C-Alkylation (Kinetic Product) Indole->C_Alkylation Attack at C3 (Neutral Indole) Indole->C_Alkylation Base Strong Base (e.g., NaH) N_Alkylation N-Alkylation (Thermodynamic Product) Indolate->N_Alkylation Attack at N1 Indolate->N_Alkylation

Caption: Competing pathways for N- and C-alkylation of indole.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, (2), 124-126.
  • BenchChem. (2025).
  • Various Authors. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?
  • Various Authors. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?
  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.
  • Wolfe, A. L., & Stahl, S. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • Cee, V., & Erlanson, D. (2019).
  • Bandini, M., & Umani-Ronchi, A. (2010).

Sources

Technical Support Center: Purification of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate (CAS No. 126718-04-5). This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a highly pure form. This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification strategy for this compound.

Q1: What are the most effective purification techniques for this compound?

The two most common and effective methods for purifying this indole derivative are flash column chromatography and recrystallization.[1]

  • Flash Column Chromatography is typically the primary purification step to remove the bulk of impurities, especially unreacted starting material.

  • Recrystallization is an excellent secondary step to achieve high analytical purity, remove trace impurities, and obtain a stable, crystalline solid.[1][2]

Q2: What are the primary impurities I should expect to encounter?

Understanding the synthesis is key to anticipating impurities. The most common synthesis involves the N-alkylation of ethyl 1H-indole-2-carboxylate with a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) using a base like sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

Based on this, the primary impurities are:

  • Unreacted Starting Material: Ethyl 1H-indole-2-carboxylate (CAS No. 3770-50-1).

  • Residual Solvent: High-boiling point solvents like DMF are notoriously difficult to remove.

  • Inorganic Salts: Formed during the reaction (e.g., NaBr) and neutralization steps.

  • Minor Side-Products: Potential products from degradation or alternative reaction pathways, though often minimal under controlled conditions.

Q3: How does the structure of my target compound influence the purification strategy?

This is a critical consideration. The starting material, ethyl 1H-indole-2-carboxylate, possesses an N-H bond on the indole ring. This allows it to act as a hydrogen bond donor, leading to strong interactions with a silica gel stationary phase.

In contrast, your product, this compound, has the N-H proton replaced by a cyanomethyl group. This eliminates its hydrogen-bonding donor capability at the indole nitrogen. Consequently, the product is significantly less polar than the starting material . This difference is the cornerstone of a successful chromatographic separation. The product will elute much faster from a normal-phase column.

Q4: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is indispensable.

  • Eluent System: A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 4:1 or 3:1 v/v).[4][5][6]

  • Visualization: The indole rings of both the product and starting material are UV-active, so they can be visualized under a UV lamp (254 nm). For enhanced visualization, staining with a potassium permanganate (KMnO₄) solution is effective, as indoles are readily oxidized.

II. Troubleshooting and Detailed Protocols

This section provides solutions to specific problems you may encounter during purification, complete with step-by-step protocols.

Workflow Overview: From Crude Reaction to Pure Compound

The following diagram illustrates a typical purification workflow.

G cluster_0 Post-Reaction Work-up cluster_1 Primary Purification cluster_2 Analysis & Final Purification Workup Aqueous Work-up (Quench, Extract, Wash) Dry Dry & Concentrate Workup->Dry Removes salts, some DMF Column Flash Column Chromatography Dry->Column Removes bulk impurities TLC Purity Check (TLC, NMR) Column->TLC Combine pure fractions Recrystal Recrystallization TLC->Recrystal If necessary for high purity Final Pure Crystalline Product TLC->Final If sufficiently pure Recrystal->Final

Caption: General purification workflow for this compound.

Problem 1: Poor Separation Between Product and Starting Material in Column Chromatography

Symptom: TLC analysis of column fractions shows significant overlap between the product spot (higher Rf) and the starting material spot (lower Rf).

Causality: This usually stems from an improperly chosen solvent system or poor column packing/loading technique. The polarity of the eluent may be too high, causing all compounds to elute too quickly, or too low, leading to excessive band broadening.

Troubleshooting Decision Tree

G Start Poor Separation on Column TLC_Check Analyze TLC: Streaking or Overlapping? Start->TLC_Check Streaking Spots are Streaking TLC_Check->Streaking Streaking Overlapping Spots Overlap (Good Shape) TLC_Check->Overlapping Overlapping Dry_Load Use Dry Loading Technique Streaking->Dry_Load Likely a solubility issue during loading Sol_Polarity Decrease Eluent Polarity (e.g., from 4:1 to 9:1 Hex:EtOAc) Overlapping->Sol_Polarity Eluent is too 'strong' Gradient Run a Gradient Elution (e.g., 0% to 25% EtOAc in Hex) Sol_Polarity->Gradient If still poor separation

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this important synthetic intermediate. We will delve into the core chemistry, troubleshoot common experimental issues, and provide validated protocols to enhance your synthetic outcomes.

Section 1: The Core Reaction - A Mechanistic Overview

The synthesis of this compound is typically achieved via an N-alkylation reaction. This process involves the deprotonation of the indole nitrogen of ethyl 1H-indole-2-carboxylate, followed by a nucleophilic attack on an alkylating agent, such as bromoacetonitrile or chloroacetonitrile. The reaction proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism.

The presence of the electron-withdrawing ethyl ester at the C2 position increases the acidity of the N-H proton (pKa ≈ 16-17), making deprotonation feasible with a sufficiently strong base.[1] Once deprotonated, the resulting indolate anion is a potent nucleophile that readily attacks the electrophilic methylene carbon of the haloacetonitrile.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Indole Ethyl 1H-indole- 2-carboxylate Indolate Indolate Anion (Nucleophile) Indole->Indolate + Base      - H₂ (if NaH) Base Base (e.g., NaH) AlkylHalide Bromoacetonitrile (BrCH₂CN) Product Ethyl 1-(cyanomethyl)-1H- indole-2-carboxylate Indolate->Product + BrCH₂CN Byproduct NaBr Product->Byproduct - Br⁻

Caption: General workflow for N-alkylation of ethyl indole-2-carboxylate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for this synthesis? The most widely cited method involves using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[2][3] This combination effectively deprotonates the indole nitrogen to form the reactive indolate anion, which then reacts with the alkylating agent (e.g., bromoacetonitrile or chloroacetonitrile).[4][5]

Q2: Why is my reaction yield consistently low? Low yields can stem from several factors:

  • Incomplete Deprotonation: Insufficient or poor-quality base, or the presence of moisture that quenches the base.

  • Side Reactions: Competing C3-alkylation is a primary concern.[2]

  • Degradation: The starting material or product may be unstable under the reaction conditions.

  • Poor Reagent Quality: The alkylating agent may have degraded over time.

Q3: How can I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 20-30% ethyl acetate in hexanes. The product is significantly less polar than the starting indole. A complete reaction will show the disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to the N-alkylated product.

Q4: Is it possible for the alkylation to occur at a different position on the indole ring? Yes. The indole nucleus has two primary nucleophilic sites: the N1-position and the C3-position.[2] The C3 position is inherently nucleophilic and can compete with the desired N-alkylation, leading to the formation of ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate as a major byproduct.[2] Controlling regioselectivity is the key to high yields.

Section 3: Troubleshooting Guide - A Deeper Dive

Problem 1: Low or No Conversion of Starting Material

Q: My TLC and 1H NMR show a significant amount of unreacted ethyl indole-2-carboxylate, even after extended reaction times. What went wrong?

A: This issue almost always points to a problem with the deprotonation step.

  • Causality - The Role of the Base and Solvent: For the SN2 reaction to occur, the indole N-H must be deprotonated to form the indolate anion. If this step is inefficient, the reaction will stall.

    • Base Inactivity: Sodium hydride (NaH) is highly reactive and hygroscopic. If it has been improperly stored, it may be coated with inactive sodium hydroxide. Use only fresh, free-flowing NaH powder from a newly opened container.

    • Presence of Water: The reaction must be conducted under strictly anhydrous (moisture-free) conditions. Any water in the solvent or on the glassware will react with and quench the NaH. Ensure your DMF or THF is anhydrous and that all glassware is oven- or flame-dried before use.

    • Insufficient Base: A slight excess of base (typically 1.1 to 1.2 equivalents) is recommended to ensure complete deprotonation.

  • Troubleshooting Steps:

    • Verify Base Activity: Carefully add a tiny, spatula-tip amount of your NaH to a beaker of ethanol. Vigorous bubbling (hydrogen gas evolution) should occur. If not, your NaH is inactive.

    • Ensure Anhydrous Conditions: Use a brand-new bottle of anhydrous DMF or pass it through a column of activated alumina before use. Dry all glassware in an oven at >120°C for several hours and assemble it hot under an inert atmosphere (nitrogen or argon).

    • Optimize Deprotonation Time: After adding NaH to the indole solution in DMF, stir the mixture at room temperature for at least 30-60 minutes before adding the alkylating agent. Cessation of hydrogen bubbling is a good indicator that deprotonation is complete.[5]

Problem 2: Formation of Multiple Products & Poor Regioselectivity

Q: My crude product shows multiple spots on TLC, and the NMR is complex. I suspect I'm getting C-alkylation. How can I improve N-selectivity?

A: You are likely facing competitive C3-alkylation. The choice of base, solvent, and temperature critically influences the N vs. C selectivity. [2]

  • Causality - N- vs. C-Alkylation:

    • Strong Base/Polar Aprotic Solvent: A strong base like NaH in a polar aprotic solvent like DMF fully generates the indolate anion. In this state, the negative charge is more localized on the nitrogen, making it the harder and more reactive nucleophilic site, thus favoring N-alkylation.[2]

    • Weaker Base/Protic or Less Polar Solvent: With weaker bases (e.g., K2CO3) or in conditions where the indole is not fully deprotonated, the reaction proceeds with the neutral indole. The neutral indole's most nucleophilic site is the C3 position, leading to significant C3-alkylation.[2]

Side_Reactions Start Ethyl 1H-indole-2-carboxylate + Base + BrCH₂CN N_Alk Desired Product (N1-Alkylation) Start->N_Alk Favored by: - Strong Base (NaH) - Polar Aprotic Solvent (DMF) - Full Deprotonation C_Alk Side Product (C3-Alkylation) Start->C_Alk Favored by: - Weaker Base (K₂CO₃) - Incomplete Deprotonation - Kinetically favored

Caption: Factors influencing N- vs. C-alkylation regioselectivity.

  • Troubleshooting & Optimization:

    • Confirm the Base/Solvent System: The NaH/DMF system is generally the best for promoting N-alkylation.[2][3]

    • Lower the Temperature: Add the alkylating agent (bromoacetonitrile) slowly at a lower temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature. This can sometimes improve selectivity.

    • Consider an Alternative Base: While NaH is standard, cesium carbonate (Cs2CO3) in acetonitrile can sometimes offer superior N-selectivity due to the "cesium effect," where the large Cs+ ion coordinates with the indole ring system to sterically hinder C3 attack.

Problem 3: Difficulty in Product Purification

Q: My crude product is a dark oil that is difficult to purify by column chromatography. How can I get a clean, solid product?

A: Purification challenges often arise from residual DMF and polar byproducts.

  • Causality - Purification Issues:

    • DMF Removal: DMF is a high-boiling point solvent (153 °C) and is difficult to remove completely on a rotary evaporator. Residual DMF can make the product oily and interfere with chromatography.

    • Baseline Streaking on TLC: Highly polar impurities or unreacted indolate salts can streak on silica gel, co-eluting with your product.

  • Troubleshooting Steps:

    • Aqueous Workup is Crucial: After the reaction is complete, do not simply evaporate the solvent. Quench the reaction carefully with saturated aqueous ammonium chloride (NH4Cl) solution.[5] Then, perform a liquid-liquid extraction. Dilute the mixture with a large volume of water and extract with a water-immiscible organic solvent like ethyl acetate or dichloromethane (3x). This removes the bulk of the DMF and inorganic salts into the aqueous layer.

    • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution). This helps to break up emulsions and remove residual water.[5]

    • Chromatography: Use a gradient elution for column chromatography, starting with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (up to 20-30% ethyl acetate). The N-alkylated product should elute before any remaining C3-alkylated isomer or starting material.

    • Recrystallization: The pure product should be a solid. If you obtain a clean oil or waxy solid after chromatography, try recrystallizing from a solvent system like ethanol/water or ethyl acetate/hexanes to obtain a crystalline solid.

Section 4: Validated Protocols & Data

Here we present two common protocols. Protocol A is the standard, high-yield method, while Protocol B offers an alternative for cases where regioselectivity is a major issue.

Protocol A: Standard N-Alkylation with NaH/DMF
  • Preparation: Add ethyl 1H-indole-2-carboxylate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet.

  • Dissolution: Add anhydrous DMF (to make a 0.2 M solution) and stir to dissolve the starting material.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Deprotonation: Under a positive flow of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add bromoacetonitrile (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed. A literature procedure suggests heating to 60-65 °C for 30 minutes can also be effective.[4]

  • Workup: Cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.

Comparative Data for Reaction Conditions
ParameterProtocol A (Standard)Protocol B (Alternative)Rationale & Reference
Base Sodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃)NaH ensures full deprotonation for high N-selectivity. Cs₂CO₃ is a milder option that can improve selectivity in difficult cases.[2]
Solvent N,N-Dimethylformamide (DMF)Acetonitrile (MeCN)DMF is a superior polar aprotic solvent for solvating the indolate anion. MeCN is often paired with carbonate bases.[2]
Temperature 0 °C to Room TempRoom Temp to 60 °CLower initial temperatures can control exotherms and improve selectivity. Heating may be required for less reactive systems.
Typical Yield >85%60-80%The NaH/DMF method is generally higher yielding if executed correctly.[4]
Key Pro High yield, reliableMilder conditions, potentially higher N-selectivity-
Key Con Requires strict anhydrous conditions, pyrophoric reagentSlower reaction times, may require heating-

References

  • BenchChem. (n.d.). Technical Support Center: Selective N-Alkylation of Indoles.
  • Stahl, S. S., et al. (2019). Enantioselective N-alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie.
  • Buchwald, S. L., et al. (2017). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society.
  • Tunge, J. A., et al. (2015). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters.
  • Gribble, G. W. (2010).
  • Smith, A. B., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry.
  • Khan Academy. (2019). in the chemical literature: N-alkylation of an indole. Retrieved from [Link]

  • Lynch, D. E., et al. (2020). Ethyl 1H-indole-2-carboxylate.
  • Periasamy, M., et al. (2002). N-alkylation of indole derivatives.
  • Williams, D. L. (1961). Process for n-alkylation of indoles.
  • Al-Hussain, S. A., et al. (2018).
  • Reddy, S. R. S., et al. (2013).
  • Lynch, D. E., et al. (2020). Ethyl 1H-indole-2-carboxylate.
  • Zhang, H., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances.
  • Strauss, C. R., & Raner, K. D. (1998).
  • Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses.
  • BenchChem. (n.d.). Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile.
  • Murakami, Y., et al. (1981).
  • Gassman, P. G., & van Bergen, T. J. (1977).
  • da Silva, A. C. M., et al. (2021).
  • Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles.

Sources

Technical Support Center: Navigating Solubility Challenges of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate in their biological assays. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and ensure the reliability and reproducibility of your experimental data.

Introduction: Understanding the Solubility Hurdle

This compound belongs to the indole class of compounds, which are frequently investigated in drug discovery for their diverse biological activities.[1] A common challenge with many indole derivatives is their poor aqueous solubility, which can significantly impact the accuracy and interpretation of biological assay results.[2][3] This guide will walk you through a systematic approach to addressing these solubility issues, from initial stock solution preparation to final assay concentration.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation of my compound when I add it to my aqueous assay buffer. What is the likely cause?

A1: This is a classic sign of a compound exceeding its aqueous solubility limit. While you may have successfully dissolved this compound in a neat organic solvent like DMSO to create a high-concentration stock, diluting this stock into an aqueous buffer can cause the compound to crash out of solution. This is especially common for hydrophobic molecules.[4] The key is to find a final concentration and solvent system that maintains the compound's solubility in your final assay conditions.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in cell-based assays below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.[5][6][7] It is crucial to determine the no-effect concentration of DMSO on your specific cell line by running a vehicle control experiment where you assess cell viability and any other relevant endpoints in the presence of varying concentrations of DMSO.[7] High concentrations of DMSO can make cell membranes more permeable and can even cause some proteins to unfold, which could interfere with your assay results.[8]

Q3: Can I use other organic solvents besides DMSO?

A3: Yes, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used. However, their compatibility with your specific assay system and their potential for cellular toxicity must be evaluated.[8] It is always recommended to perform a solvent tolerance test for your particular cell line or assay.

Q4: What are some alternative methods to improve the solubility of my compound without using high concentrations of organic solvents?

A4: Several formulation strategies can enhance the aqueous solubility of poorly soluble compounds.[9][10][11] These include:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[12][13][14][15] Since the indole nitrogen of your compound is alkylated, the primary ionizable group to consider would be the ester, which could be hydrolyzed at extreme pH values. However, subtle pH shifts may still influence solubility.

  • Use of Co-solvents: A mixture of a primary solvent (like water) and a miscible organic solvent can sometimes provide better solubility than either solvent alone.[16]

  • Employing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, thereby increasing their aqueous solubility.[17][18][19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[17]

    • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[16][22] However, care must be taken as surfactants can be disruptive to cell membranes and protein structures.[23]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be an option, particularly for in vivo studies.[9][16]

Troubleshooting Guide

This section provides a structured approach to troubleshooting solubility issues with this compound.

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

Root Cause: The compound's intrinsic aqueous solubility has been exceeded.

Troubleshooting Workflow:

A Start: Compound Precipitation Observed B Step 1: Prepare a High-Concentration Stock in 100% DMSO A->B C Step 2: Perform Serial Dilutions in 100% DMSO B->C D Step 3: Dilute DMSO Stocks into Assay Buffer C->D E Step 4: Visually Inspect for Precipitation (e.g., Nephelometry or visual) D->E F Result: Determine Highest Soluble Concentration E->F G Is the Highest Soluble Concentration sufficient for the assay? F->G H Yes: Proceed with Experiment G->H Yes I No: Explore Solubility Enhancement Strategies G->I No J Option A: pH Modification I->J K Option B: Use of Co-solvents I->K L Option C: Cyclodextrin Encapsulation I->L M Option D: Surfactant-based Formulation I->M N Re-evaluate Solubility J->N K->N L->N M->N

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Root Cause: This could be due to partial precipitation of the compound, leading to variable effective concentrations in the assay wells.

Troubleshooting Steps:

  • Confirm Solubility: Re-verify the solubility of your compound at the final assay concentration using the workflow above.

  • Sonication: After diluting your compound into the final assay medium, briefly sonicate the solution to help break up any small, invisible aggregates.

  • Pre-incubation: Allow the diluted compound solution to equilibrate at the assay temperature for a short period before adding it to the cells or protein.

  • Vehicle Control: Ensure you are using an appropriate vehicle control (e.g., assay buffer with the same final DMSO concentration) to rule out any effects of the solvent itself.[7]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration in Assay Buffer
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of dilutions of the stock solution in 100% DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM, 0.1 mM).

  • Prepare your final assay buffer.

  • In a clear microplate, add a fixed volume of each DMSO dilution to the assay buffer to achieve your desired final DMSO concentration (e.g., add 1 µL of each DMSO stock to 199 µL of buffer for a 0.5% final DMSO concentration).

  • Mix well by pipetting or gentle vortexing.

  • Incubate at the assay temperature for 15-30 minutes.

  • Visually inspect each well for any signs of precipitation or cloudiness against a dark background. A nephelometer can be used for a more quantitative assessment.

  • The highest concentration that remains clear is your maximum soluble concentration under these conditions.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 20% w/v).

  • Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., ethanol or DMSO).

  • Add the compound stock solution dropwise to the HP-β-CD solution while vortexing.

  • Allow the mixture to equilibrate for at least 1 hour at room temperature, protected from light.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Use this solubilized stock for your subsequent dilutions in the assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Data Presentation

Table 1: Example of a Solubility Assessment for this compound

Target Final Concentration (µM)Final DMSO (%)ObservationSolubility
1000.5PrecipitationInsoluble
500.5PrecipitationInsoluble
200.5Slight HazeBorderline
100.5ClearSoluble
50.5ClearSoluble
10.5ClearSoluble

Table 2: Common Solubilizing Agents and Their Recommended Starting Concentrations

AgentTypeRecommended Starting ConcentrationConsiderations
DMSOOrganic Solvent< 0.5% in final assayCell line dependent toxicity
EthanolOrganic Solvent< 1% in final assayCan have biological effects
HP-β-CyclodextrinExcipient1-5% (w/v)Can affect drug-target binding
Tween-20Surfactant0.01-0.1%Can disrupt cell membranes

Logical Relationships in Solubility Optimization

cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Optimization & Validation a Compound Properties (Hydrophobicity, pKa) c Organic Solvent (DMSO) pH Adjustment Co-solvents Cyclodextrins Surfactants a->c b Assay Requirements (Cell-based, Biochemical) b->c d Concentration Titration c->d e Vehicle Control Validation d->e f Assay Performance e->f

Caption: Logical flow for selecting a solubility strategy.

Conclusion

Successfully navigating the solubility challenges of this compound is achievable through a systematic and informed approach. By carefully selecting your solvent system, considering advanced formulation strategies when necessary, and rigorously validating your methods with appropriate controls, you can ensure the generation of high-quality, reliable data in your biological assays.

References

  • ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2023). Pharma Focus Asia. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Păvăloiu, R.-D., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Various Authors. (2017). What effects does DMSO have on cell assays? Quora. [Link]

  • Le, T. P. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Various Authors. (2025). DMSO in cell based assays. Scientist Solutions. [Link]

  • Sahoo, S. K., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences. [Link]

  • Popescu, I., et al. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Gallego-Yerga, L., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. [Link]

  • Bang, W. G., et al. (1983). Process of preparing purified aqueous indole solution.
  • Ethyl indole-2-carboxylate. PubChem. [Link]

  • Zettl, M., et al. (2011). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. [Link]

  • Al-Hussain, S. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

  • Goeller, A., et al. (2023). pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants. Journal of Computer-Aided Molecular Design. [Link]

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • Ortiz, M., et al. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Paixao, P., et al. (2018). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. [Link]

  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData. [Link]

  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

  • Murakami, Y., et al. (1981). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. HETEROCYCLES. [Link]

  • Various Authors. (2013-2015). Ethyl 7-cyanomethyl-1 H -indole-1-carboxylate. ResearchGate. [Link]

  • Ferreira, M., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules. [Link]

  • Khan Academy. pH and solubility. [Link]

  • de Sousa, M. A., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • ethyl 2-butyl-1H-indole-1-carboxylate. ChemSynthesis. [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

  • Ethyl indole-2-carboxylate, N-methyl-. Cheméo. [Link]

  • 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in Experiments with Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the common challenges associated with the experimental reproducibility of indole compounds. Due to their unique chemical properties, indoles can be prone to degradation, leading to inconsistent results. This resource provides in-depth troubleshooting advice and frequently asked questions to help you ensure the integrity of your experiments.

Troubleshooting Guide: A Deeper Dive

This section addresses specific issues you may encounter during your experiments with indole compounds. Each answer explains the underlying chemical principles and provides actionable solutions.

Question 1: My indole stock solution, which was initially colorless, has turned pink/brown. What's happening, and can I still use it?

Answer:

A color change in your indole solution is a tell-tale sign of oxidation and potential polymerization.[1] The electron-rich nature of the indole ring makes it susceptible to attack by atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures.[1][2] The resulting oxidized species are often colored and may have different biological activities than the parent compound, leading to poor reproducibility.

Whether you can still use the solution depends on the sensitivity of your assay. For highly sensitive applications, it is strongly recommended to discard the colored solution and prepare a fresh stock. A slight color change may not significantly affect the bulk purity for some less sensitive experiments, but it's a clear indicator of degradation.[1]

Causality: The indole nucleus can be oxidized to form various products, including indoxyl (3-hydroxyindole).[3] Indoxyl can then be further oxidized and dimerize to form indigoid pigments, which are colored.[3]

Question 2: I'm seeing significant variability between experiments, especially when they are run on different days. What could be the cause?

Answer:

Inter-experiment variability with indole compounds often points to inconsistent handling and storage of the compound or its solutions. The stability of indole derivatives can be influenced by several factors that might differ from day to day:

  • Solvent Preparation: If you are not using freshly deoxygenated solvents for each experiment, the dissolved oxygen content can vary, leading to different rates of indole oxidation.

  • Light Exposure: The amount and duration of light exposure during sample preparation can differ. Many indole derivatives are photosensitive and can degrade upon exposure to light, particularly UV light.[1][2]

  • Temperature Fluctuations: Leaving stock solutions on the bench for varying amounts of time can lead to temperature-dependent degradation. Higher temperatures accelerate the rate of oxidative reactions.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and oxygen, promoting degradation.

To mitigate this, it is crucial to establish and adhere to a strict, standardized protocol for the preparation and handling of your indole compounds for every experiment.

Question 3: My cell-based assay results are inconsistent when using indole-3-acetic acid (IAA). What specific precautions should I take?

Answer:

Indole-3-acetic acid (IAA), a common plant hormone, is notoriously unstable in solution. To improve the reproducibility of your cell-based assays, consider the following:

  • Solution Preparation: Dissolve IAA in a suitable organic solvent like DMSO before diluting it with your aqueous cell culture medium.[4] Aqueous solutions of IAA should not be stored for more than a day.[4]

  • pH of the Medium: The pH of your cell culture medium can affect the stability of IAA. While specific data on IAA is limited, the stability of many phenolic compounds, which share structural similarities, is known to be pH-dependent.[5] It's best to prepare fresh dilutions of IAA in your culture medium immediately before each experiment.

  • Light Protection: Protect your IAA solutions and treated cells from light as much as possible by using amber tubes and minimizing exposure during incubation.[2][6]

  • Control for Oxidation: The oxidation of IAA can produce compounds with different biological effects. Consider including a "degraded IAA" control in your experiments by intentionally exposing a solution to air and light to see if it produces a different cellular response.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about working with indole compounds.

What are the ideal storage conditions for solid indole compounds?

To ensure long-term stability, solid indole compounds should be stored in a cool, dry, and dark place.[2] Recommended storage conditions are:

  • Temperature: For long-term storage, -20°C is recommended.[4][6] For short-term storage, 2-8°C is often acceptable.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]

  • Container: Use a tightly sealed, amber or opaque vial to protect from light and moisture.[1][4]

What is the best way to prepare and store indole stock solutions?

For optimal stability, follow these guidelines:

  • Solvent Choice: Use high-purity, deoxygenated solvents. Common choices include DMSO, ethanol, and dimethylformamide.[4]

  • Antioxidants: For particularly sensitive indole compounds or for long-term solution storage, consider adding an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%).[1]

  • Storage: Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Use amber vials with tight-fitting caps.[1]

How can I check the purity of my indole compound?

A multi-faceted approach is often best for assessing the purity of indole compounds:[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for routine purity checks and quantifying known impurities.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing mass-to-charge ratio information.[7]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical technique for determining absolute purity without needing reference standards for impurities.[7]

Analytical Technique Primary Use Key Information Provided
HPLC Routine purity checks, quantification of known impuritiesPeak area percentage of the main compound.[7]
LC-MS Identification of unknown impuritiesMass-to-charge ratio and fragmentation patterns of impurities.[7]
qNMR Absolute purity determinationAbsolute purity without the need for impurity reference standards.[7]
My indole synthesis is giving low yields and multiple side products. What are the common pitfalls?

Low yields in indole synthesis can arise from several factors:[8]

  • Suboptimal Reaction Conditions: The Fischer indole synthesis, for example, is sensitive to temperature and acid strength.[8]

  • Starting Material Purity: Impurities in your starting materials can lead to unwanted side reactions.[8]

  • Protecting Groups: Sensitive functional groups on your starting materials may require protection.[8]

  • Purification Challenges: The purification of indole derivatives can be difficult due to the presence of closely related impurities.[8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Indole Stock Solution

This protocol describes how to prepare a stock solution of an indole compound with an antioxidant to improve its stability.

Materials:

  • Indole compound

  • Butylated hydroxytoluene (BHT)

  • Anhydrous, deoxygenated DMSO or ethanol

  • Amber glass vials with screw caps

  • Micropipettes

  • Analytical balance

Procedure:

  • Prepare a 1% (w/v) BHT stock solution:

    • Weigh 10 mg of BHT and transfer it to a 1 mL amber vial.

    • Add 1 mL of ethanol and mix until the BHT is completely dissolved.[1]

  • Prepare the indole stock solution:

    • Determine the desired concentration of your indole stock solution (e.g., 10 mM).

    • Calculate the mass of the indole compound needed and weigh it accurately into a new amber vial.

    • Add the required volume of your chosen solvent (e.g., DMSO).

    • To achieve a final BHT concentration of 0.01%, add 1 µL of the 1% BHT stock solution for every 1 mL of your final indole solution volume.[1]

    • Mix thoroughly until the indole compound is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in amber vials.

    • Store at -20°C.

Protocol 2: Inert Gas Flushing for Solid Compound Storage

This protocol provides a method for storing highly sensitive solid indole compounds under an inert atmosphere.[1]

Materials:

  • Indole compound in a vial with a septum cap

  • Source of inert gas (e.g., nitrogen or argon) with a regulator

  • Two long needles

Procedure:

  • Place the indole compound into the vial.

  • Securely cap the vial with the septum cap.

  • Insert one needle through the septum, ensuring the tip is in the headspace above the compound. This will be the gas inlet.

  • Insert the second, shorter needle through the septum to act as an exhaust.[1]

  • Gently flush the vial with the inert gas for 1-2 minutes. The flow should be gentle to avoid blowing the solid compound around.[1]

  • Remove the exhaust needle first, followed by the gas inlet needle.[1]

  • Store the vial at the recommended temperature.

Visualizations

cluster_0 Troubleshooting Workflow for Poor Reproducibility A Inconsistent Experimental Results B Check for Indole Degradation (e.g., color change) A->B Observe C Review Handling & Storage Procedures B->C No Obvious Degradation F Prepare Fresh Stock Solutions B->F Degradation Suspected D Implement Strict Protocols C->D Identify Inconsistencies E Verify Compound Purity (HPLC, LC-MS) C->E If problem persists G Incorporate Controls D->G Standardize E->F Impurity Detected F->G Use Fresh Material H Reproducibility Improved G->H Validate

Caption: Troubleshooting workflow for poor reproducibility.

Indole Indole (Electron-rich) Indoxyl Indoxyl (3-Hydroxyindole) Indole->Indoxyl Oxidation Oxygen Atmospheric Oxygen (O2) Oxygen->Indoxyl Light Light (UV) Light->Indoxyl Heat Elevated Temperature Heat->Indoxyl Dimerization Further Oxidation & Dimerization Indoxyl->Dimerization Pigments Indigoid Pigments (Colored Products) Dimerization->Pigments

Caption: Simplified indole oxidation pathway.

References

  • Gillam EM, Notley LM, Cai H, De Voss JJ, Guengerich FP. Oxidation of indole by cytochrome P450 enzymes. Biochemistry. 2000 Nov 14;39(45):13817-24. Available from: [Link].

  • Indole. Wikipedia. Available from: [Link].

  • Xue J, Ma Y, Zhang C, Wang W. Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmos Chem Phys. 2022 Sep 7;22(17):11543-55. Available from: [Link].

  • Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Copernicus Publications. Available from: [Link].

  • Storage of methyl anthralite and Indole. Reddit. Available from: [Link].

  • Elwood JJ, Janda JD, Renteria LS, Contreras M, Bains H, Pao S. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. J Med Microbiol. 2011 Nov;60(Pt 11):1669-1674. Available from: [Link].

  • Aryal S. Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Notes. 2022 Aug 10. Available from: [Link].

  • Agrawal NJ, Kumar S, Wang X, Helk B, Singh SK. Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Mol Pharm. 2014 Apr 7;11(4):1235-46. Available from: [Link].

  • Pino-Ríos R, Solà M. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. J Phys Chem A. 2021 Jan 14;125(1):230-234. Available from: [Link].

  • Wakabayashi K, Nagao M, Ochiai M, Tahira T, Yamaizumi Z, Sugimura T. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutat Res. 1986 May;175(1):29-35. Available from: [Link].

  • Woźniak M, Gałczyńska K, Bączek T, Staroń J, Gucwa K, Struck-Lewicka W. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Mar 1;964:143-8. Available from: [Link].

  • Agrawal NJ, Kumar S, Wang X, Helk B, Singh SK. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Mol Pharm. 2014 Apr 7;11(4):1235-46. Available from: [Link].

  • Niepel M, Hafner M, Mills CE, Subramanian K, Williams EH, Chung M, Gaudio B, Barrette AM, Stern AD, Hu B, Korkola JE, Shamu CE, Gray JW, Birtwistle MR, Heiser LM, Sorger PK. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Rep. 2019 Jul 2;28(1):34-44. Available from: [Link].

  • Problems with Fischer indole synthesis. Reddit. Available from: [Link].

  • Pino-Ríos R, Solà M. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ResearchGate. 2020 Dec. Available from: [Link].

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. 2025 May 1. Available from: [Link].

  • Werner T. Solvent effects on the fluorescent states of indole derivatives–dipole moments. ResearchGate. 2025 Aug. Available from: [Link].

  • Syllabus for Pharmacy (SCQP23). National Testing Agency. Available from: [Link].

  • Pfaller T, Falkner E, Leist M, Pöltl D, Saric T, Steger-Hartmann T, Tice RR, van de Water B, Hartung T. In Vitro Research Reproducibility: Keeping Up High Standards. Arch Toxicol. 2021; 95(11): 3317–3330. Available from: [Link].

  • Friedman M, Jürgens HS. Effect of pH on the stability of plant phenolic compounds. J Agric Food Chem. 2000 Jun;48(6):2101-10. Available from: [Link].

  • Vardan V. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. 2024;3(2):21-30. Available from: [Link].

  • Indole Test Protocol. American Society for Microbiology. 2009 Dec 8. Available from: [Link].

  • How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio. 2022 Sep 1. Available from: [Link].

  • Kowalska J, Rok J, Rzepka Z, Wpłoch A, Respondek M, Beberok A, Wrześniok D. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. Pharmaceutics. 2021; 13(11):1966. Available from: [Link].

  • Stabilizers for immunoassays. CANDOR Bioscience GmbH. Available from: [Link].

  • Process of preparing purified aqueous indole solution. Google Patents.
  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. ScienceDirect. Available from: [Link].

Sources

Technical Support Center: Optimizing Reaction Conditions for Cyanomethylation of Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyanomethylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this critical chemical transformation. Here, we move beyond simple protocols to explain the underlying principles of reaction optimization, helping you to diagnose and resolve common experimental challenges.

Section 1: Troubleshooting Guide - A Deeper Dive into Common Issues

This section is structured in a question-and-answer format to directly address the specific problems you may encounter during the cyanomethylation of indoles. We provide not only solutions but also the scientific reasoning behind them to empower you to make informed decisions in your research.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in indole cyanomethylation can be attributed to several factors, ranging from suboptimal reaction conditions to starting material degradation. A systematic approach to troubleshooting is key.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor your reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature. For instance, some metal-free radical cyanomethylations require heating at 130°C for 24 hours to achieve optimal results.

    • Catalyst Inactivity: In photoredox catalysis, ensure your photocatalyst is active and not degraded. Store catalysts under an inert atmosphere and away from light. For other catalytic systems, consider preparing a fresh batch of the catalyst.

  • Starting Material Decomposition:

    • Harsh Reaction Conditions: Indoles, particularly electron-rich ones, can be sensitive to strong acids, bases, or high temperatures. If you observe significant decomposition of your starting material, try running the reaction under milder conditions. For example, photoredox cyanomethylation can often be performed at room temperature, minimizing degradation.[1][2]

    • Oxidative Degradation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your indole is susceptible to oxidation.

  • Formation of Side Products:

    • N-Alkylation: A common side reaction is the alkylation of the indole nitrogen. This is particularly prevalent with alkylating agents under basic conditions. To minimize N-alkylation, consider using a protecting group on the indole nitrogen, such as Boc or tosyl. Alternatively, reaction conditions can be tuned. For instance, in some catalytic systems, the choice of ligand can influence the N- vs. C-alkylation ratio.

    • Hydrolysis of the Nitrile Group: The cyanomethyl group can be hydrolyzed to a carboxamide or carboxylic acid under acidic or basic workup conditions, especially with prolonged exposure or heat. Neutralize the reaction mixture promptly during workup and avoid excessive heat.

Q2: I am observing a mixture of C2 and C3-cyanomethylated isomers. How can I control the regioselectivity?

The inherent nucleophilicity of the C3 position of indoles often leads to substitution at this site. However, in many modern cyanomethylation methods, particularly those involving radical intermediates, a preference for the C2 position is observed.

Controlling Regioselectivity:

  • Understanding the Mechanism:

    • Electrophilic Attack: Traditional electrophilic substitution reactions on indoles overwhelmingly favor the C3 position due to its higher electron density.

    • Radical Attack: In contrast, the addition of electron-deficient radicals, such as the cyanomethyl radical generated in many photoredox reactions, often favors the C2 position. Computational studies suggest that the radical addition at C2 has a lower energy barrier and leads to a more stable benzylic radical intermediate.[3]

  • Strategic Blocking of a Position: If you desire exclusive functionalization at one position, you can block the other. For example, using a 2-substituted indole will direct cyanomethylation to the C3 position. Similarly, a 3-substituted indole will favor C2 functionalization.[1]

  • Catalyst and Ligand Control: In some transition-metal-catalyzed reactions, the choice of ligand can dramatically influence the regioselectivity. While not extensively documented for cyanomethylation, this is a known strategy in other indole functionalizations and is an area for experimental exploration.

  • Electrochemical Methods: Electrochemical approaches offer a high degree of control over reaction conditions. By fine-tuning the electrode potential and redox catalyst, it is possible to influence the site of cyanation.

Q3: My starting indole is electron-deficient and shows poor reactivity. How can I promote the reaction?

Electron-withdrawing groups on the indole ring decrease its nucleophilicity, making it less reactive towards cyanomethylation.

Strategies for Unreactive Substrates:

  • Increase Reactant Concentration: For photoredox reactions, increasing the concentration of the indole can sometimes improve the yield.

  • More Reactive Cyanomethylating Agent: Consider using a more reactive cyanomethylating agent. For example, bromoacetonitrile is often more reactive than chloroacetonitrile in radical reactions.

  • Alternative Reaction Conditions: If photoredox or metal-free radical methods are failing, explore other synthetic routes. For instance, the synthesis of indole-3-acetonitrile from indole-3-carboxaldehyde is a robust method that works for a variety of substituted indoles.[4]

  • Higher Catalyst Loading: A modest increase in the catalyst loading might be beneficial, but be mindful of potential side reactions and purification challenges.

Q4: The workup and purification of my cyanomethylated indole are proving difficult. What are the best practices?

Purification can be challenging due to the similar polarity of starting materials and products, as well as the presence of catalyst residues and byproducts.

Workup and Purification Tips:

  • Aqueous Workup: After the reaction, a standard aqueous workup is often necessary to remove inorganic salts and water-soluble impurities. If your reaction uses a base like sodium bicarbonate, an aqueous wash is essential.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying cyanomethylated indoles. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or heptanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique to obtain material of high purity. Common solvent systems for recrystallization of indole derivatives include ethanol/water, hexanes/acetone, and hexanes/ethyl acetate.

  • Dealing with Catalyst Residues: For reactions using metal catalysts (e.g., iridium or ruthenium photocatalysts), it can sometimes be challenging to remove all traces of the metal. Passing the crude product through a short plug of silica gel or activated carbon before column chromatography can be helpful.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about the cyanomethylation of indoles, providing a foundational understanding of the key parameters.

  • What are the most common cyanomethylating agents?

    • Bromoacetonitrile and Chloroacetonitrile: These are widely used in photoredox and radical reactions as precursors to the cyanomethyl radical. Bromoacetonitrile is generally more reactive.[1]

    • Trimethylsilylacetonitrile (TMSCN): This reagent is often used in electrochemical cyanations.[5]

    • Acetonitrile: In some metal-catalyzed cross-dehydrogenative coupling reactions, acetonitrile itself can be used as the cyanomethyl source.

    • Sodium or Potassium Cyanide: These are used in classical methods, such as the synthesis of indole-3-acetonitrile from gramine. Caution: These reagents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • What is the role of the base in photoredox cyanomethylation?

    • In many photoredox cyanomethylation reactions, a mild base such as sodium bicarbonate or 2,6-lutidine is used to neutralize the acid (HBr or HCl) generated during the reaction. This prevents the potential for acid-catalyzed side reactions or degradation of the indole.

  • Can I perform cyanomethylation without a specialized photoreactor?

    • Yes. While photoredox catalysis is a popular method, there are alternatives that do not require photochemical equipment. These include:

      • Metal-free radical cyanomethylation: These reactions are typically initiated by a radical initiator like di-tert-butyl peroxide at high temperatures.

      • Electrochemical cyanomethylation: This method uses an electric current to drive the reaction.

      • Classical synthetic routes: For indole-3-acetonitrile, methods starting from gramine or indole-3-carboxaldehyde are well-established and do not require specialized equipment.[4]

  • How do substituents on the indole ring affect the reaction?

    • Electron-donating groups (e.g., alkyl, alkoxy) generally increase the nucleophilicity of the indole ring, making it more reactive.

    • Electron-withdrawing groups (e.g., nitro, cyano, ester) decrease the nucleophilicity, often leading to lower reactivity.

    • Steric hindrance from bulky substituents, particularly at positions adjacent to the reaction site, can also decrease the reaction rate and yield.

Section 3: Experimental Protocols & Data

Table 1: Comparison of Common Cyanomethylation Methods
MethodTypical ReagentsCatalyst/InitiatorTemperatureKey AdvantagesKey Disadvantages
Photoredox Catalysis Bromoacetonitrile, IndoleIr or Ru photocatalyst, BaseRoom TemperatureMild conditions, High functional group toleranceRequires specialized photoreactor
Metal-Free Radical Acetonitrile, IndoleDi-tert-butyl peroxideHigh Temperature (e.g., 130°C)No expensive metal catalystHigh temperatures may not be suitable for all substrates
Electrochemical Trimethylsilylacetonitrile, IndoleRedox catalyst (optional)Room TemperatureAvoids stoichiometric oxidants/reductantsRequires electrochemical setup
From Indole-3-carboxaldehyde Indole-3-carboxaldehyde, Sodium Cyanide, Sodium BorohydrideNoneRefluxGood yields for C3-cyanomethylationMulti-step if starting from indole
Detailed Experimental Protocol: Photoredox Cyanomethylation of 3-Methylindole

This protocol is adapted from a literature procedure and serves as a general guideline.[1]

Materials:

  • 3-Methylindole

  • Bromoacetonitrile

  • [Ir(ppy)3] (tris(2-phenylpyridine)iridium(III))

  • Sodium bicarbonate (NaHCO3)

  • Degassed 1,2-dichloroethane (DCE)

Procedure:

  • To a flame-dried Schlenk tube, add 3-methylindole (1.0 mmol), [Ir(ppy)3] (0.02 mmol, 2 mol%), and sodium bicarbonate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed DCE (5 mL) via syringe.

  • Add bromoacetonitrile (1.5 mmol) via syringe.

  • Place the reaction mixture approximately 5 cm from a blue LED lamp and stir at room temperature for 24 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., gradient elution with hexanes/ethyl acetate) to afford 2-cyanomethyl-3-methylindole.

Diagrams

Workflow for Troubleshooting Low Yields in Cyanomethylation

Caption: A decision tree for troubleshooting low yields.

Generalized Mechanism of Photoredox Cyanomethylation

Photoredox_Mechanism PC PC PC_star PC* PC->PC_star hv (Blue LED) PC_star->PC SET BrCH2CN_radical [BrCH2CN]•- PC_star->BrCH2CN_radical SET BrCH2CN BrCH2CN BrCH2CN->BrCH2CN_radical CH2CN_radical •CH2CN BrCH2CN_radical->CH2CN_radical - Br- Indole_adduct Indole-CH2CN• CH2CN_radical->Indole_adduct Indole Indole Indole->Indole_adduct Product_cation [Indole-CH2CN]+ Indole_adduct->Product_cation Oxidation (e.g., by PC*) Product Cyanomethylated Indole Product_cation->Product - H+

Caption: A simplified photoredox catalytic cycle.

References

  • [C]acetonitrile synthesis and biological application to study 3- Indole[ C]acetic acid biosynthesis in Zea mays. Journal of Labelled Compounds and Radiopharmaceuticals, 2013, 56, S133.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of substituted indole NMR spectra. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of these vital heterocyclic compounds. Indole derivatives are ubiquitous in pharmaceuticals and natural products, making their unambiguous characterization essential. This guide provides in-depth, field-tested insights and troubleshooting strategies in a practical question-and-answer format to navigate the complexities of their NMR spectra.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Common Issues in ¹H NMR Interpretation
Question 1: Why is the N-H proton of my indole derivative showing a very broad signal, or why is it not visible at all?

This is one of the most common challenges in the ¹H NMR of indoles. The N-H proton is acidic and undergoes rapid chemical exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities.[1][2] This exchange process can lead to significant peak broadening.

Troubleshooting Steps:

  • Dry Your Sample and Solvent: Ensure your sample is thoroughly dried under high vacuum. Use a freshly opened bottle of deuterated solvent or a solvent that has been stored over molecular sieves to minimize water content.

  • D₂O Exchange: To confirm the identity of an N-H proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing the signal to disappear or significantly diminish.[3]

  • Low-Temperature NMR: Decreasing the temperature of the NMR experiment can slow down the rate of chemical exchange, often resulting in a sharper N-H signal.

  • Solvent Choice: The chemical shift and appearance of the N-H proton are highly dependent on the solvent.[4][5][6] In non-polar solvents like CDCl₃, the N-H signal is often broad and can appear over a wide chemical shift range (typically δ 8.0-12.0 ppm). In hydrogen-bond accepting solvents like DMSO-d₆, the N-H proton forms a stronger hydrogen bond, leading to a sharper signal at a more downfield position (often δ 10.0-12.0 ppm).[4][7]

Question 2: The aromatic protons on the benzene portion of my indole are overlapping, making it difficult to assign them. How can I resolve these signals?

Signal overlap in the aromatic region is a frequent issue, especially with complex substitution patterns.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for resolving overlapping aromatic signals.

Detailed Steps:

  • Change the NMR Solvent: Switching to a solvent with different anisotropic properties, such as benzene-d₆ or pyridine-d₅, can induce differential shifts in the proton signals, often resolving the overlap observed in solvents like CDCl₃.[3][8]

  • Utilize a Higher Field Spectrometer: If accessible, acquiring the spectrum on a higher field NMR instrument (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion, which can resolve overlapping multiplets.

  • Employ 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (J-coupling) correlations. For the benzene ring of an indole, you can typically "walk" around the ring by identifying adjacent protons (e.g., H-4 to H-5, H-5 to H-6, H-6 to H-7).[9]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, aiding in the assignment of both ¹H and ¹³C signals.[9][10][11]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is extremely powerful for assigning quaternary carbons and piecing together the indole scaffold.[9][10][11][12]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space. For example, a NOE between the N-H proton and the H-7 proton can help to confirm their proximity.[13][14][15][16][17]

Section 2: The Impact of Substituents on Chemical Shifts
Question 3: I've added an electron-withdrawing group (e.g., -NO₂, -CN) to the indole ring. How will this affect my ¹H and ¹³C NMR spectra?

Electron-withdrawing groups (EWGs) deshield nearby protons and carbons, causing their signals to shift downfield (to higher ppm values).

Expected Chemical Shift Changes:

Position of EWGExpected ¹H NMR Shift ChangesExpected ¹³C NMR Shift Changes
Pyrrole Ring (e.g., C2 or C3) Protons on the pyrrole ring will shift significantly downfield.Carbons on the pyrrole ring will be deshielded.
Benzene Ring (e.g., C5) The proton para to the substituent (H-7) and the protons ortho (H-4 and H-6) will be most affected, shifting downfield.[4]The carbon bearing the substituent (C-5) and the ortho and para carbons will shift downfield.
Question 4: How does an electron-donating group (e.g., -OCH₃, -NH₂) affect the NMR spectrum of my indole derivative?

Electron-donating groups (EDGs) shield nearby protons and carbons, causing their signals to shift upfield (to lower ppm values).

Expected Chemical Shift Changes:

Position of EDGExpected ¹H NMR Shift ChangesExpected ¹³C NMR Shift Changes
Pyrrole Ring (e.g., C2 or C3) Protons on the pyrrole ring will shift upfield.Carbons on the pyrrole ring will be shielded.
Benzene Ring (e.g., C5) The proton para to the substituent (H-7) and the protons ortho (H-4 and H-6) will be most affected, shifting upfield.The carbon bearing the substituent (C-5) and the ortho and para carbons will shift upfield.
Section 3: Advanced NMR Techniques for Structure Elucidation
Question 5: I have two possible isomers of my substituted indole. How can I use NMR to definitively determine the correct structure?

This is a common scenario where 2D NMR techniques are indispensable. A combination of HMBC and NOESY/ROESY experiments is often the key.

Experimental Protocol for Isomer Differentiation:

  • Acquire High-Quality 1D Spectra: Obtain well-resolved ¹H and ¹³C spectra.

  • Run a COSY Experiment: Identify the spin systems of the aromatic protons to confirm substitution patterns.

  • Acquire an HSQC Spectrum: Correlate all protons to their directly attached carbons.

  • Acquire an HMBC Spectrum: Look for key long-range correlations. For example, if you are trying to distinguish between a 5- and 6-substituted indole, look for correlations from the protons on the benzene ring to the quaternary carbons of the pyrrole ring (C-3a and C-7a).

  • Acquire a NOESY or ROESY Spectrum: Use through-space correlations to confirm the spatial arrangement of substituents. For instance, a NOE between a substituent's protons and a specific indole ring proton can provide unambiguous proof of its position. For medium-sized molecules (MW ~700-1200 Da), a ROESY experiment is often preferred as the NOE can be close to zero.[17][18]

Workflow for Isomer Differentiation:

Caption: Workflow for differentiating between isomers of substituted indoles using 2D NMR.

Section 4: Computational Approaches
Question 6: Can computational methods help in assigning the NMR spectra of my complex indole derivative?

Yes, computational chemistry can be a powerful tool to aid in spectral interpretation, especially when dealing with novel or complex structures.[19][20]

Methodology:

  • Geometry Optimization: The first step is to perform a geometry optimization of the candidate structure using computational methods like Density Functional Theory (DFT).

  • NMR Chemical Shift Calculation: Following optimization, the ¹H and ¹³C chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

  • Comparison with Experimental Data: The calculated chemical shifts are then compared to the experimental values. A good correlation between the calculated and experimental data can provide strong evidence for the proposed structure.

Important Considerations:

  • Computational methods are most effective when comparing a small number of possible structures.

  • The accuracy of the calculation is dependent on the level of theory and basis set used.

  • It is crucial to compare the trends in chemical shifts rather than relying on the absolute calculated values.

II. References

  • Giraud, A., et al. (2007). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 45(5), 377-385.

  • NMR Spectro. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link]

  • Hinman, R. L., & Whipple, E. B. (1962). The Determination of α or β Substitution of the Indole Nucleus by Nuclear Magnetic Resonance. Journal of the American Chemical Society, 84(13), 2534–2539.

  • Wrobel, M., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 27(19), 6529.

  • Erra-Balsells, R. (1988). 13C NMR studies of substituted 2,3‐diphenylindoles. Methyl and nitro derivatives. Journal of Heterocyclic Chemistry, 25(4), 1059–1062.

  • Morales-Ríos, M. S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-385.

  • Perjési, P., & Gyorgydeak, Z. (2001). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR, NMR and Theoretical Study. Heterocyclic Communications, 7(4), 365-372.

  • Perjési, P., & Gyorgydeak, Z. (2002). Dual Substituent Parameter Modeling of Theoretical, NMR and IR Spectral Data of 5-Substituted Indole-2,3-diones. Molecules, 7(5), 444-453.

  • ResearchGate. (n.d.). 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental and calculations results using the AM1, PM3, and HF methods. Retrieved from [Link]

  • Organic Synthesis Archive. (n.d.). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Retrieved from [Link]

  • Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-385.

  • Li, X., et al. (2014). Structure Determination of Two New Indole-Diterpenoids From Penicillium Sp. CM-7 by NMR Spectroscopy. Magnetic Resonance in Chemistry, 52(10), 614-618.

  • Lameira, J., et al. (2011). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 16(7), 5628-5659.

  • University of Missouri-St. Louis. (n.d.). NOESY and ROESY. Retrieved from [Link]

  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical journal, 107(6), 1378–1387.

  • Reinecke, M. G., et al. (1969). Solvent and concentration dependence of the nuclear magnetic resonance spectra of indoles. Journal of the American Chemical Society, 91(14), 3817–3822.

  • ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1 in the free state (R = Htel/ [ 1 ] = 0) and at different R. Retrieved from [Link]

  • da Silva, G. N., et al. (2010). Structure elucidation and NMR assignments of two unusual monoterpene indole alkaloids from Psychotria stachyoides. Magnetic Resonance in Chemistry, 48(11), 893-897.

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Ismael, S., et al. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of University of Babylon for Pure and Applied Sciences, 30(2), 1-12.

  • ResearchGate. (n.d.). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in the free state (R = Htel/[21] = 0) and at different R. Retrieved from [Link]

  • Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules. Retrieved from [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • University of Ottawa. (n.d.). NOESY and EXSY. Retrieved from [Link]

  • UCSD SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Analysis of 2D NMR Spectra: New Natural Products from a Pilot-Scale Fungal Extract Library. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-13 С HMBC spectrum of [ 15 N]indole (1) (0.25 М solution in CD 3 CN, Bruker AV-600, 303K). Retrieved from [Link]

  • Ali, M., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7623.

  • Cohen, L. A., et al. (1959). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society, 81(7), 1633–1638.

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]

  • ResearchGate. (n.d.). On NH NMR Chemical Shifts, Part I. Retrieved from [Link]

  • Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 11, 1123303.

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Journal of Physical Chemistry A, 125(14), 2977–2984.

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

  • University of California, Riverside. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]

  • Callis, P. R., & Liu, T. (2004). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Journal of Physical Chemistry B, 108(15), 4776-4782.

  • Reddit. (2019, June 22). NH and OH NMR Spectroscopy. Retrieved from [Link]

Sources

Technical Support Center: Stability Testing of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability of this compound in solution. We will address common challenges, answer frequently asked questions, and provide robust protocols to support your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and fundamental stability characteristics of this compound.

Q1: What are the primary chemical liabilities of this compound that I should be aware of?

This molecule possesses two primary functional groups susceptible to degradation: the ethyl ester and the indole ring.

  • Ethyl Ester Hydrolysis: The ethyl ester group is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (1-(cyanomethyl)-1H-indole-2-carboxylic acid) and ethanol.[1] Basic hydrolysis, also known as saponification, is typically faster and irreversible, whereas acidic hydrolysis is a reversible process.[2]

  • Indole Ring Oxidation: The indole nucleus is an electron-rich heterocycle, making it susceptible to oxidation.[3] This can lead to the formation of various degradation products, potentially affecting the purity and bioactivity of your compound.

  • Photodegradation: Indole derivatives can be sensitive to light, particularly UV radiation.[4] Exposure can initiate photochemical reactions, leading to complex degradation pathways.

Q2: What are the optimal storage conditions for stock solutions of this compound?

To ensure maximum stability and longevity of your solutions, adhere to the following storage guidelines. These recommendations are designed to mitigate the primary degradation pathways.

ParameterRecommendationRationale
Temperature -20°C or lower (frozen)Slows down all chemical degradation rates, particularly hydrolysis.[5]
Light Exposure Store in amber vials or protect from lightPrevents photodegradation, a known liability for indole-containing compounds.[3][4]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Minimizes the risk of oxidative degradation of the electron-rich indole ring.[3]
Solvent Choice Aprotic organic solvents (e.g., anhydrous Acetonitrile, DMSO)Avoids protic sources (like water or methanol) that can participate in hydrolysis.
pH Avoid acidic or basic conditions in aqueous co-solventsThe ester linkage is most stable in a neutral pH range. Strong acids or bases will catalyze hydrolysis.[6]

Q3: Which solvents should I use or avoid when preparing solutions for stability studies?

  • Recommended Solvents: For analytical standards and stock solutions, high-purity, anhydrous aprotic solvents like Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) are ideal. For reversed-phase HPLC, ACN is generally preferred over methanol as it can offer better peak shape for some indole derivatives.

  • Solvents to Use with Caution: Protic solvents like methanol and ethanol can act as nucleophiles, potentially leading to transesterification over long-term storage, although this is generally a slow process. Aqueous solutions should be buffered to a neutral pH if they must be used.

  • Solvents to Avoid for Long-Term Storage: Avoid preparing stock solutions in highly acidic or basic media (e.g., mobile phases containing strong acids or bases) as this will accelerate hydrolytic degradation.[1]

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Purity or Appearance of New Peaks in HPLC Analysis

You observe a decrease in the main peak area for this compound and/or the emergence of new, unidentified peaks in your chromatogram shortly after preparing the solution.

  • Hydrolysis due to Improper pH:

    • Causality: The most common degradation pathway is the hydrolysis of the ethyl ester.[1] If your sample is dissolved in an unbuffered aqueous co-solvent, or if the mobile phase itself is strongly acidic or basic, you are likely observing the formation of the corresponding carboxylic acid.

    • Solution:

      • Ensure your sample diluent is compatible with and, if possible, matches the mobile phase composition.

      • For reversed-phase HPLC, maintain the mobile phase pH between 2.5 and 5.0. This range is generally sufficient to protonate residual silanols on the column (minimizing peak tailing) without causing significant acid-catalyzed hydrolysis during the analytical run.[7]

      • Prepare samples fresh before analysis and keep them in an autosampler cooled to 4-10°C.

  • Oxidative Degradation:

    • Causality: The indole ring can be oxidized by dissolved oxygen in the solvent, especially when exposed to light or trace metal contaminants.[3]

    • Solution:

      • Prepare solutions using solvents that have been sparged with an inert gas like nitrogen or argon.

      • Consider the addition of an antioxidant (e.g., BHT or ascorbic acid) to the formulation if compatible with your experimental goals, particularly for long-term studies.[8]

  • Photodegradation:

    • Causality: Exposure to ambient or UV light can cause the breakdown of the indole ring structure.[4]

    • Solution:

      • Work in a low-light environment or use amber glassware and autosampler vials.

      • Wrap clear containers in aluminum foil as a protective measure.

The following diagram outlines a logical workflow for diagnosing the root cause of unexpected sample degradation.

G start Unexpected Peak(s) or Purity Loss in HPLC check_ph Is the sample in an acidic (pH < 4) or basic (pH > 8) solution? start->check_ph check_light Was the solution exposed to direct light (UV or ambient)? check_ph->check_light No hydrolysis High Probability of Ester Hydrolysis check_ph->hydrolysis Yes check_oxygen Was the solvent de-gassed or handled under inert gas? check_light->check_oxygen No photodeg High Probability of Photodegradation check_light->photodeg Yes oxidation High Probability of Oxidation check_oxygen->oxidation No end Issue may be complex. Consider thermal stress or reactive impurities. check_oxygen->end Yes (Consult Further) sol_ph Action: Buffer sample to neutral pH. Use fresh samples and cooled autosampler. hydrolysis->sol_ph sol_light Action: Use amber vials. Protect solutions from light. photodeg->sol_light sol_oxygen Action: Sparge solvents with N2/Ar. Store under inert atmosphere. oxidation->sol_oxygen

Caption: A decision tree for troubleshooting the degradation of this compound.

Issue 2: Poor Peak Shape (Tailing) in Reversed-Phase HPLC

The chromatographic peak for the compound appears asymmetrical with a pronounced tailing factor.

  • Secondary Silanol Interactions:

    • Causality: The nitrogen atom in the indole ring can interact with deprotonated (negatively charged) residual silanol groups on the silica-based stationary phase.[7] This secondary ionic interaction causes a portion of the analyte molecules to be retained longer, resulting in peak tailing.

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer (e.g., 10-25 mM phosphate or formate). At this pH, the silanol groups are protonated (Si-OH), minimizing unwanted ionic interactions.[7]

      • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to cover most residual silanol groups. Using such a column is highly recommended for analyzing indole-containing compounds.[7]

  • Column Overload:

    • Causality: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion and tailing.

    • Solution:

      • Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.

Part 3: Key Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[9][10] This protocol outlines a standard approach.

Objective

To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials
  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • pH meter

  • Temperature-controlled oven and water bath

  • Photostability chamber

Methodology
  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.

  • Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample (stock solution diluted with 50:50 ACN:Water) that is protected from light and kept at room temperature. The goal is to achieve 5-20% degradation.[10]

Stress ConditionProcedureTypical Conditions
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl.Heat at 60°C.[3]
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH.Keep at room temperature.[3]
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂.Keep at room temperature.[3]
Thermal Stress Place a solution of the compound in a sealed vial.Heat at 70°C in an oven.
Photolytic Stress Expose a solution of the compound in a quartz cuvette.Place in a photostability chamber (ICH Q1B).
  • Sample Analysis:

    • At predetermined time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

Forced Degradation Workflow Diagram

G cluster_prep 1. Preparation cluster_stress 2. Application of Stress cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare 1 mg/mL Stock Solution in ACN stress_conditions Aliquot Stock and Expose to Stressors prep_stock->stress_conditions acid Acidic (0.1 M HCl, 60°C) base Basic (0.1 M NaOH, RT) oxid Oxidative (3% H2O2, RT) thermal Thermal (70°C) photo Photolytic (ICH Q1B) control Control (RT, Protected from Light) sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling control->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute to Final Concentration neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV Method dilute->hplc eval Assess % Degradation Identify Degradants Confirm Method Specificity hplc->eval

Caption: A typical workflow for conducting a forced degradation study.

References

  • Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

  • BenchChem. (2025, November).
  • Thomas, B., & Ng, Y. (2019, April). Investigation of Thermal Properties of Carboxylates with Various Structures.
  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. (n.d.). PubMed.
  • Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479–1480.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Indoleacetaldehydes. BenchChem.
  • Hydrolysis of Esters. (n.d.). In The Basics of General, Organic, and Biological Chemistry. LibreTexts. Retrieved from [Link]

  • Ester hydrolysis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Thermal decomposition of the calcium salts of several carboxylic acids. (2005).
  • Why and how carboxylate ion has greater stability than carboxylic acid? (2016, December 29). Chemistry Stack Exchange. Retrieved from [Link]

  • Klein, R., Tatischeff, I., Bazin, M., & Santus, R. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 670–677.
  • Sharma, G., & Kumar, A. (2016).
  • Studies on the development of EPA ethyl ester for a drug. (n.d.). J-Stage.
  • Determination of photostability and photodegradation products of indomethacin in aqueous media. (2011).
  • Discovery of indole derivatives as STING degraders. (2025, September 15). PubMed.
  • DRUG STABILITY. (2023, August). IJSDR.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
  • 1H-Indole-2-carboxylic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469–3479.
  • ETHYL 1-(CYANOMETHYL)
  • HPLC Troubleshooting Guide. (n.d.). ChromSword.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Influence of Plasticizers on the Stability and Release of a Prodrug of Δ9-Tetrahydrocannabinol Incorporated in Poly (Ethylene Oxide)
  • Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. (2024, August 13). ACS Omega.
  • Chemical Stability and Bioadhesive Properties of an Ester Prodrug of Δ-Tetrahydrocannabinol in Poly (Ethylene Oxide) Matrices: Effect of Formulation Additives. (2006).
  • Ethyl 7-cyanomethyl-1 H -indole-1-carboxylate. (n.d.).
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
  • Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. (2024, May 22). PMC - NIH.
  • BenchChem. (2025).
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). NIH.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, March 31). Journal of Medicinal Chemistry.

Sources

Validation & Comparative

A Comparative Guide to IDO1 Inhibitors: Benchmarking Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate Derivatives Against Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer immunotherapy, Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, playing a pivotal role in mediating tumor immune escape.[1][2][3] This guide provides a comprehensive comparison of a representative indole-2-carboxylate derivative, analogous to ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate, with leading clinical and preclinical IDO1 inhibitors: Epacadostat, Navoximod, and Indoximod. We will delve into their mechanisms of action, comparative potency, and the experimental methodologies crucial for their evaluation.

The Central Role of IDO1 in Immuno-Oncology

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3][4] In the tumor microenvironment (TME), the upregulation of IDO1 leads to two primary immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[5][6][7][8] This creates a tolerogenic environment that allows cancer cells to evade immune surveillance.[1][2][3] Consequently, the inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity.

The Indole-2-Carboxylate Scaffold: A Promising Avenue for IDO1 Inhibition

While specific data for "this compound" is not extensively available in public literature, the indole-2-carboxylic acid scaffold is a recognized pharmacophore in the design of IDO1 inhibitors. Research into this class has yielded compounds with potent inhibitory activity. For the purpose of this guide, we will consider a representative compound from this class, "compound 9o-1" from a study on indole-2-carboxylic acid derivatives, which demonstrated an IC50 value of 1.17 μM for IDO1.[9][10] These derivatives typically act as competitive inhibitors, binding to the active site of the IDO1 enzyme.

Comparative Analysis of Leading IDO1 Inhibitors

A direct comparison with established IDO1 inhibitors is essential for contextualizing the potential of novel compounds. Below, we compare our representative indole-2-carboxylate with Epacadostat, Navoximod, and Indoximod.

InhibitorChemical ClassMechanism of ActionPotency (IC50)Selectivity
Indole-2-carboxylate (e.g., 9o-1) Indole-2-carboxylic acid derivativeCompetitive IDO1 inhibitor~1.17 µM[9][10]May exhibit dual IDO1/TDO inhibition[9][10]
Epacadostat (INCB024360) HydroxyamidinePotent and selective competitive inhibitor of IDO1~10 nM (human IDO1)Highly selective for IDO1 over IDO2 and TDO[7][11]
Navoximod (GDC-0919) Small moleculePotent inhibitor of IDO175-90 nM (cell-based assays)[5]Selective for IDO1
Indoximod (NLG8189) Tryptophan mimeticDoes not directly inhibit the IDO1 enzyme. Acts downstream by reversing the effects of tryptophan depletion, particularly by modulating the mTORC1 pathway.[4][12][13]Not applicable (not a direct enzyme inhibitor)[4][14]Pathway inhibitor, not enzyme-specific

Epacadostat (INCB024360) , a potent and selective competitive inhibitor of IDO1, has been extensively studied in clinical trials.[11][15][16] It binds to the heme-containing active site of the enzyme, effectively blocking the conversion of tryptophan to kynurenine.[11][15] Despite promising early-phase data, a Phase 3 trial in combination with an anti-PD-1 antibody did not meet its primary endpoint.[8]

Navoximod (GDC-0919) is another potent, selective, small-molecule inhibitor of IDO1.[5][17] It has demonstrated dose-dependent decreases in plasma kynurenine levels in clinical studies.[5][17][18][19][20] Similar to Epacadostat, its development in combination with checkpoint inhibitors has faced challenges in demonstrating significant clinical benefit over single-agent therapy.[5]

Indoximod (NLG8189) presents a distinct mechanism of action. It is a tryptophan mimetic that does not directly inhibit the IDO1 enzyme but rather acts downstream to counteract the immunosuppressive effects of tryptophan depletion.[4][14][12][13] It is thought to relieve the suppression of the mTORC1 signaling pathway in T-cells, thereby restoring their function.[14][12][13] This different mechanistic approach may offer advantages in overcoming resistance mechanisms.[21]

Visualizing the IDO1 Pathway and Inhibition

To better understand the therapeutic rationale, the following diagrams illustrate the IDO1 pathway and the points of intervention for different inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Immune_Suppression Immune Suppression IDO1_Enzyme IDO1 Enzyme Tryptophan->IDO1_Enzyme Substrate T_Cell_Inhibition T-Cell Inhibition & Apoptosis Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Catalysis Tryptophan_Depletion Tryptophan Depletion IDO1_Enzyme->Tryptophan_Depletion Kynurenine->T_Cell_Inhibition Treg_Activation Treg Activation Kynurenine->Treg_Activation Tryptophan_Depletion->T_Cell_Inhibition Inhibition_Mechanisms IDO1_Enzyme IDO1 Enzyme Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Blocked by Competitive Inhibitors Tryptophan Tryptophan Tryptophan->IDO1_Enzyme T_Cell_Function T-Cell Function Kynurenine->T_Cell_Function Downstream Effects Counteracted by Pathway Inhibitor Competitive_Inhibitors Competitive Inhibitors (Indole-2-carboxylates, Epacadostat, Navoximod) Competitive_Inhibitors->IDO1_Enzyme Pathway_Inhibitor Pathway Inhibitor (Indoximod) Pathway_Inhibitor->T_Cell_Function

Caption: Mechanisms of action for different classes of IDO1 inhibitors.

Experimental Protocols for IDO1 Inhibitor Evaluation

Accurate and reproducible assessment of IDO1 inhibitors is paramount. Below are standardized protocols for key in vitro assays.

IDO1 Enzyme Kinetic Assay

This assay directly measures the enzymatic activity of purified recombinant IDO1 and the potency of inhibitors.

Principle: The enzymatic reaction converts L-tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The formation of kynurenine can be measured spectrophotometrically by its absorbance at 321 nm. [22] Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

    • Recombinant human IDO1 enzyme.

    • L-tryptophan (substrate) solution in assay buffer.

    • Cofactor solution: Methylene blue, ascorbic acid, and catalase in assay buffer.

    • Test inhibitor compounds dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add assay buffer, cofactor solution, and the test inhibitor at various concentrations.

    • Add the IDO1 enzyme to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the L-tryptophan substrate.

    • Immediately measure the absorbance at 321 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular IDO1 Activity Assay

This assay assesses the ability of an inhibitor to block IDO1 activity within a cellular context, providing insights into cell permeability and off-target effects. [23][24][25] Principle: IFN-γ is used to induce IDO1 expression in a suitable cell line (e.g., SKOV-3 ovarian cancer cells). [23]The activity of IDO1 is determined by measuring the amount of kynurenine secreted into the cell culture medium. [23][25] Step-by-Step Methodology:

  • Cell Culture and IDO1 Induction:

    • Plate SKOV-3 cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with human IFN-γ (e.g., 100 ng/mL) for 24-48 hours. [23]

  • Inhibitor Treatment:

    • Remove the IFN-γ containing medium and replace it with fresh medium containing various concentrations of the test inhibitor.

    • Incubate the cells for a defined period (e.g., 24 hours).

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of trichloroacetic acid to precipitate proteins.

    • Centrifuge to pellet the precipitate and collect the clear supernatant.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to the supernatant. A yellow color will develop in the presence of kynurenine.

    • Measure the absorbance at 480 nm.

    • Quantify the kynurenine concentration using a standard curve prepared with known concentrations of kynurenine.

  • Data Analysis:

    • Calculate the percentage of inhibition of kynurenine production for each inhibitor concentration.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Conclusion

The development of IDO1 inhibitors remains a dynamic area of cancer immunotherapy research. While the clinical journey of first-generation inhibitors like Epacadostat has been challenging, it has provided invaluable insights into the complexities of targeting the IDO1 pathway. The indole-2-carboxylate scaffold represents a promising chemical class for the development of novel IDO1 inhibitors. A thorough understanding of their comparative potency, mechanism of action, and rigorous evaluation using standardized in vitro and in vivo assays are critical for advancing the next generation of these immunomodulatory agents. The distinct downstream mechanism of Indoximod also highlights the potential for alternative strategies to overcome the limitations of direct enzymatic inhibition. Future success in this field will likely depend on the rational design of combination therapies and the identification of predictive biomarkers to select patients who are most likely to benefit from IDO1 pathway inhibition.

References

  • Jung, K. H., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research, 25(11), 3220-3228. [Link]

  • Zimmer, A. S., et al. (2021). Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. Clinical Cancer Research, 27(20), 5486-5490. [Link]

  • Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Epacadostat. [Link]

  • Xu, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112015. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Link]

  • European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]

  • PubMed. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. [Link]

  • Corrado, G., et al. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology, 12, 840524. [Link]

  • Jaspal, K., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Cancer Immunology, Immunotherapy, 65(9), 1051-1061. [Link]

  • Frontiers Media. (n.d.). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. [Link]

  • Nayak-Kapoor, A., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 61. [Link]

  • PubMed. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. [Link]

  • AACR Journals. (2021). IDO Believe in Immunotherapy. [Link]

  • The Journal for ImmunoTherapy of Cancer. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. [Link]

  • Le, T. M., et al. (2021). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers, 13(16), 4056. [Link]

  • PubMed. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. [Link]

  • SpringerLink. (2021). Targeting the IDO1 pathway in cancer: from bench to bedside. [Link]

  • Patsnap. (2024). What is Epacadostat used for?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Promise of IDO1 Inhibition: A Deep Dive into Epacadostat's Role in Cancer Therapy. [Link]

  • Mautino, M. R., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795-6811. [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9437. [Link]

  • Galluzzi, L., et al. (2018). Trial watch: IDO inhibitors in cancer therapy. Oncoimmunology, 7(1), e1377665. [Link]

  • Mautino, M. R., et al. (2018). Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. Frontiers in Immunology, 9, 2093. [Link]

  • AACR Journals. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. [Link]

  • PubMed. (2011). Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors. [Link]

  • MDPI. (2021). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. [Link]

  • Li, Y., et al. (2021). Expression, purification, and kinetic characterization of the human strep-IDO1. Annals of Translational Medicine, 9(12), 990. [Link]

  • Zakharia, Y., et al. (2021). Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma. Journal for ImmunoTherapy of Cancer, 9(6), e002057. [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. [Link]

  • Wang, X., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm, 10(10), 1740-1754. [Link]

  • Royal Society of Chemistry. (2019). Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation. [Link]

  • Royal Society of Chemistry. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. [Link]

  • Frontiers Media. (n.d.). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. [Link]

  • OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. [Link]

Sources

A Comparative Analysis of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate and Structurally Related Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous pharmacologically active agents. Among these, derivatives of indole-2-carboxylic acid have garnered significant attention for their diverse biological activities, including potent anticancer properties. This guide presents a detailed comparative analysis of ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate and its key structural analogs: the parent ethyl 1H-indole-2-carboxylate, and its N-methyl and N-benzyl derivatives. Through an examination of their synthesis, physicochemical properties, and cytotoxic activities, supported by experimental data, we aim to elucidate the critical role of the N-substituent in modulating their therapeutic potential.

Introduction: The Versatility of the Indole-2-Carboxylate Scaffold

The indole ring system is a cornerstone in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and the ability of the indole nitrogen to participate in hydrogen bonding contribute to its promiscuous binding to a variety of biological targets. The ethyl indole-2-carboxylate core, in particular, has been identified as a valuable starting point for the development of inhibitors for enzymes such as indoleamine 2,3-dioxygenase (IDO), HIV-1 integrase, and various kinases, as well as antagonists for the NMDA receptor.[2] The strategic modification of this scaffold, especially at the N1-position of the indole ring, offers a powerful tool to fine-tune the molecule's pharmacological profile. This guide focuses on the comparative effects of introducing a cyanomethyl group versus other common substituents at this position.

Synthesis of this compound and its Analogs

The synthesis of the parent compound, ethyl 1H-indole-2-carboxylate, is typically achieved through the Fischer indole synthesis or by esterification of indole-2-carboxylic acid.[3] The N-substituted analogs, including this compound, are readily prepared from this common intermediate via N-alkylation.

Experimental Protocol: N-Alkylation of Ethyl 1H-indole-2-carboxylate

This protocol describes a general method for the synthesis of N-substituted ethyl indole-2-carboxylates.

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., Bromoacetonitrile for the cyanomethyl derivative, Iodomethane for the methyl derivative, Benzyl bromide for the benzyl derivative)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the respective alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature (or gently heat if necessary) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted ethyl indole-2-carboxylate.

This straightforward and efficient method allows for the generation of a library of N-substituted analogs for comparative biological evaluation.

Caption: General workflow for the N-alkylation of ethyl 1H-indole-2-carboxylate.

Comparative Physicochemical Properties

The nature of the substituent at the N1-position significantly influences the physicochemical properties of the indole-2-carboxylate derivatives, which in turn can affect their absorption, distribution, metabolism, and excretion (ADME) profiles and ultimately their biological activity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP
Ethyl 1H-indole-2-carboxylateC₁₁H₁₁NO₂189.21[4]2.30
Ethyl 1-methyl-1H-indole-2-carboxylateC₁₂H₁₃NO₂203.24[5]2.65
This compound C₁₃H₁₂N₂O₂ 228.25 1.85
Ethyl 1-benzyl-1H-indole-2-carboxylateC₁₈H₁₇NO₂279.334.10

Calculated logP values are estimations and can vary between different software.

The introduction of the cyanomethyl group notably decreases the calculated lipophilicity (logP) compared to the N-methyl and significantly compared to the N-benzyl analog. This increased polarity may influence cell membrane permeability and interaction with biological targets.

Comparative In Vitro Anticancer Activity

Structure-Activity Relationship (SAR) Insights

Studies on various indole-2-carboxamide derivatives have demonstrated that modifications at the N1-position of the indole ring can significantly impact their anticancer potency. For instance, in a series of indole-2-carboxamides evaluated for their antiproliferative activity, the nature of the N-substituent was found to be a critical determinant of cytotoxicity. While a direct comparison with the ethyl ester series is not available, the trends observed in the carboxamide series can provide valuable insights.

The introduction of a small, polar group like the cyanomethyl substituent at the N1-position can influence the molecule's interaction with target proteins. The cyano group can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the electronic properties of the indole ring. This is in contrast to the more lipophilic and sterically larger benzyl group, or the small, electron-donating methyl group.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a standardized method for assessing the cytotoxic effects of the indole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Caption: Workflow for a typical in vitro cytotoxicity MTT assay.

Discussion and Future Perspectives

The comparative analysis of this compound and its analogs underscores the profound impact of N1-substitution on the physicochemical and, by extension, the biological properties of the indole-2-carboxylate scaffold. The introduction of the cyanomethyl group offers a unique combination of polarity and potential for specific interactions that warrants further investigation.

While a direct, side-by-side quantitative comparison of the anticancer activity of these specific ethyl esters is not yet available in the literature, the established importance of the N1-substituent in related indole-2-carboxamides strongly suggests that this compound possesses a distinct pharmacological profile. Future research should focus on a systematic evaluation of a series of N-substituted ethyl indole-2-carboxylates against a broad panel of cancer cell lines to establish a clear and quantitative structure-activity relationship. Such studies will be instrumental in guiding the rational design of more potent and selective anticancer agents based on the versatile indole-2-carboxylate scaffold.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

  • Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties by Cheméo. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. [Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports. [Link]

  • Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Ethyl indole-2-carboxylate | C11H11NO2 | PubChem. [Link]

  • Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

  • The Biological and Pharmacological Potentials of Indole-based Heterocycles. Bentham Science. [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. European Journal of Medicinal Chemistry. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Archiv der Pharmazie. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health. [Link]

  • Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

A Comparative Guide to Validating the Biological Activity of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of the synthesized compound, ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate. We will explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent through a series of robust, well-controlled in vitro assays. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and the scientific rationale behind each experimental choice.

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The unique physicochemical properties of the indole nucleus make it a privileged structure for designing novel therapeutic agents.[1][4] This guide focuses on a specific derivative, this compound, and outlines a systematic approach to compare its biological efficacy against established drugs.

Section 1: Anticancer Activity Evaluation

The uncontrolled proliferation of cells is a hallmark of cancer.[1] Many indole derivatives have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[1][4][5] To assess the cytotoxic potential of this compound, we will employ the widely used MTT assay.

Comparator Compound: Doxorubicin

Doxorubicin, an anthracycline antibiotic, is a well-established chemotherapeutic agent used in the treatment of a wide range of cancers.[6][] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[6][][8][9] This leads to the induction of DNA double-strand breaks and ultimately, apoptosis.[8][10] Doxorubicin's well-characterized cytotoxic effects make it an ideal positive control to benchmark the anticancer activity of our test compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][14] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[11][13]

Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HEK293: Human embryonic kidney cells (as a non-cancerous control to assess selective toxicity).[15]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with serial dilutions of this compound and Doxorubicin (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Data Presentation
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HEK293 IC50 (µM)
This compound
Doxorubicin
Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Compounds prepare_compounds->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Section 2: Antimicrobial Activity Evaluation

The emergence of antimicrobial resistance is a significant global health threat, necessitating the discovery of novel antimicrobial agents.[17] Indole derivatives have been reported to exhibit a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[2][3][17][18][19] We will assess the antimicrobial potential of this compound using the broth microdilution method to determine the minimum inhibitory concentration (MIC).

Comparator Compound: Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[20][21] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[20][22][23][24] This leads to the inhibition of cell division and ultimately bacterial cell death.[20] Ciprofloxacin's well-established and broad-spectrum activity makes it an excellent positive control for this study.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[25][26][27]

Microbial Strains:

  • Gram-positive: Staphylococcus aureus (ATCC 29213)

  • Gram-negative: Escherichia coli (ATCC 25922)

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound and Ciprofloxacin in a 96-well microtiter plate containing MHB.[27]

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[25][26]

Expected Data Presentation
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound
Ciprofloxacin
Visualizing the Experimental Workflow

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_inoculum Prepare Bacterial Inoculum inoculate_plate Inoculate 96-well Plate prepare_inoculum->inoculate_plate serial_dilutions Prepare Serial Dilutions of Compounds serial_dilutions->inoculate_plate incubate_24h Incubate for 18-24 hours inoculate_plate->incubate_24h determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate_24h->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Section 3: Anti-inflammatory Activity Evaluation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Many indole derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[28][29][30][31][32] We will investigate the anti-inflammatory potential of this compound by assessing its ability to inhibit COX-1 and COX-2 enzymes.

Comparator Compound: Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[33][34][35] COX-2 is primarily responsible for the synthesis of prostaglandins that mediate pain and inflammation.[34][36] By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[35][36] Its well-defined selective COX-2 inhibition makes it an appropriate positive control.

Experimental Protocol: COX Inhibition Assay

The COX inhibitor screening assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid by COX produces prostaglandin G2 (PGG2), which is then reduced to PGH2. This process involves a peroxidase-mediated reaction that can be monitored using a colorimetric or fluorometric probe.

Enzymes:

  • Ovine COX-1

  • Human recombinant COX-2

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, cofactor solution, and a fluorometric probe solution (e.g., Amplex™ Red).[37]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX enzyme (either COX-1 or COX-2) to the assay buffer. Then, add serial dilutions of this compound and Celecoxib. Include a no-inhibitor control. Pre-incubate for 10 minutes at 37°C.[38]

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (excitation ~535 nm, emission ~587 nm).[39]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value for both COX-1 and COX-2 inhibition. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Expected Data Presentation
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound
Celecoxib
Visualizing the Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes (Stomach lining protection, platelet aggregation) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Test_Compound This compound Test_Compound->COX1 Inhibition? Test_Compound->COX2 Inhibition? Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Inhibition of the COX pathway by the test compound and Celecoxib.

References

  • National Center for Biotechnology Information. (n.d.). Celecoxib. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]

  • Wikipedia. (2024). Ciprofloxacin. Retrieved from [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews, 22(4), 690-708. Retrieved from [Link]

  • Creative Biolabs. (2024). Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. Retrieved from [Link]

  • Wikipedia. (2024). Doxorubicin. Retrieved from [Link]

  • Wikipedia. (2024). Celecoxib. Retrieved from [Link]

  • Yıldırım, S., Göktaş, O., & Ülker, S. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 23(11), 2949. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Retrieved from [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • Carvalho, C., Santos, R. X., Cardoso, S., Correia, S., Oliveira, P. J., Santos, M. S., & Moreira, P. I. (2009). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 1(1), 105-120. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Ciprofloxacin Hydrochloride?. Retrieved from [Link]

  • Al-Tawfiq, J. A. (2020). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Global Antimicrobial Resistance, 22, 12-19. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). Retrieved from [Link]

  • Chemical Science Review and Letters. (2013). Indole as a Core Anti-Inflammatory Agent- A Mini Review. Retrieved from [Link]

  • Lecturio. (n.d.). Ciprofloxacin: Pharmacology, Adverse Effects, Contraindications and Dosage. Retrieved from [Link]

  • Wikipedia. (2024). Antibiotic sensitivity testing. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Celecoxib?. Retrieved from [Link]

  • Bentham Science. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • IntechOpen. (2022). Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of doxorubicin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of some indole derivatives showing anticancer activity. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Retrieved from [Link]

  • Bentham Science. (2022). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Retrieved from [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • American Society for Microbiology. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Retrieved from [Link]

  • Cuestiones de Fisioterapia. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ChemRxiv. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Retrieved from [Link]

  • MDPI. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Retrieved from [Link]

  • MDPI. (2022). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Imperative of Selectivity

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1] From anti-inflammatory agents like indomethacin to a new generation of kinase inhibitors for cancer therapy, the versatility of the indole scaffold is well-established.[2][3] Our focus here is on a specific derivative, ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate (ECIC), a molecule with the characteristic indole-2-carboxylate framework. While the specific biological targets of ECIC are not extensively documented in public literature, its structural motifs suggest a potential for interaction with various biological macromolecules.

In drug discovery, efficacy is only one side of the coin; the other, equally critical side is safety. A significant contributor to adverse drug reactions is off-target activity, where a compound interacts with proteins other than its intended therapeutic target. This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities like ECIC. We will use a hypothetical scenario where ECIC is being investigated as a potential kinase inhibitor to illustrate a systematic, multi-tiered approach to profiling its selectivity. This guide is intended for researchers, scientists, and drug development professionals dedicated to the rigorous preclinical assessment of small molecules.

Hypothetical Target and Comparator Compounds

Based on the prevalence of indole derivatives as kinase inhibitors, we will proceed with the hypothesis that ECIC is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a target in oncology.[4]

To provide a meaningful comparison, we will assess ECIC against two well-characterized indole-based compounds:

  • Indirubin-3'-monoxime: A well-known pan-kinase inhibitor with activity against multiple CDKs and Glycogen Synthase Kinase 3 (GSK-3).

  • Axitinib: A potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), which also contains an indole core.

This selection allows us to compare ECIC's hypothetical selectivity against a non-selective inhibitor and a more targeted agent within the same structural class.

A Tiered Approach to Cross-Reactivity Profiling

A robust cross-reactivity assessment is not a single experiment but a staged process that moves from broad, high-throughput screening to more focused, quantitative assays. This approach optimizes resource allocation by eliminating non-selective compounds early in the discovery pipeline.

G cluster_0 Tier 1: Broad Kinase Panel Screening cluster_1 Tier 2: Dose-Response and IC50 Determination cluster_2 Tier 3: Orthogonal & Cellular Assays cluster_3 Decision Point T1_A Primary Screen: ECIC @ 1µM against a panel of 100 kinases T1_B Data Analysis: Identify kinases with >50% inhibition T1_A->T1_B T2_A Select 'hit' kinases from Tier 1 T1_B->T2_A Progress promising candidates T2_B Perform 10-point dose-response assays T2_A->T2_B T2_C Calculate IC50 values for ECIC and comparators T2_B->T2_C T3_A Confirm binding with a label-free method (e.g., SPR) T2_C->T3_A Confirm direct interaction T3_B Assess target engagement in a cellular context T3_A->T3_B Decision Evaluate Selectivity Profile: Proceed to in-vivo studies or redesign? T3_B->Decision G cluster_workflow ADP-Glo™ Kinase Assay Workflow A 1. Add Kinase/Substrate to well B 2. Add Compound (ECIC) A->B C 3. Add ATP (Start Reaction) B->C D 4. Incubate 60 min C->D E 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E F 6. Incubate 40 min E->F G 7. Add Kinase Detection Reagent (ADP -> ATP -> Light) F->G H 8. Incubate 30 min G->H I 9. Read Luminescence H->I

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a framework for a label-free, real-time analysis of the binding between ECIC and its target kinases.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte (ECIC) flows over an immobilized ligand (kinase). This allows for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Step-by-Step Methodology:

  • Chip Preparation: Covalently immobilize the purified kinase (e.g., CDK2, CDK5) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Compound Preparation: Prepare a dilution series of ECIC in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Analysis:

    • Inject the different concentrations of ECIC over the sensor chip surface at a constant flow rate.

    • Record the sensorgram, which shows the binding response over time (association phase).

    • After the injection, flow running buffer over the chip to monitor the dissociation of the compound (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

    • A lower KD value indicates a higher binding affinity.

Table 3: Hypothetical SPR Binding Affinity Data (KD)

Target KinaseECIC (KD, nM)Interpretation
CDK225Confirms strong, direct binding.
CDK5210Confirms weaker, but direct off-target binding.
Albumin (Negative Control)No BindingDemonstrates lack of non-specific binding.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity of a novel indole derivative, this compound, within a hypothetical kinase inhibitor discovery program. Our illustrative data suggests that while ECIC is a potent CDK2 inhibitor, it exhibits cross-reactivity with other CDK family members and GSK-3β.

The decision to advance a compound with such a profile depends on several factors:

  • Therapeutic Window: Is there a concentration at which ECIC can inhibit CDK2 in a cellular or in-vivo model without significantly engaging its off-targets?

  • Off-Target Biology: Is the inhibition of CDK5 or GSK-3β likely to cause adverse effects or could it potentially contribute to the therapeutic effect (polypharmacology)?

This comparative guide underscores the necessity of early and comprehensive cross-reactivity profiling. By employing a tiered approach—from broad screening to detailed biophysical and cellular characterization—researchers can make informed decisions, mitigate the risk of late-stage failures, and ultimately develop safer and more effective medicines. The methodologies and principles described herein provide a robust framework for the preclinical evaluation of any novel small molecule.

References

  • Wan, Y., Li, Y., Yan, C., Yan, M., & Tang, Z. (2019). Indole: A privileged scaffold for the design of anti-cancer agents. European Journal of Medicinal Chemistry, 183, 111691. [Link]

  • Kaur, K., & Jaitak, V. (2019). Recent development in indole derivatives as anticancer agents for breast cancer. Anti-Cancer Agents in Medicinal Chemistry, 19(8), 962-983. [Link]

  • Madhumitha, G., & Singh, P. (2014). Indole as a Core Anti-Inflammatory Agent- A Mini Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(4), 849-855. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved January 14, 2026, from [Link]

  • Asati, V., Bhupal, R., Bhattacharya, S., Kaur, K., Gupta, G. D., Pathak, A., & Mahapatra, D. K. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole-2-Carboxylate Scaffold as a Privileged Structure

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic compounds with significant pharmacological properties.[1][2][3] Its unique aromatic and electronic characteristics allow it to interact with a multitude of biological targets, leading to diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[3][4][5]

This guide focuses on a specific, promising class of indole derivatives: ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate analogs . We will dissect the structure-activity relationship (SAR) of this scaffold by systematically exploring how chemical modifications at distinct positions influence biological activity. By comparing these analogs to alternatives and providing supporting experimental data, this guide aims to furnish researchers with the insights needed to rationally design next-generation therapeutic agents based on this versatile framework.

The Core Molecular Framework

The foundational structure of this compound presents several key regions ripe for chemical modification to modulate its pharmacological profile. Understanding the role of each component is critical for targeted drug design.

Core_Scaffold cluster_0 This compound cluster_1 Key Modification Points Indole Indole N1 N1-Substituent (Cyanomethyl Group) C2 C2-Substituent (Ethyl Carboxylate) Ring Indole Ring (Positions C4-C7) C3 C3-Position p1 p1->N1 p2 p2->C2 p3 p3->Ring p4 p4->C3

Caption: Core structure with key modification points.

Structure-Activity Relationship (SAR) Analysis

Part 1: The N1-Substituent - Role of the Cyanomethyl Group

The substituent at the N1 position of the indole ring is crucial for modulating potency and selectivity. While extensive SAR studies specifically on the N1-cyanomethyl group are emerging, we can infer its significance by comparing it with other N1-substituents like benzyl and alkyl groups.[6]

The cyanomethyl group (-CH₂CN) possesses distinct features:

  • Electronic Profile: The nitrile moiety is strongly electron-withdrawing, which can influence the electron density of the entire indole ring system and its ability to participate in π-π stacking or cation-π interactions.

  • Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, potentially forming key interactions within a target's active site.

  • Size and Flexibility: The methylene spacer provides rotational flexibility, allowing the cyano group to orient itself optimally for binding, while maintaining a relatively small steric footprint compared to larger groups like benzyl.

In studies of N-substituted indole-2-carboxamides, N-benzyl groups were utilized to explore the impact of aromatic interactions.[6] The choice of a smaller, polar group like cyanomethyl suggests a different binding hypothesis, likely involving more specific polar contacts rather than broad hydrophobic interactions. Modifications at this position, such as altering the linker length (e.g., cyanoethyl) or replacing the cyano group with other polar moieties (e.g., -CH₂CONH₂, -CH₂OH), would be a logical next step in lead optimization.

Part 2: The C2-Moiety - Ester, Carboxylic Acid, or Carboxamide?

The ethyl carboxylate group at the C2 position is a frequent starting point in drug discovery, but its role is highly dependent on the biological target.

  • Ester as a Prodrug: For many biological targets, particularly viral enzymes like HIV-1 integrase, the free carboxylic acid is the bioactive form.[7] The indole-2-carboxylic acid can chelate divalent metal ions (e.g., Mg²⁺) in the enzyme's active site, which is essential for inhibitory activity. In these cases, the ethyl ester acts as a prodrug, improving cell permeability and bioavailability, before being hydrolyzed in vivo to the active carboxylate.[7]

  • Amide as a Stable Alternative: In other contexts, such as anticancer agents or CB1 receptor modulators, the C2 position is functionalized as a carboxamide (-CONH-R).[5][8] This modification offers greater stability against hydrolysis and provides a vector for introducing additional chemical diversity to explore new binding pockets.

Table 1: Comparison of C2-Functional Groups on Biological Activity

Parent Scaffold C2-Functional Group Biological Target Key Finding Reference
Indole Ethyl Carboxylate HIV-1 Integrase Low to no activity observed for the esterified compounds. [7]
Indole Carboxylic Acid HIV-1 Integrase Activity was obviously enhanced; required for chelation. [7]
Indole Carboxamide M. tuberculosis Potent activity (MIC = 0.32 μM) with minimal cytotoxicity. [8]

| Thiazolyl-Indole | Carboxamide | Anticancer (Kinases) | Exceptional cytotoxicity against various cancer cell lines. |[9][10] |

Part 3: Modifications on the Indole Benzene Ring (C4-C7)

Substitutions on the carbocyclic portion of the indole nucleus are a primary strategy for fine-tuning potency, selectivity, and pharmacokinetic properties.

  • C4 and C6 Positions: The introduction of halogenated benzene rings at the C6 position has been shown to significantly enhance potency in HIV-1 integrase inhibitors. This is attributed to effective π–π stacking interactions with viral DNA.[6][7] Similarly, placing an acetamido group at C6 yielded potent dual inhibitors of IDO1 and TDO.[2] The presence of alkyloxy groups at the C4-position has also been explored in antiviral compounds.[11]

  • C5 and C7 Positions: Halogenation at the C5 and C7 positions, often with chlorine, is a common strategy in developing indole-based antagonists for glycine binding sites and in precursors for antitubercular agents.[8][9] These substitutions can alter the electronic landscape of the scaffold and provide additional points of contact with the receptor.

Table 2: Summary of SAR for Substitutions on the Indole Ring

Position Substituent Biological Target Effect on Activity (IC₅₀/EC₅₀/MIC) Reference
C6 Halogenated Benzene HIV-1 Integrase Significant increase in potency (IC₅₀ = 3.11 μM). [7]
C6 Acetamido IDO1/TDO Potent dual inhibition (IC₅₀ = 1.17 μM for IDO1). [2]
C5 Chloro CB1 Receptor Key feature in a series of allosteric modulators. [5]
C4, C6 Dichloro Glycine Binding Site Part of a highly potent antagonist (pKi = 8.5). [9]

| C6 | Dimethylamino | Antiviral (Influenza A) | Moderate activity (IC₅₀ values around 8-10 μmol/L). |[11] |

SAR_Summary cluster_0 SAR Trends on the Indole-2-Carboxylate Scaffold cluster_1 Key Findings Indole_SAR Indole_SAR N1 N1: Small polar groups (e.g., -CH₂CN) can form specific H-bond interactions. C2 C2: Ester often a prodrug. Free acid (-COOH) is critical for targets requiring metal chelation (e.g., HIV Integrase). C6 C6: Halogens or aromatic groups can enhance potency via π-π stacking. C5_C7 C5/C7: Halogenation tunes electronics and potency. p1 p1->N1 p2 p2->C2 p3 p3->C6 p4 p4->C5_C7

Caption: Summary of key structure-activity relationships.

Experimental Protocols & Methodologies

General Synthesis of this compound

This protocol is based on established N-alkylation methods for indole derivatives.[12]

Objective: To synthesize the title compound via N-alkylation of ethyl indole-2-carboxylate.

Materials:

  • Ethyl indole-2-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Bromoacetonitrile

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl indole-2-carboxylate.

  • Deprotonation: Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise over 10 minutes.

  • Reaction Incubation: Allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium salt of the indole will be observed.

  • Alkylation: Add bromoacetonitrile dropwise to the reaction mixture at room temperature.

  • Heating: Heat the reaction mixture to 60-65 °C and stir for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Synthesis_Workflow start Ethyl Indole-2-carboxylate step1 1. Add NaH in DMF at 0°C 2. Stir 30 min at RT start->step1 intermediate Indole Anion Intermediate step1->intermediate step2 Add Bromoacetonitrile, Heat to 65°C intermediate->step2 product Crude Product step2->product step3 Aqueous Work-up & Extraction product->step3 step4 Purification (Column Chromatography) step3->step4 final Pure Target Compound step4->final

Caption: Workflow for the synthesis of the title compound.

Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is adapted from methodologies used to evaluate indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.[7]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against the strand transfer activity of HIV-1 integrase.

Principle: This is a fluorescence-based assay. The integrase enzyme integrates a donor DNA substrate into a target DNA substrate. The assay measures the inhibition of this process. The test compounds are first hydrolyzed to their carboxylic acid form to assess their true inhibitory potential.

Procedure:

  • Compound Preparation (Hydrolysis): Prepare stock solutions of the ethyl ester analogs in DMSO. For the assay, hydrolyze the esters to their corresponding carboxylic acids using a standard saponification method (e.g., LiOH in THF/H₂O) followed by neutralization. Prepare serial dilutions of the resulting carboxylic acids.

  • Reaction Mixture: In a 96-well plate, add the following components in order:

    • Assay buffer (containing MOPS, DTT, and MnCl₂ or MgCl₂).

    • Serial dilutions of the hydrolyzed test compound or control inhibitor (e.g., Raltegravir).

    • Recombinant HIV-1 integrase enzyme.

    • A pre-annealed donor-target DNA substrate complex labeled with a fluorophore and a quencher.

  • Incubation: Incubate the plate at 37 °C for 60-90 minutes to allow the strand transfer reaction to proceed.

  • Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths. Successful strand transfer leads to a conformational change that increases fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable platform for the development of novel therapeutics. The structure-activity relationship is dictated by a delicate interplay between the substituents at the N1, C2, and C4-C7 positions.

Key takeaways for future design include:

  • The C2-carboxylate is often essential for activity against metalloenzymes, and prodrug strategies using the ethyl ester are viable. For other targets, stable C2-carboxamides offer more versatility.

  • The N1-cyanomethyl group offers a unique combination of polarity and size, suggesting that exploration of other small, polar, hydrogen-bonding substituents at this position could be fruitful.

  • Halogenation and the introduction of aromatic systems on the indole's benzene ring (especially at C5 and C6) are proven strategies to enhance potency through electronic modulation and additional molecular interactions like π-π stacking.

Future research should focus on synthesizing a focused library of analogs to systematically probe these positions. For instance, varying the N1-substituent while keeping an optimal C6-aryl group constant would clarify the specific role of the N1-position in binding. Such studies, grounded in the principles outlined in this guide, will pave the way for the discovery of potent and selective clinical candidates.

References

  • Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

  • Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. [Link]

  • The Biological and Pharmacological Potentials of Indole-based Heterocycles. Bentham Science. [Link]

  • Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E. [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Archiv der Pharmazie. [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • New synthetic method for indole-2-carboxylate and its application to the total synthesis of duocarmycin SA. Tetrahedron Letters. [Link]

  • 1-(cyanomethyl)-1h-indole-2-carboxylic acid. PubChem. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Indole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic compounds with significant pharmacological activities.[1][2] Its unique electronic properties and ability to form key interactions, such as hydrogen bonds and π–π stacking with protein targets, make it a versatile building block in drug discovery.[3] This guide provides a comparative analysis of the in vivo efficacy of several indole-based enzyme inhibitors, focusing on their performance in preclinical animal models for diseases such as cancer and neurodegenerative disorders. We will delve into the experimental data that supports their development, compare their performance against established standards, and provide detailed methodologies to ensure scientific rigor and reproducibility.

This guide is intended for researchers, scientists, and drug development professionals. It aims to offer not just data, but also the underlying scientific rationale for experimental design, thereby providing a comprehensive resource for evaluating and selecting promising therapeutic candidates.

Comparative In Vivo Efficacy of Indole-Based Inhibitors

The therapeutic potential of indole derivatives has been explored against a wide array of enzyme targets.[1] This section compares the in vivo efficacy of inhibitors targeting three critical enzyme classes: Histone Deacetylases (HDACs), Indoleamine 2,3-Dioxygenase (IDO), and Protein Kinases.

Targeting Histone Deacetylases (HDACs)

HDACs are crucial regulators of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy.[4] Several indole-based HDAC inhibitors have demonstrated significant preclinical efficacy.

Rationale for Model Selection: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are standard for evaluating anticancer drug efficacy.[5] They allow for the direct assessment of a compound's effect on human tumor growth in a living system.[6] The choice of the HepG2 (liver cancer) or HCT116 (colon cancer) cell line is dictated by the desire to test the inhibitor against specific, well-characterized cancer types.

InhibitorTarget(s)Animal ModelDosing RegimenKey Efficacy ResultsReference Compound
Compound I13 HDAC1, HDAC3, HDAC6HepG2 Xenograft (Athymic Mice)50 mg/kg/daySignificant tumor growth inhibition.SAHA (Vorinostat)
Compound 4o HDAC1, HDAC6HCT116 Xenograft (Mouse Model)Not SpecifiedDemonstrated better in vivo efficacy than SAHA.SAHA (Vorinostat)

Analysis of Efficacy: Compound I13 , an indole-3-butyric acid derivative, showed potent tumor growth inhibition in a HepG2 xenograft model at a dose of 50 mg/kg/day.[7] Notably, this efficacy was achieved at a lower dose compared to the established HDAC inhibitor SAHA (Vorinostat), which required 100 mg/kg/day for a similar effect, suggesting a potentially better therapeutic window for I13.[7] The mechanism was linked to the induction of apoptosis.[7]

Similarly, Compound 4o , a substituted indole-based hydroxamic acid, also demonstrated superior in vivo efficacy compared to SAHA in an HCT116 xenograft mouse model.[4][8] In addition to inhibiting tumor growth, Compound 4o was shown to increase the acetylation of histone H3 in a dose-dependent manner and induce cell cycle arrest and apoptosis.[4]

Targeting Indoleamine 2,3-Dioxygenase (IDO) in Immuno-Oncology

IDO1 is a critical immune-regulatory enzyme that plays a role in tumor immune evasion by catalyzing tryptophan metabolism.[9][10] Its inhibition is a key strategy in cancer immunotherapy.

Rationale for Model Selection: The B16 melanoma model, particularly one engineered to secrete GM-CSF, is highly immunogenic and suitable for testing immunotherapies.[11] The model allows for the evaluation of an inhibitor's ability to restore an effective anti-tumor immune response. Measuring kynurenine levels serves as a direct pharmacodynamic biomarker of IDO1 inhibition.[9][11]

InhibitorTarget(s)Animal ModelDosing RegimenKey Efficacy & Pharmacodynamic ResultsReference Compound
Compound 5l IDO1GM-CSF-secreting B16 MelanomaDose-dependent>50% decrease in plasma kynurenine levels; dose-dependent tumor growth inhibition.N/A
Epacadostat IDO1CT26 Colon CarcinomaDose-dependentUp to 57% tumor growth control; 78-87% decrease in kynurenine levels.N/A

Analysis of Efficacy: Compound 5l , a hydroxyamidine-based indole derivative, demonstrated potent pharmacodynamic activity in mice, significantly decreasing plasma kynurenine levels.[11][12] This target engagement translated to dose-dependent efficacy in a B16 melanoma model, validating IDO1 as a viable therapeutic target.[11]

Epacadostat , one of the most clinically advanced IDO1 inhibitors, showed significant, dose-dependent tumor growth control in a CT26 tumor-bearing mouse model.[9] This anti-tumor activity was directly correlated with a substantial reduction in kynurenine levels in the tumor, plasma, and draining lymph nodes, confirming its mechanism of action in vivo.[9] Although a Phase III trial of epacadostat in combination with pembrolizumab did not meet its primary endpoint, the preclinical data robustly supports the potent in vivo activity of the compound.[10]

Targeting Protein Kinases

Protein kinases are fundamental in cellular signaling, and their dysregulation is a hallmark of cancer. The indole scaffold is prevalent in many kinase inhibitors.[3][13]

Rationale for Model Selection: As with HDAC inhibitors, xenograft models are the workhorse for assessing kinase inhibitor efficacy against cancer. The choice of cell lines (e.g., Panc-1 for pancreatic cancer, MCF-7 for breast cancer) is based on the specific kinases overexpressed or mutated in those cancers, ensuring the model is relevant to the inhibitor's proposed mechanism.[14][15]

InhibitorTarget(s)Animal ModelKey Efficacy Results (In Vitro Potency)
Compound Va EGFR, BRAFV600EN/A (in vivo studies pending)Potent antiproliferative activity (GI50: 26-86 nM); Strong EGFR inhibition (IC50: 71 nM).
Compound 5 PI3K-α, CDK2, AKT-1, EGFRN/A (in vivo studies pending)Most potent of series against MCF-7 cells (IC50: 2.73 µM); Significant apoptosis induction.

Analysis of Efficacy: While detailed in vivo data for these specific compounds is emerging, their potent in vitro profiles justify their inclusion as promising candidates for future animal studies. Compound Va , an indole-2-carboxamide, showed strong dual inhibitory potential against EGFR and BRAFV600E, key drivers in many cancers.[14] Its low nanomolar antiproliferative activity against multiple cancer cell lines suggests it is a strong candidate for in vivo testing.[14]

Compound 5 , an indolyl-hydrazone, emerged as a potent inhibitor of breast cancer cells, with an IC50 value three-fold more potent than the standard drug staurosporine.[16] Its ability to significantly induce apoptosis and inhibit multiple kinases, particularly PI3K-α, highlights its potential as a multi-targeted agent, a strategy often beneficial in overcoming resistance.[16]

Methodologies & Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy studies, standardized and detailed protocols are essential.

General Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the efficacy of an enzyme inhibitor in a preclinical cancer model.

G cluster_0 Preparation Phase cluster_1 Treatment Phase cluster_2 Analysis Phase A 1. Cell Culture (e.g., HCT116, HepG2) B 2. Animal Acclimation (e.g., Athymic Nude Mice) A->B C 3. Tumor Implantation (Subcutaneous Injection) B->C D 4. Tumor Growth Monitoring (to ~100-200 mm³) C->D E 5. Animal Randomization (Vehicle vs. Treatment Groups) D->E F 6. Drug Administration (e.g., Oral Gavage, IP Injection) E->F G 7. Daily Monitoring (Tumor Volume, Body Weight, Health) F->G H 8. Study Endpoint (Pre-defined Tumor Size or Time) G->H I 9. Tissue Collection (Tumor, Plasma, Organs) H->I J 10. Data Analysis (TGI%, Statistics, Biomarkers) I->J K 11. Final Report & Conclusion J->K

Caption: Standard workflow for a xenograft mouse model efficacy study.

Detailed Protocol: Subcutaneous Xenograft Tumor Model

This protocol describes the establishment and execution of an in vivo efficacy study using a human cancer cell line xenograft model, a cornerstone for preclinical oncology research.[5][17]

Objective: To evaluate the anti-tumor efficacy of an indole-based enzyme inhibitor compared to a vehicle control.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Immunocompromised mice (e.g., Athymic Nude, 6-8 weeks old)

  • Growth medium and supplements

  • Matrigel or similar basement membrane matrix

  • Test compound (inhibitor) and vehicle solution

  • Dosing equipment (e.g., gavage needles, syringes)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation:

    • Culture HCT116 cells under standard conditions until they reach 70-80% confluency.

    • Harvest cells using trypsin and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth and Monitoring:

    • Allow tumors to grow. Begin measuring tumor volume 2-3 times per week using calipers once they become palpable.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization and Treatment:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Inhibitor low dose, Inhibitor high dose; n=8-10 mice/group).

    • Begin daily administration of the test compound or vehicle via the predetermined route (e.g., oral gavage).

    • Monitor body weight and general health status daily as an indicator of toxicity.[6]

  • Endpoint and Analysis:

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and collect blood/tissues for pharmacodynamic or biomarker analysis (e.g., measuring histone acetylation or kynurenine levels).

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Signaling Pathway: IDO1-Mediated Immune Suppression

The following diagram illustrates the mechanism by which IDO1 suppresses the immune system and how its inhibition can restore anti-tumor immunity.

G cluster_0 Tumor Microenvironment cluster_1 Immune Cell Effects Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by TCell T-Cell Tryptophan->TCell Essential for Proliferation Kynurenine Kynurenine Kynurenine->TCell Induces Anergy/Apoptosis Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation IDO1->Kynurenine TumorCell Tumor Cell / APC TumorCell->IDO1 Expresses Treg->TCell Suppresses Inhibitor Indole-Based IDO1 Inhibitor Inhibitor->IDO1 Blocks

Caption: IDO1 pathway and the effect of its inhibition on T-cells.

Conclusion and Future Perspectives

Indole-based enzyme inhibitors represent a rich and diverse class of therapeutic agents with demonstrated in vivo efficacy across multiple disease-relevant targets. Compounds targeting HDACs and IDO1 have shown significant anti-tumor activity in well-established preclinical models, often outperforming existing standards. The continued exploration of indole derivatives against protein kinases also holds immense promise.

The success of these compounds in preclinical settings underscores the value of the indole scaffold in drug design. Future efforts should focus on optimizing pharmacokinetic properties to enhance oral bioavailability and brain penetration where necessary (e.g., for neurodegenerative diseases), and on exploring combination therapies to overcome resistance mechanisms. As our understanding of disease biology deepens, the versatility of the indole nucleus will undoubtedly continue to yield novel and effective enzyme inhibitors for a wide range of human diseases.[18]

References
  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of potent competitive inhibitors of indoleamine 2,3-dioxygenase with in vivo pharmacodynamic activity and efficacy in a mouse melanoma model. (2009). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Preclinical Models in Cancer Research: Essential Tools for Drug Development and Therapy Testing. (n.d.). Bimake. Retrieved from [Link]

  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (2023). MDPI. Retrieved from [Link]

  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (2021). PubMed. Retrieved from [Link]

  • Mouse Models of Cancer Study. (2023). JoVE. Retrieved from [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved from [Link]

  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2024). Cureus. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. (2022). ResearchGate. Retrieved from [Link]

  • Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. (2021). Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]

  • Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. (2009). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Contilisant+Tubastatin A Hybrids: Polyfunctionalized Indole Derivatives as New HDAC Inhibitor-Based Multitarget Small Molecules with In Vitro and In Vivo Activity in Neurodegenerative Diseases. (2024). ACS Chemical Neuroscience. Retrieved from [Link]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2020). RSC Medicinal Chemistry. Retrieved from [Link]

  • Histone deacetylase inhibition modulates indoleamine 2,3-dioxygenase–dependent DC functions and regulates experimental graft-versus-host disease in mice. (2008). The Journal of Clinical Investigation. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules. Retrieved from [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. Retrieved from [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). MDPI. Retrieved from [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2021). Bentham Science. Retrieved from [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Pharmacokinetic and Pharmacodynamic Properties of Indole-3-carbinol in Experimental Focal Ischemic Injury. (2022). European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (2021). MDPI. Retrieved from [Link]

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... (2021). Scientific Reports. Retrieved from [Link]

  • Monovalent Pseudo-Natural Products Boost IDO1 Degradation. (2026). Bioengineer.org. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide: Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound, ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate, against established drugs. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a clear structure for data analysis and visualization. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this indole derivative.

Introduction: The Therapeutic Promise of Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique chemical properties allow for diverse functionalization, leading to a wide array of pharmacological activities. This compound is a synthetic indole derivative with a potentially unique substitution pattern that warrants investigation. The cyanomethyl group at the N1 position and the ethyl carboxylate at the C2 position may confer novel pharmacological properties compared to existing indole-based drugs.

To rigorously assess its potential, a systematic benchmarking study against well-characterized drugs is essential. This guide will outline a potential workflow, starting from a hypothesized mechanism of action based on structural similarities to known drug classes and progressing through in vitro and cell-based assays.

Part 1: Hypothetical Target and Comparator Selection

Given the prevalence of the indole scaffold in anti-inflammatory and anticancer agents, we will hypothesize that this compound may exhibit activity in these therapeutic areas.

  • Hypothesized Target Class: Cyclooxygenase (COX) enzymes, key mediators of inflammation.

  • Comparator Drugs:

    • Indomethacin: A well-established non-steroidal anti-inflammatory drug (NSAID) containing an indole core, known to inhibit COX-1 and COX-2.[1][2]

    • Celecoxib: A selective COX-2 inhibitor, representing a more targeted therapeutic approach.[3][4]

This selection allows for a multi-faceted comparison, evaluating both non-selective and selective COX inhibition.

Part 2: Experimental Benchmarking Workflow

A structured, multi-tiered approach is crucial for a thorough evaluation.

In Vitro Enzyme Inhibition Assays: Targeting COX-1 and COX-2

Rationale: The foundational step in characterizing a potential anti-inflammatory compound is to assess its direct interaction with the target enzymes. Indomethacin is a non-selective inhibitor of both COX-1 and COX-2, while celecoxib is highly selective for COX-2.[1][4] This assay will determine the inhibitory potency (IC50) of this compound against both COX isoforms, providing a direct comparison to our reference compounds.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.[5][6]

  • Reagent Preparation:

    • Prepare a stock solution of this compound, indomethacin, and celecoxib in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and reference drugs to generate a concentration-response curve.

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided assay buffer.

    • Prepare a solution of arachidonic acid (the substrate) and a colorimetric or fluorometric probe.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.[7]

    • Add the various concentrations of the test compound, reference drugs, or vehicle control to the appropriate wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.[7]

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.[7]

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).[7]

    • Stop the reaction by adding a stop solution (e.g., HCl).[7]

    • Measure the product formation using a plate reader at the appropriate wavelength for the chosen probe.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compounds.

    • Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Workflow for In Vitro COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solutions of test compound and controls P2 Prepare serial dilutions P3 Reconstitute COX-1 and COX-2 enzymes P4 Prepare substrate and probe solutions A1 Dispense buffer, heme, and enzyme into 96-well plate P4->A1 A2 Add test compounds and controls A1->A2 A3 Pre-incubate for inhibitor binding A2->A3 A4 Initiate reaction with arachidonic acid A3->A4 A5 Incubate at 37°C A4->A5 A6 Stop reaction A5->A6 A7 Read plate A6->A7 D1 Calculate % inhibition A7->D1 D2 Generate dose-response curves D1->D2 D3 Determine IC50 values D2->D3

Caption: Workflow for the in vitro COX inhibition assay.

Cell-Based Assays: Quantifying Prostaglandin E2 Production

Rationale: To assess the compound's activity in a more physiologically relevant context, a cell-based assay is essential. This assay measures the production of prostaglandin E2 (PGE2), a key inflammatory mediator produced downstream of COX activity.[8] We will use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) to induce an inflammatory response and COX-2 expression.

Experimental Protocol: Cell-Based PGE2 Production Assay

This protocol is based on standard methods for measuring PGE2 in cell culture supernatants.[9][10]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, indomethacin, celecoxib, or vehicle control for a pre-determined time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and PGE2 production.

    • Incubate for a further 24 hours.

  • PGE2 Measurement (ELISA):

    • Collect the cell culture supernatants.

    • Quantify the concentration of PGE2 in the supernatants using a commercially available ELISA kit.

    • The assay is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for binding to a specific antibody.[10]

    • The amount of bound HRP-labeled PGE2 is inversely proportional to the amount of PGE2 in the sample.

    • A standard curve is generated using known concentrations of PGE2 to determine the concentration in the samples.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compounds.

    • Determine the IC50 values for the inhibition of PGE2 production.

Signaling Pathway of COX-Mediated Inflammation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGs Prostaglandins (e.g., PGE2) PGH2->PGs Prostaglandin Synthases Inflammation Inflammation Pain Fever PGs->Inflammation Indomethacin Indomethacin Indomethacin->COX Inhibits Celecoxib Celecoxib Celecoxib->COX Selectively Inhibits COX-2 Test_Compound Ethyl 1-(cyanomethyl)- 1H-indole-2-carboxylate Test_Compound->COX Hypothesized Inhibition

Sources

"head-to-head comparison of different synthesis routes for indole-2-carboxylates"

Author: BenchChem Technical Support Team. Date: January 2026

<-33> A Head-to-Head Comparison of Synthesis Routes for Indole-2-Carboxylates: A Senior Application Scientist's Guide

Indole-2-carboxylates are pivotal structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The selection of a synthetic route is a critical decision dictated by factors such as substrate availability, functional group tolerance, scalability, and overall efficiency. This guide provides a head-to-head comparison of classical and modern methods for synthesizing indole-2-carboxylates, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Classical Approaches: Foundational and Reliable

The classical methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century. Their reliability and broad applicability continue to make them relevant in modern synthetic laboratories.

Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, this reaction remains one of the most widely used methods for indole synthesis.[3][4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with a pyruvate derivative (e.g., pyruvic acid or its ester) to yield the target indole-2-carboxylate.[5]

Mechanism Insight: The reaction proceeds via the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. A key[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, furnishes the aromatic indole ring.[1][3][5] The choice of a strong acid catalyst, like polyphosphoric acid (PPA) or a sulfuric acid/acetic acid mixture, is crucial, especially for sterically hindered substrates, to drive the sigmatropic rearrangement.[1]

Workflow for Fischer Indole Synthesis

cluster_prep Step 1: Phenylhydrazone Formation cluster_cyclize Step 2: Cyclization A Arylhydrazine + Pyruvate Derivative B Solvent (e.g., Ethanol, Acetic Acid) A->B Dissolve C Heat / Reflux B->C Catalyst D Phenylhydrazone Intermediate C->D Condensation E Phenylhydrazone D->E Isolation (Optional) F Acid Catalyst (e.g., PPA, H₂SO₄) E->F Add G Heat (100-120°C) F->G Vigorous Stirring H Indole-2-carboxylate G->H [3,3]-Sigmatropic Rearrangement & Ammonia Elimination

Caption: General workflow for the two-stage Fischer indole synthesis.

Advantages:

  • Versatility: A wide range of substituted arylhydrazines and pyruvate derivatives can be used.

  • Scalability: The reaction is often amenable to large-scale synthesis.

  • One-Pot Procedures: The hydrazone formation and cyclization can frequently be performed in a single pot, simplifying the workflow.[5]

Disadvantages:

  • Harsh Conditions: Requires strong acids and high temperatures, limiting its use with sensitive functional groups.

  • Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomeric indoles.[5]

  • Low Yields for Certain Substrates: The original synthesis of 1-methyl-2-indolecarboxylic acid reported a very low yield of 5%.[5] Electron-withdrawing groups on the phenylhydrazine can hinder the reaction.[7]

Representative Protocol: Fischer Indole Synthesis [1][7]

  • Phenylhydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.1 eq) and ethyl pyruvate (1.0 eq) in absolute ethanol. Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the mixture for 2-3 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).

  • Cyclization: After cooling, remove the solvent under reduced pressure. To the crude phenylhydrazone, add polyphosphoric acid (PPA).

  • Heating: Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel.

Reissert Indole Synthesis

Mechanism Insight: The synthesis begins with a base-catalyzed Claisen condensation of an o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[6][8] This intermediate then undergoes a reductive cyclization, typically using zinc in acetic acid or ferrous sulfate, where the nitro group is reduced to an amine, which spontaneously cyclizes onto the adjacent ketone to form the indole-2-carboxylic acid.[6][9][10] Potassium ethoxide is often more effective than sodium ethoxide for the initial condensation.[6]

Mechanism of Reissert Indole Synthesis

A o-Nitrotoluene + Diethyl Oxalate C Ethyl o-nitrophenylpyruvate A->C Condensation B Base (e.g., KOEt) B->A Catalyzes E Amino Intermediate (transient) C->E Reductive Cyclization D Reducing Agent (e.g., Zn/AcOH) D->C Reduces F Indole-2-carboxylic acid E->F Intramolecular Condensation

Caption: Key transformations in the Reissert indole synthesis.

Advantages:

  • Alternative Starting Materials: Utilizes readily available o-nitrotoluenes.

  • Good Yields: Can provide good yields for a variety of substituted indoles.

  • Avoids Hydrazines: Circumvents the need for potentially unstable or difficult-to-handle arylhydrazines.

Disadvantages:

  • Multi-step Process: Involves separate condensation and reductive cyclization steps.[8]

  • Harsh Reducing Conditions: Some reducing agents can be harsh and may not be compatible with all functional groups. However, a range of reducing systems like iron powder in acetic acid or sodium dithionite can be employed.[9][10]

Representative Protocol: Reissert Indole Synthesis [6][9]

  • Condensation: To a solution of potassium ethoxide in dry ethanol, add a mixture of the substituted o-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at a controlled temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the condensation is complete (monitored by TLC).

  • Work-up: Acidify the reaction mixture with dilute acid and extract the resulting ethyl o-nitrophenylpyruvate with an organic solvent.

  • Reductive Cyclization: Dissolve the crude pyruvate in glacial acetic acid. Add zinc dust portion-wise while stirring vigorously. The reaction is exothermic.

  • Isolation: After the reaction is complete, filter off the excess zinc. Dilute the filtrate with water to precipitate the indole-2-carboxylic acid.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Hemetsberger-Knittel Synthesis

The Hemetsberger synthesis is a thermal decomposition reaction that converts a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester.[11][12] The azide starting material is typically prepared via a Knoevenagel condensation between an aromatic aldehyde and ethyl azidoacetate.[13][14]

Mechanism Insight: The reaction is believed to proceed through the formation of a vinyl nitrene intermediate upon thermal decomposition of the vinyl azide.[15] This highly reactive nitrene then undergoes intramolecular C-H insertion into a ortho C-H bond of the adjacent aryl ring to form the indole. Azirine intermediates have also been isolated, suggesting a complex mechanistic landscape.[11]

Advantages:

  • High Yields: The cyclization step often proceeds in good to excellent yields, typically above 70%.[11]

  • Predictable Regiochemistry: The cyclization occurs at the ortho position relative to the vinyl group, providing excellent regiocontrol.

Disadvantages:

  • Starting Material Stability: The α-azido-propenoic ester precursors can be unstable.

  • Safety Concerns: The use of azides requires careful handling due to their potential explosive nature, especially on a large scale.

  • Thermal Conditions: The reaction requires high temperatures (thermolysis), which can limit functional group compatibility.[15]

Representative Protocol: Hemetsberger Synthesis [13][15]

  • Azide Synthesis (Knoevenagel): To a solution of sodium ethoxide in ethanol at 0°C, add ethyl azidoacetate followed by the aromatic aldehyde. Stir the mixture at room temperature until the reaction is complete.

  • Isolation of Azide: Perform an aqueous work-up and extract the ethyl α-azido-β-arylacrylate. This intermediate can often be used in the next step without extensive purification.[13]

  • Thermolysis: Dissolve the crude azide in a high-boiling solvent such as xylene or toluene.

  • Cyclization: Heat the solution to reflux (typically 120-140°C) until nitrogen evolution ceases and TLC analysis indicates the complete consumption of the starting material.

  • Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting indole-2-carboxylate by column chromatography.

Modern Methods: Catalysis and Efficiency

Recent advances have focused on developing milder and more efficient catalytic methods, particularly those employing transition metals. These approaches offer improved functional group tolerance and novel synthetic disconnections.

Palladium-Catalyzed Intramolecular C-H Amination

A powerful modern strategy involves the palladium-catalyzed aerobic oxidative C-H amination of 2-acetamido-3-aryl-acrylates.[16] This method constructs the indole core via direct C-N bond formation, using molecular oxygen as the terminal oxidant, which is atom-economical.[16]

Mechanism Insight: The catalytic cycle is proposed to involve the formation of a Pd(II)-amidate species, which then undergoes intramolecular C-H activation (metalation) on the arene ring. Subsequent C-N reductive elimination affords the indole product and a Pd(0) species, which is re-oxidized by oxygen to regenerate the active Pd(II) catalyst.[16]

Advantages:

  • Mild Conditions: The reaction proceeds under relatively mild conditions, tolerating a wide range of electron-rich and electron-poor substrates.[16]

  • High Atom Economy: Utilizes O₂ as the terminal oxidant.

  • Excellent Functional Group Tolerance: Compatible with functionalities that may not survive classical methods.

Disadvantages:

  • Catalyst Cost: Palladium catalysts can be expensive, although they are used in catalytic amounts (e.g., 10 mol %).[16]

  • Protecting Group Required: The reaction requires an N-acetyl group on the starting material, which may need to be removed in a subsequent step.[16]

Representative Protocol: Pd-Catalyzed C-H Amination [16]

  • Substrate Preparation: Synthesize the 2-acetamido-3-aryl-acrylate starting material via Erlenmeyer-Plöchl chemistry from the corresponding benzaldehyde and N-acetyl glycine.[16]

  • Reaction Setup: In a reaction vessel, combine the acrylate substrate (1.0 eq), Pd(OAc)₂ (10 mol %), and a suitable base (e.g., K₃PO₄·H₂O) in a solvent like DMSO.

  • Reaction Execution: Stir the mixture under an atmosphere of oxygen (e.g., using an O₂ balloon) at an elevated temperature (e.g., 100°C) for 24 hours.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography to yield the 1-acetyl-indole-2-carboxylate.

  • Deacetylation (if required): The N-acetyl group can be readily removed under basic conditions to provide the free N-H indole-2-carboxylate.[16]

Head-to-Head Performance Comparison

FeatureFischer SynthesisReissert SynthesisHemetsberger SynthesisPd-Catalyzed C-H Amination
Starting Materials Arylhydrazines, Pyruvateso-Nitrotoluenes, OxalatesAryl aldehydes, Azidoacetates2-Acetamido-3-aryl-acrylates
Key Transformation [6][6]-Sigmatropic RearrangementReductive CyclizationNitrene C-H InsertionC-H Activation/Amination
Conditions Harsh (Strong Acid, High Temp)Moderate to Harsh (Base, then Reductant)Harsh (High Temp Thermolysis)Mild (Catalytic Pd, O₂)
Yields Variable (Low to Excellent)Generally GoodGenerally Good to Excellent[11]Good to High[16]
Functional Group Tolerance PoorModeratePoor to ModerateExcellent
Scalability GoodGoodLimited by safety of azidesModerate (catalyst cost)
Key Advantage Versatile, well-establishedAvoids hydrazine precursorsPredictable regiochemistryMild conditions, high tolerance
Key Disadvantage Harsh conditions, regioselectivityMulti-stepUse of energetic azidesCatalyst cost, protecting group

Conclusion

The choice of a synthetic route for indole-2-carboxylates is a strategic decision that balances classical robustness with modern efficiency.

  • The Fischer indole synthesis remains a workhorse for its versatility and scalability, particularly when functional group sensitivity is not a primary concern.

  • The Reissert synthesis offers a valuable alternative when starting from nitroaromatics is more convenient than preparing the corresponding hydrazines.

  • The Hemetsberger synthesis provides a high-yield, regioselective route, but its application is tempered by the need for thermal conditions and the handling of potentially hazardous azide intermediates.

  • Modern palladium-catalyzed C-H amination represents the state-of-the-art in terms of mildness and functional group compatibility, making it the method of choice for complex, late-stage syntheses in drug discovery programs, despite the higher initial cost of the catalyst.

Ultimately, a thorough analysis of the target molecule's structure, available starting materials, and project-specific constraints will guide the synthetic chemist to the most appropriate and effective method.

References

  • Hemetsberger indole synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2024, from [Link]

  • Hemetsberger-Knittel Indole Synthesis. (n.d.). SynArchive. Retrieved January 10, 2024, from [Link]

  • Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2024, from [Link]

  • Synthesis of Indole-2-carboxylic Esters. (2020, March 10). Organic Chemistry Portal. Retrieved January 10, 2024, from [Link]

  • Gribble, G. W. (2019). Reissert Indole Synthesis. ResearchGate. [Link]

  • Moody, C. J., & Pitts, M. R. (1998). Indoles via Knoevenagel–Hemetsberger reaction sequence. Journal of the Chemical Society, Perkin Transactions 1, (19), 3207-3214. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2016). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Organic letters, 18(15), 3342–3345. [Link]

  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2024, from [Link]

  • Reissert Indole Synthesis. (n.d.). Name-Reaction.com. Retrieved January 10, 2024, from [Link]

  • Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]

  • Fischer Indole Reaction in Batch and Flow Employing a Sulfonic Acid Resin: Synthesis of Pyrido[2,3-a]carbazoles. (2016). Arkivoc, 2016(5), 236-249. [Link]

  • Herbert, J. M., & McNeill, A. H. (1998). Preparation of indole-2-carboxamides by palladium-catalysed carbonylation. Tetrahedron Letters, 39(16), 2421–2424. [Link]

  • Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved January 10, 2024, from [Link]

  • Gribble, G. W. (2019). Hemetsberger Indole Synthesis. ResearchGate. [Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). Molecules, 25(14), 3246. [Link]

  • Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. (2018, December 18). YouTube. Retrieved January 10, 2024, from [Link]

  • Indoles via Knoevenagel-Hemetsberger Reaction Sequence | Request PDF. (n.d.). ResearchGate. Retrieved January 10, 2024, from [Link]

  • Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. (1999). Heterocycles, 51(12), 2823-2838. [Link]

  • Reissert Indole Synthesis. (2024, December 20). YouTube. Retrieved January 10, 2024, from [Link]

  • Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor. (2018). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (2016). Journal of Medicinal Chemistry, 59(21), 9877–9889. [Link]

  • Synthesis of N-aryl indole-2-carboxylates via an intramolecular palladium-catalysed annulation of didehydrophenylalanine derivatives. (2000). Tetrahedron Letters, 41(22), 4321-4324. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). Molecules, 21(3), 333. [Link]

  • Buchwald, S. L., & Wagaw, S. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622. [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018). Catalysts, 8(1), 33. [Link]

  • The role of commonly used transition metals in total synthesis of indole alkaloids. (2023). Journal of the Indian Chemical Society, 100(5), 100994. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2002). Molecules, 7(10), 727-733. [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. (2021). Chemical Society Reviews, 50(5), 3466-3481. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Bioorganic & Medicinal Chemistry, 104, 117671. [Link]

Sources

Assessing the Selectivity of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate is a molecule of interest within this class, and understanding its selectivity is paramount for any potential therapeutic application. This guide provides a comprehensive framework for assessing the selectivity of this compound, offering a comparative analysis with established indole-based kinase inhibitors, and detailing the requisite experimental protocols for a thorough evaluation.

The Rationale for a Kinase-Centric Selectivity Assessment

While specific biological targets of this compound are not extensively documented in publicly available literature, the indole-2-carboxylate core is a well-established pharmacophore in the realm of protein kinase inhibition. The structural similarity of this compound to a multitude of known kinase inhibitors strongly suggests that its selectivity profile should be initially evaluated against a panel of protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, determining the specific kinases that this compound may inhibit, and with what potency, is a critical first step in elucidating its therapeutic potential and potential off-target effects.

Comparative Selectivity Profiling: Benchmarking Against Established Indole-Based Kinase Inhibitors

To provide a tangible context for evaluating the potential selectivity of this compound, we present a comparative analysis of three well-characterized, commercially available kinase inhibitors that feature an indole or a bioisosteric indazole scaffold: Axitinib, Sunitinib, and the bis-indole alkaloid, Indirubin-3'-oxime. The following tables summarize their half-maximal inhibitory concentrations (IC50) against a panel of representative kinases. This data serves as a benchmark for the level of potency and selectivity that can be expected from an indole-based kinase inhibitor.

Table 1: Comparative IC50 Values (nM) of Selected Indole-Based Kinase Inhibitors Against a Panel of Tyrosine Kinases

Kinase TargetAxitinibSunitinib
VEGFR10.180
VEGFR20.22
VEGFR30.1-0.3-
PDGFRβ1.62
c-Kit1.78
EGFR>1000>10,000
Src>1000>10,000

Data compiled from multiple sources.[1][2][3]

Table 2: Comparative IC50 Values (µM) of Indirubin-3'-oxime Against a Panel of Cyclin-Dependent and Glycogen Synthase Kinases

Kinase TargetIndirubin-3'-oxime
CDK1/cyclin B0.18
CDK2/cyclin A0.44
CDK2/cyclin E0.25
CDK4/cyclin D13.33
CDK5/p350.1
GSK-3β-
FLT30.079

Data compiled from multiple sources.[4]

Experimental Workflows for Determining Kinase Selectivity

A thorough assessment of a compound's selectivity requires a systematic approach involving both biochemical and cell-based assays. Below, we provide detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of Test Compound D Incubate Kinase with Test Compound A->D B Prepare Kinase Solution B->D C Prepare Substrate & ATP Solution E Initiate Reaction with ATP & Substrate C->E D->E F Incubate at Controlled Temperature E->F G Terminate Reaction F->G H Quantify Product (e.g., ADP or Phosphorylated Substrate) G->H I Generate Dose-Response Curve & Calculate IC50 H->I G cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Culture Cells to Desired Confluency B Treat Cells with Test Compound or Vehicle A->B C Aliquot Cell Lysates B->C D Heat Aliquots at a Range of Temperatures C->D E Separate Soluble and Aggregated Proteins (Centrifugation) D->E F Analyze Soluble Fraction (e.g., Western Blot, Mass Spectrometry) E->F G Generate Melt Curve & Determine Thermal Shift F->G

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line to approximately 80-90% confluency. Treat the cells with this compound at a desired concentration or with a vehicle control for a specified time.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate into PCR tubes and heat them at a range of different temperatures for a short period (e.g., 3 minutes).

  • Separation of Protein Fractions: Centrifuge the heated lysates to separate the soluble, non-denatured proteins from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a suitable method, such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

While direct experimental evidence for the selectivity of this compound is currently limited, its structural features strongly suggest a potential role as a kinase inhibitor. The comparative data presented for established indole-based kinase inhibitors provides a valuable benchmark for interpreting future experimental results. The detailed protocols for in vitro kinase inhibition assays and cellular thermal shift assays offer a clear roadmap for researchers to empirically determine the selectivity profile of this compound. A comprehensive kinase panel screen would be the definitive next step to identify its primary targets and off-targets, thereby paving the way for a more informed assessment of its therapeutic potential.

References

  • Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283. [Link]

  • Escudier, B., & Gore, M. (2011). Axitinib for the treatment of advanced renal cell carcinoma. Drugs of today (Barcelona, Spain : 1998), 47(1), 31–40.
  • Hoessel, R., et al. (1999). Indirubin, the active constituent of a Chinese antileukaemia medicine, inhibits cyclin-dependent kinases.
  • Nam, S., et al. (2012). Indirubin-3'-oxime is a potent Flt3 inhibitor in acute myelogenous leukemia. Molecular cancer therapeutics, 11(6), 1213–1222. [Link]

Sources

Safety Operating Guide

Safe Disposal of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate and associated waste. The procedures outlined are grounded in established principles of chemical safety and hazardous waste management. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. The following guidance is therefore synthesized from an analysis of its constituent functional groups—an indole ring, an ethyl carboxylate, and a cyanomethyl group—and best practices for hazardous chemical waste disposal. It is imperative to consult the official SDS provided by your chemical manufacturer and to adhere strictly to the protocols established by your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment: Understanding the Risk Profile

The disposal protocol for any chemical is dictated by its hazard profile. This compound possesses three key functional groups that determine its handling and disposal requirements.

  • Indole Ring: Indole derivatives are known to cause skin and eye irritation and can be harmful if ingested.[1][2]

  • Ethyl Carboxylate: Carboxylate esters, derived from carboxylic acids, can be irritants.[3][4] While some simple carboxylic acids can be neutralized for disposal, the complexity of this molecule necessitates treating it as hazardous waste.[3]

  • Cyanomethyl Group (-CH₂CN): This is the most significant hazard. Organic cyanides are toxic and are classified as hazardous waste.[5] The primary danger is the potential for the release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[6]

This multifaceted hazard profile requires that all waste containing this compound be managed as regulated hazardous chemical waste.

Hazard ComponentAssociated RisksPrimary Safety Concern
Indole Moiety Skin/eye irritation, harmful if swallowedDermal and ingestion toxicity
Ethyl Carboxylate Potential for irritationCorrosivity/Irritation
Cyanomethyl Group Acute toxicity, environmental hazardRelease of HCN gas upon acidification

Immediate Safety & Handling Precautions

Before beginning any work that will generate waste, ensure the following personal protective equipment (PPE) and engineering controls are in place.

  • Engineering Controls: All handling of the compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[7]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory.[7][8]

    • Eye/Face Protection: Chemical safety goggles or a face shield.

    • Skin Protection: Chemical-resistant nitrile or neoprene gloves. Ensure gloves are inspected before use and changed immediately if contaminated.

    • Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[1][9] For this compound, the absolute critical rule is:

NEVER mix this compound waste with acidic waste. [5]

The following waste streams must be kept separate:

  • Unused or Expired Compound: The original container holding the pure, unused, or expired chemical must be treated as hazardous waste. Do not attempt to dispose of it in regular trash or down the drain.[2]

  • Solid Chemical Waste: Collect any non-sharp, chemically contaminated solid waste in a designated hazardous waste container. This includes:

    • Contaminated gloves, absorbent paper, and weighing papers.

    • Residue from spill clean-up.[3]

  • Liquid Chemical Waste: Solutions containing this compound must be collected in a separate, compatible liquid hazardous waste container.

    • Do not mix with other waste streams, especially acids.[5]

    • Follow institutional guidelines for segregating halogenated and non-halogenated solvent waste.[1]

  • Contaminated Sharps: Needles, syringes, or glass pipettes contaminated with the compound must be placed directly into a designated, puncture-proof sharps container labeled as hazardous chemical waste.[5]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting, storing, and disposing of waste generated from work with this compound.

Step 1: Container Selection

Use only containers that are in good condition (no leaks or cracks) and are chemically compatible with the waste.[2] High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof screw-on cap.[2][3]

Step 2: Waste Container Labeling

Proper labeling is a regulatory requirement and essential for safety. Before any waste is added, the container must be labeled with a hazardous waste tag.[2][5] The label must include:

  • The words "Hazardous Waste" .[2]

  • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[2]

  • An accurate list of all contents, including solvents and their approximate percentages.[2]

  • The accumulation start date (the date the first drop of waste is added).[2]

  • The name and contact information of the responsible researcher or lab.

Step 3: Waste Accumulation and Storage
  • Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[9]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.[2]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (such as a tub or tray) to contain any potential leaks or spills.[9]

Step 4: Arranging for Final Disposal

Once the waste container is full, or if work on the project is complete, arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[3] Do not exceed the storage time limits for SAAs as defined by your local and national regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste associated with this compound.

G Disposal Workflow for this compound A Identify Waste Type B Unused/Expired Solid Compound A->B  Pure chemical C Contaminated Solid Waste (Gloves, Paper) A->C  Non-sharp solids D Contaminated Liquid Waste (Solutions) A->D  Liquids E Contaminated Sharps A->E  Sharps F Select Compatible Hazardous Waste Container B->F C->F D->F G Select Puncture-Proof Sharps Container E->G H Affix 'Hazardous Waste' Label - Full Chemical Name - All Constituents - Accumulation Date F->H G->H I Store in Secondary Containment in Satellite Accumulation Area (Keep Closed) H->I J Contact EHS for Pickup and Final Disposal I->J

Caption: Decision workflow for segregating and preparing waste.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety.

  • Minor Spill: If you are trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[3] Sweep up the absorbed material and place it in a sealed, properly labeled hazardous waste container.

  • Major Spill: Evacuate the area immediately. Alert others in the vicinity and contact your institution's emergency response line and EHS department.[3]

By adhering to these rigorous protocols, you ensure the safe handling and environmentally responsible disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Google Patents. (2014). CN104151226A - Extracting recycle method of indole from indole synthesis waste water.
  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • Qu, Y., Ma, F., Li, S., & Zhang, X. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Retrieved from [Link]

  • Greenbook. (2018). Safety Data Sheet. Retrieved from [Link]

  • Reddit. (2019). Worried about chemical waste disposal in cyanotypes. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • BioFuran Materials. (2024). Carboxylate Compounds for Modern Applications. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. Retrieved from [Link]

  • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate (CAS No. 126718-04-5).[1] As a Senior Application Scientist, my objective is to offer not just a list of rules, but a framework of understanding, ensuring that every step is grounded in scientific causality to foster a culture of safety and precision in your laboratory.

Hazard Assessment: Understanding the Compound

The primary hazards are identified as:

  • Skin Irritation (H315): Direct contact is likely to cause skin irritation.[2]

  • Serious Eye Irritation (H319): The compound can cause significant eye irritation upon contact.[2]

  • Respiratory Irritation (H335): Inhalation of the powder or dust may lead to respiratory tract irritation.

  • Potential for Cyanide Exposure: The "cyanomethyl" functional group warrants special attention. While stable under normal conditions, thermal decomposition or reaction with strong acids or bases could potentially release highly toxic substances like hydrogen cyanide gas.[3][4]

Given these risks, a stringent personal protective equipment (PPE) and handling protocol is not merely a recommendation—it is a necessity for ensuring personnel safety.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE must directly counteract the identified hazards. The following table outlines the minimum required PPE for handling this compound under different operational scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Scale, in Fume Hood) Safety Goggles (EN 166 standard)[2]Nitrile or Neoprene Gloves (inspected before use)[5]Long-sleeved Laboratory CoatNot required if handled exclusively within a certified chemical fume hood.[2]
Large-Scale Operations or Potential for Dusting Face Shield worn over Safety Goggles[6][7]Double-gloving with Nitrile or Neoprene Gloves[5]Disposable, solid-front Gown over lab attire[8]N95-rated respirator or higher, based on risk assessment.[9]
Spill Cleanup Face Shield worn over Safety Goggles[6][7]Chemical-resistant, heavy-duty GlovesChemical-resistant Apron or "Bunny Suit" Coveralls[8]Air-purifying respirator with appropriate cartridges for organic vapors and particulates.
Causality Behind PPE Choices:
  • Eye Protection: Safety goggles provide a seal around the eyes to protect from airborne powder and accidental splashes. A face shield is added in higher-risk scenarios to protect the entire face.[6][7]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. Proper glove removal technique (without touching the outer surface) is critical to prevent skin contact with the product.

  • Body Protection: A standard lab coat is sufficient to prevent incidental skin contact. For larger quantities or spill response, a disposable gown or coverall provides a more robust, impermeable barrier that can be safely disposed of after contamination.[5][8]

Operational and Disposal Plan: A Step-by-Step Protocol

Adherence to a strict, logical workflow is paramount for safety and experimental integrity.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Chemical Fume Hood Certification & Airflow prep2 Don Full Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Work Surface (e.g., with absorbent liner) prep2->prep3 handle1 Weigh Compound in Fume Hood (Minimize Dust Generation) prep3->handle1 Proceed to Handling handle2 Perform Chemical Synthesis or Preparation handle1->handle2 clean1 Decontaminate Glassware & Surfaces with appropriate solvent handle2->clean1 Experiment Complete clean2 Segregate Waste: - Contaminated PPE - Excess Chemical - Contaminated Materials clean1->clean2 clean3 Dispose of Waste in Labeled, Sealed Hazardous Waste Container clean2->clean3 clean4 Remove PPE & Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure the chemical fume hood is operational and has a valid certification.

    • Don all required PPE as outlined in the table above.

    • Cover the work surface inside the fume hood with a disposable absorbent liner.

    • Keep a container for hazardous waste within arm's reach inside the hood.

  • Handling the Compound:

    • Perform all manipulations, including weighing and transferring, inside the chemical fume hood to mitigate inhalation risk.[3]

    • Handle the solid powder carefully to avoid creating dust.[2]

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling & Decontamination:

    • After use, decontaminate all surfaces and equipment.

    • Wipe down the work area with an appropriate solvent, followed by soap and water.

    • Remove PPE carefully, avoiding contact with contaminated surfaces. Gloves should be removed last.

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work.[2]

Spill Management Protocol:
  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE for spill cleanup, including respiratory protection.

  • Contain and Clean:

    • For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[2][10] Do not use a dry sweeping method that could generate dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose: All materials used for cleanup (absorbents, PPE, etc.) must be disposed of as hazardous waste.[2]

Waste Disposal Plan:
  • Classification: All waste contaminated with this compound is classified as hazardous waste.[2]

  • Collection: Collect all contaminated solids (excess reagent, paper towels, gloves, etc.) in a clearly labeled, sealed, and puncture-proof hazardous waste container.

  • Disposal: Dispose of the waste container through your institution's approved hazardous waste disposal program, adhering to all local, state, and federal regulations.[2][10]

By integrating these safety measures into your standard operating procedures, you build a self-validating system of protection. This proactive approach to safety not only protects you and your colleagues but also ensures the integrity and reproducibility of your critical research.

References

  • University of California, Irvine - Office of Research. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Unisafe. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Pharmacy Purchasing & Products Magazine. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.